molecular formula C15H22N2 B1429128 7-Benzyl-1,7-diazaspiro[4.5]decane CAS No. 1086395-20-1

7-Benzyl-1,7-diazaspiro[4.5]decane

Cat. No.: B1429128
CAS No.: 1086395-20-1
M. Wt: 230.35 g/mol
InChI Key: OOKMXRYWLZPJSM-UHFFFAOYSA-N
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Description

7-Benzyl-1,7-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-1,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-9-15(13-17)8-4-10-16-15/h1-3,6-7,16H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKMXRYWLZPJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2)CC3=CC=CC=C3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737933
Record name 7-Benzyl-1,7-diazaspiro[4.5]decane
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Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086395-20-1
Record name 1,7-Diazaspiro[4.5]decane, 7-(phenylmethyl)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-1,7-diazaspiro[4.5]decane
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Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Benzyl-1,7-diazaspiro[4.5]decane: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,7-Diazaspiro[4.5]decane Scaffold

The 1,7-diazaspiro[4.5]decane moiety is a privileged heterocyclic scaffold that has garnered considerable attention in the field of drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that can facilitate high-affinity and selective interactions with a variety of biological targets. This spirocyclic system serves as a versatile template for the design of novel therapeutic agents, particularly in the development of antagonists for G-protein coupled receptors (GPCRs). The strategic functionalization of the nitrogen atoms within this scaffold allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This in-depth technical guide delineates a robust and well-precedented synthetic pathway for the preparation of 7-Benzyl-1,7-diazaspiro[4.5]decane. This particular derivative is a valuable intermediate, with the benzyl group serving either as a key pharmacophoric element or as a stable protecting group that can be removed in later synthetic stages. This guide is intended for researchers, medicinal chemists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodology.

Strategic Approach to the Synthesis

The synthesis of this compound can be logically approached in a two-stage process:

  • Construction of the Core 1,7-Diazaspiro[4.5]decane Scaffold: This is the foundational stage where the characteristic spirocyclic structure is assembled.

  • Selective N-Benzylation: In this stage, a benzyl group is selectively introduced onto one of the nitrogen atoms of the pre-formed spirocyclic diamine.

This guide will focus on a convergent and efficient pathway that leverages well-established and reliable chemical transformations.

Part 1: Synthesis of the 1,7-Diazaspiro[4.5]decane Core

The construction of the 1,7-diazaspiro[4.5]decane core can be achieved through various synthetic routes. A common and effective method involves the double Michael addition of a primary amine to a suitable bis-electrophile, followed by cyclization. An alternative and often high-yielding approach, which we will detail here, is the multi-step synthesis starting from commercially available starting materials.

Experimental Protocol: Synthesis of 1,7-Diazaspiro[4.5]decane

This protocol is a composite of established procedures for the synthesis of similar spirodiamines and represents a reliable pathway.

Step 1: Synthesis of Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

  • Reaction Setup: To a solution of diethyl ketone (1.0 eq) in toluene, add ethylene glycol (2.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Distillation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or GC-MS), cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the protected ketal.

Step 2: Double Michael Addition with a Nitromethane Derivative

  • Reaction Setup: To a solution of the ketal from Step 1 (1.0 eq) and nitromethane (2.2 eq) in a suitable solvent such as methanol, add a catalytic amount of a strong base like sodium methoxide.

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete.

  • Work-up and Purification: Neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure. The resulting dinitro compound can be purified by column chromatography.

Step 3: Reduction of the Nitro Groups and Reductive Amination

  • Reduction of Nitro Groups: The dinitro compound (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol. The reduction can be achieved by catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • In Situ Cyclization: Upon reduction of the nitro groups to primary amines, intramolecular cyclization via reductive amination is expected to occur, forming the desired 1,7-diazaspiro[4.5]decane.

  • Work-up and Purification: After the catalyst is filtered off, the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the pure 1,7-diazaspiro[4.5]decane.

Part 2: Selective N-Benzylation of 1,7-Diazaspiro[4.5]decane

With the core scaffold in hand, the next step is the introduction of the benzyl group. Reductive amination is a highly effective and selective method for this transformation, minimizing the risk of over-alkylation that can be problematic with direct alkylation using benzyl halides.[1][2][3]

Causality Behind Experimental Choices in Reductive Amination

Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, benzaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4] This method is favored for several reasons:

  • High Selectivity: By using a stoichiometric amount of benzaldehyde, monosubstitution is highly favored.

  • Mild Reaction Conditions: The reaction can often be carried out at room temperature.

  • Avoidance of Quaternary Ammonium Salt Formation: Unlike direct alkylation, there is no risk of forming the quaternary ammonium salt.

A key aspect of this process is the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to reduce the starting aldehyde.[3]

Experimental Protocol: Reductive Amination for the Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 1,7-diazaspiro[4.5]decane (1.0 eq) and benzaldehyde (1.0-1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data Summary
Step Reactants Product Typical Yield Purity
1 Diethyl ketone, Ethylene glycolDiethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate85-95%>95% (GC)
2 Ketal, NitromethaneDinitro intermediate70-85%>95% (LC-MS)
3 Dinitro intermediate1,7-Diazaspiro[4.5]decane60-75%>98% (LC-MS)
4 1,7-Diazaspiro[4.5]decane, BenzaldehydeThis compound80-90%>98% (LC-MS, NMR)

Visualizing the Synthesis Pathway

Overall Synthetic Workflow

G A Diethyl Ketone + Ethylene Glycol B Ketal Formation (p-TsOH, Toluene, Reflux) A->B C Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate B->C D Double Michael Addition (Nitromethane, NaOMe, MeOH) C->D E Dinitro Intermediate D->E F Reduction and Cyclization (H2, Raney Ni or Pd/C, EtOH) E->F G 1,7-Diazaspiro[4.5]decane F->G H Reductive Amination (Benzaldehyde, NaBH(OAc)3, DCM) G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Reductive Amination

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Amine 1,7-Diazaspiro[4.5]decane Imine Iminium Ion Intermediate Amine->Imine + Benzaldehyde Aldehyde Benzaldehyde Aldehyde->Imine ReducingAgent NaBH(OAc)3 Product This compound ReducingAgent->Product Imine_ref Iminium Ion Intermediate Imine_ref->Product + NaBH(OAc)3

Caption: Mechanism of the reductive amination step.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of well-established reactions ensures high yields and purity of the final product. This key intermediate can be further elaborated to generate a diverse library of compounds for screening in various drug discovery programs. The inherent three-dimensionality of the spirocyclic scaffold continues to make it an attractive starting point for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of 7-Benzyl-1,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,7-Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery

The 1,7-diazaspiro[4.5]decane moiety represents a pivotal structural motif in contemporary medicinal chemistry. Its inherent conformational rigidity and three-dimensional topology offer a unique scaffold for the design of highly selective and potent therapeutic agents. This spirocyclic system is particularly prevalent in the development of antagonists for G-protein coupled receptors (GPCRs), with a notable application in the discovery of neurokinin-1 (NK1) receptor antagonists[1]. The strategic incorporation of a benzyl group at the N7 position, yielding 7-Benzyl-1,7-diazaspiro[4.5]decane, further modulates the molecule's lipophilicity and potential for aromatic interactions, rendering it a compound of significant interest for researchers in neuropharmacology and beyond. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines detailed experimental protocols for their empirical determination.

Molecular Structure and Core Physicochemical Parameters

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂[2]
Molecular Weight 230.35 g/mol [3]
Monoisotopic Mass 230.1783 Da[2]
Predicted XlogP 2.1[2]
Predicted pKa (most basic) ~9.5 - 10.5Inferred from similar aliphatic amines
Predicted Boiling Point > 300 °C (at 760 mmHg)Inferred from similar structures
Predicted Melting Point Not readily predictable; likely a solid at room temperatureInferred from similar structures

Note on Predicted Values: The predicted values for XlogP, pKa, and boiling point are derived from computational models and comparison with structurally related compounds. These should be considered as estimates, with experimental verification being essential for any research or development application.

Solubility Profile: A Predictive Overview and Experimental Determination

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. Based on its structure, this compound is anticipated to exhibit the following solubility characteristics:

  • Aqueous Solubility: Due to the presence of two basic nitrogen atoms, the aqueous solubility is expected to be pH-dependent. At physiological pH, a degree of protonation is likely, which would enhance solubility. However, the molecule also possesses significant nonpolar surface area from the benzyl and decane hydrocarbon backbone, which will limit its intrinsic aqueous solubility.

  • Organic Solvent Solubility: The compound is predicted to be soluble in a range of organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols such as methanol and ethanol is also expected to be significant.

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method, as outlined by regulatory bodies such as the OECD (Test Guideline 105).

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The solubility is then calculated from the measured concentration and the dilution factor.

Acid-Base Properties: pKa Determination

The pKa values of the two amine groups in this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, and receptor interaction.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.

Objective: To determine the pKa values of the two nitrogen centers in this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potentiometer with a pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of water (or a co-solvent system if aqueous solubility is low).

  • Add a stoichiometric excess of the standardized HCl solution to fully protonate both nitrogen atoms.

  • Immerse the pH electrode in the solution and begin stirring.

  • Titrate the solution with the standardized NaOH solution, adding small, known volumes and recording the pH after each addition.

  • Continue the titration past the second equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first pKa will be for the more acidic conjugate acid, and the second for the less acidic one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Region (δ 7.2-7.4 ppm): A multiplet corresponding to the five protons of the benzyl group.

  • Benzyl CH₂ (δ ~3.5 ppm): A singlet integrating to two protons.

  • Aliphatic Region (δ 1.5-3.0 ppm): A complex series of multiplets corresponding to the protons of the piperidine and pyrrolidine rings of the spirocyclic system.

¹³C NMR:

  • Aromatic Region (δ ~127-140 ppm): Signals for the six carbons of the benzyl group.

  • Aliphatic Region (δ ~20-60 ppm): Signals for the carbons of the diazaspiro[4.5]decane core. The spiro carbon will have a characteristic chemical shift.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 230.

  • Base Peak: Likely the tropylium ion at m/z = 91, resulting from the cleavage of the benzylic C-N bond.

  • Other fragments corresponding to the loss of parts of the spirocyclic system.

Experimental Workflows and Logical Relationships

The characterization of this compound follows a logical progression of experiments, each providing crucial information that informs the next steps in research and development.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Profiling cluster_application Application in Drug Discovery synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc_purity HPLC Purity Analysis nmr->hplc_purity ms->hplc_purity solubility Solubility Determination hplc_purity->solubility pka pKa Measurement hplc_purity->pka logp LogP/LogD Determination solubility->logp screening Biological Screening solubility->screening pka->screening logp->screening formulation Pre-formulation Studies screening->formulation

Caption: Experimental workflow for the characterization and application of this compound.

Conclusion

This compound is a molecule of considerable interest, built upon a scaffold with proven utility in medicinal chemistry. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can empirically determine the key parameters necessary to advance their investigations into the therapeutic potential of this and related compounds. The interplay of its structural features suggests a promising candidate for further exploration in drug discovery programs, particularly those targeting the central nervous system.

References

  • PubChemLite. (n.d.). 7-benzyl-2,7-diazaspiro[4.5]decane. Retrieved from [Link]

Sources

7-Benzyl-1,7-diazaspiro[4.5]decane structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 7-Benzyl-1,7-diazaspiro[4.5]decane

Introduction

The spirocyclic diamine scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional architecture that can lead to compounds with novel pharmacological profiles.[1] Specifically, diazaspiro[4.5]decane derivatives have been investigated as bioisosteres for common motifs like piperazine, showing potential in the development of therapeutics such as PARP inhibitors.[2][3] The this compound is a key intermediate and scaffold, where the benzyl group serves as a common protecting group or a pharmacophoric element.

Unambiguous structural elucidation is the cornerstone of chemical and pharmaceutical development. It ensures that the molecule synthesized is indeed the molecule intended, a non-negotiable prerequisite for interpreting biological data and establishing structure-activity relationships (SAR). This guide provides a comprehensive, multi-technique workflow for the definitive structural confirmation of this compound, grounded in the principles of self-validating protocols and authoritative analytical science. We will move beyond simple data reporting to explain the causality behind each experimental choice and the logic of data integration.

Hypothesized Structure and Synthetic Context

The target molecule, this compound, possesses a unique structure featuring a piperidine ring and a pyrrolidine ring sharing a single quaternary carbon atom—the spiro center. The benzyl group is attached to the nitrogen atom of the piperidine ring.

A plausible synthetic route involves the reductive amination of a suitable piperidone precursor with an ethylenediamine derivative, followed by N-benzylation, or a multi-step sequence involving cyclization reactions.[4][5] Understanding the synthetic pathway provides a foundational hypothesis for the expected connectivity, which must then be rigorously confirmed by spectroscopic methods.

Core Analytical Workflow

G cluster_0 Initial Confirmation cluster_1 Connectivity Mapping cluster_2 Definitive 3D Structure Synthesis Synthesis & Purification HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Provides Sample Formula C15H22N2 HRMS->Formula Confirms Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Formula->NMR_1D Guides NMR Interpretation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Spin Systems Connectivity 2D Skeletal Structure NMR_2D->Connectivity Establishes Bond Connectivity XRay Single Crystal X-ray Crystallography Connectivity->XRay Validates Connectivity Hypothesis Final_Structure Final Validated Structure XRay->Final_Structure Confirms Absolute Structure & Stereochemistry

Caption: Integrated workflow for structural elucidation.

Part 1: Molecular Formula Confirmation via Mass Spectrometry

The first step is to confirm that the synthesized molecule has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to deduce the molecular formula.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing initial fragmentation.[6]

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula based on the measured exact mass. For this compound (C₁₅H₂₂N₂), the expected monoisotopic mass is 230.1783 Da. The [M+H]⁺ ion should therefore appear at m/z 231.1856.[7]

Data Interpretation: Fragmentation Analysis

While ESI is soft, in-source fragmentation or tandem MS (MS/MS) can be induced to provide structural clues. The fragmentation of amines is well-documented and often involves cleavage alpha to the nitrogen atom.[8][9]

Key Fragmentation Pathways:

  • Benzylic Cleavage: The most favorable fragmentation is the loss of a benzyl radical to form a stable tropylium cation (m/z 91) or, more likely, cleavage of the C-N bond to lose a C₇H₇ radical, leaving a charged diazaspiro[4.5]decane fragment.

  • Ring Opening: Cleavage of the bonds within the piperidine or pyrrolidine rings can occur, often initiated by the nitrogen atoms.[10]

Predicted Fragment (m/z) Proposed Structure / Loss Rationale
231.1856[M+H]⁺Protonated molecular ion.
140.1313[M - C₇H₇]⁺Loss of benzyl group via alpha-cleavage.
91.0548[C₇H₇]⁺Formation of the stable tropylium cation.

This fragmentation data provides strong evidence for the presence of both the benzyl group and the diazaspiro[4.5]decane core.

Part 2: Connectivity Mapping via NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. A combination of 1D and 2D NMR experiments is required to assign every proton and carbon and map their connectivity.[11]

Experimental Protocols: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling constants (J-values), which reveal neighboring protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.[12]

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.[13]

Data Interpretation and Predicted Spectra

¹H NMR Predictions:

  • Aromatic Protons (5H): A multiplet between δ 7.2-7.4 ppm corresponding to the monosubstituted benzene ring.[14]

  • Benzylic Protons (2H): A singlet around δ 3.5 ppm. The absence of coupling indicates no adjacent protons.[4]

  • Piperidine Ring Protons (8H): Complex multiplets expected between δ 1.5-3.0 ppm. Protons adjacent to the nitrogen will be further downfield.[15][16]

  • Pyrrolidine Ring Protons (4H): Multiplets likely in the δ 2.5-3.0 ppm range.

  • Amine Proton (1H): A broad singlet (if not exchanged with deuterium from the solvent) for the N-H of the pyrrolidine ring.

¹³C NMR Predictions:

  • Aromatic Carbons: Signals between δ 127-139 ppm. Expect 4 signals due to symmetry (ipso, ortho, meta, para).

  • Benzylic Carbon: A signal around δ 63 ppm.

  • Spiro Carbon: A unique quaternary carbon signal, expected around δ 60-70 ppm.

  • Piperidine & Pyrrolidine Carbons: Signals in the aliphatic region (δ 25-60 ppm). Carbons adjacent to nitrogen will be in the δ 45-60 ppm range.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations (COSY, HMBC)
Benzyl-CH₂~3.5 (s, 2H)~63HMBC to aromatic carbons and C2/C6 of piperidine.
Aromatic-CH7.2-7.4 (m, 5H)127-130COSY correlations within the aromatic ring.
Piperidine-CH₂ (α to N)2.5-3.0 (m, 4H)~50-55COSY to adjacent piperidine protons. HMBC to spiro-C.
Piperidine-CH₂ (β to N)1.5-2.0 (m, 4H)~25-35COSY to adjacent piperidine protons.
Pyrrolidine-CH₂ (α to N)2.7-3.0 (m, 4H)~45-50COSY correlations within the pyrrolidine ring. HMBC to spiro-C.
Spiro-C-~60-70HMBC from multiple protons on both rings.

HMBC Connectivity Map: The HMBC experiment is the linchpin that connects the molecular fragments. The benzylic protons are the key, as their correlations will unambiguously link the benzyl group to the piperidine ring and confirm the overall structure.

Caption: Key predicted HMBC correlations.

Part 3: Definitive Structure via X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[17] It provides a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atom-to-atom connectivity but also the precise bond lengths, bond angles, and solid-state conformation.[18][19]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a solvent from a concentrated solution of the purified compound. A solvent system like methanol/dichloromethane or ethyl acetate/hexanes might be effective.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, atomic positions are determined and refined to generate the final crystal structure.

The resulting structure would definitively confirm the spirocyclic nature, the connectivity of the benzyl group to the piperidine nitrogen, and the relative orientation of the two rings.

Integrated Structural Confirmation and Conclusion

The structural elucidation of this compound is complete when all data streams converge on a single, consistent structure:

  • HRMS confirms the molecular formula is C₁₅H₂₂N₂.

  • ¹H and ¹³C NMR show the correct number and type of proton and carbon environments, including signals for a monosubstituted benzyl group and a complex aliphatic region.

  • COSY, HSQC, and HMBC experiments piece together the molecular skeleton, confirming the piperidine and pyrrolidine rings and, crucially, linking the benzylic CH₂ group to the piperidine nitrogen via a three-bond correlation.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research, from reaction optimization to drug development and biological testing.

References

  • Cholli, A. L., & Lau, M. L. (1993). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 47, 357-359.

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.

  • Campo, G. M., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health.

  • ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT.

  • Pomonis, D., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.

  • Wilson, Z. J., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Pharmacology & Translational Science.

  • Campo, G. M., et al. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. University of Ferrara.

  • ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum.

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters.

  • University of Southampton ePrints. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists.

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

  • ResearchGate. (n.d.). Single-crystal X-ray structure of the spirocyclic derivative 12.

  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane.

  • Zhang, C., et al. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry.

  • PubChem. (n.d.). 7-benzyl-2,7-diazaspiro[4.5]decane.

  • Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • Wilson, Z. J., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed.

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

  • Al-Masum, M. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI.

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

  • Wikipedia. (n.d.). X-ray crystallography.

  • Meyers, M., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

  • PubChem. (n.d.). 7-Benzyl-4-methyl-2,7-diazaspiro[4.5]decane.

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

  • Colombo, D., et al. (2006). Structure elucidation of new compounds from acidic treatment of the progestins gestodene and drospirenone. Steroids.

  • Liu, B., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.

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Spectroscopic Characterization of 7-Benzyl-1,7-diazaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, spirocyclic scaffolds have garnered considerable attention due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, diazaspiroalkanes serve as versatile building blocks for novel therapeutics. This guide provides an in-depth technical overview of the spectroscopic characterization of 7-Benzyl-1,7-diazaspiro[4.5]decane, a key intermediate in the synthesis of various biologically active molecules.

While comprehensive experimental data for this specific compound is not widely published, this guide, grounded in the principles of spectroscopic analysis and data from closely related analogs, offers a robust framework for its identification and characterization. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing both theoretical underpinnings and practical insights for researchers in the field.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique architecture comprising a piperidine ring and a pyrrolidine ring fused at a spirocyclic carbon. The benzyl group attached to one of the nitrogen atoms introduces aromaticity and specific spectroscopic signatures. The molecular formula is C₁₅H₂₂N₂ with a molecular weight of 230.35 g/mol .[1]

The following sections will detail the expected spectroscopic data for this molecule. It is important to note that the NMR and IR data presented are predicted based on the analysis of its structure and comparison with analogous compounds.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAromatic protons (C₆H₅)
~ 3.50s2HBenzyl CH₂
~ 2.80 - 3.00m4HCH₂ adjacent to N1
~ 2.50 - 2.70m4HCH₂ adjacent to N7
~ 1.50 - 1.70m4HRemaining piperidine CH₂
~ 1.80br s1HNH

Interpretation and Rationale:

  • Aromatic Region (δ 7.20-7.40): The five protons of the benzyl group will appear as a complex multiplet in this region, characteristic of a monosubstituted benzene ring.

  • Benzyl Methylene (δ ~3.50): The two protons of the CH₂ group connecting the nitrogen to the phenyl ring are expected to appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and the aromatic ring.

  • Aliphatic Protons (δ 1.50-3.00): The protons on the piperidine and pyrrolidine rings will resonate in the aliphatic region. The protons on the carbons directly attached to the nitrogen atoms (α-protons) will be shifted further downfield (δ 2.50-3.00) compared to the other ring protons (β- and γ-protons, δ 1.50-1.70) due to the electron-withdrawing effect of the nitrogen.

  • NH Proton (δ ~1.80): The proton on the secondary amine (N1) is expected to be a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • Parameters: A 90° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 138Quaternary aromatic C
~ 129Aromatic CH
~ 128Aromatic CH
~ 127Aromatic CH
~ 63Benzyl CH₂
~ 55Spirocyclic C
~ 50CH₂ adjacent to N7
~ 48CH₂ adjacent to N1
~ 35Piperidine CH₂
~ 25Piperidine CH₂

Interpretation and Rationale:

  • Aromatic Carbons (δ 127-138): The six carbons of the benzene ring will appear in the downfield region. The quaternary carbon attached to the benzylic methylene will be a weak signal around δ 138 ppm.

  • Benzylic and Spirocyclic Carbons: The benzylic CH₂ carbon is expected around δ 63 ppm. The unique spirocyclic carbon, being a quaternary carbon attached to two nitrogen atoms and two other carbons, is predicted to be around δ 55 ppm.

  • Aliphatic Carbons (δ 25-50): The carbons of the piperidine and pyrrolidine rings will appear in the upfield region. Similar to the proton spectrum, the carbons α to the nitrogen atoms will be more deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, broadN-H stretch (secondary amine)
3000-3100MediumAromatic C-H stretch
2800-3000StrongAliphatic C-H stretch
~ 1600, 1495, 1450Medium to weakC=C aromatic ring stretches
~ 1100-1200MediumC-N stretch
690-770StrongAromatic C-H out-of-plane bending

Interpretation and Rationale:

  • N-H Stretch: A broad absorption around 3300 cm⁻¹ is a key indicator of the N-H bond of the secondary amine.

  • C-H Stretches: The presence of both aromatic and aliphatic C-H bonds will be evident from absorptions just above and below 3000 cm⁻¹, respectively.

  • Aromatic Ring: The characteristic C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibrations will appear in the fingerprint region, typically between 1100 and 1200 cm⁻¹.

  • Aromatic Substitution Pattern: Strong absorptions in the 690-770 cm⁻¹ range are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

m/zAssignment
231.1856[M+H]⁺ (protonated molecular ion)
230.1783[M]⁺ (molecular ion)
91[C₇H₇]⁺ (tropylium ion)

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of approximately 230.1783. In ESI, the protonated molecular ion ([M+H]⁺) at m/z 231.1856 is likely to be the base peak.[2]

  • Major Fragmentation: A characteristic fragmentation pattern for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z 91. This is often a very intense peak in the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Figure 2. Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_data Molecular Weight & Fragmentation MS->MS_data IR_data Functional Group Identification IR->IR_data NMR_data Structural Elucidation NMR->NMR_data Final_Structure Structure Confirmation MS_data->Final_Structure IR_data->Final_Structure NMR_data->Final_Structure

Caption: A generalized workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers working with this compound and its derivatives. The convergence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment. As a key building block in medicinal chemistry, a thorough understanding of its spectroscopic properties is paramount for ensuring the identity and purity of synthesized materials, thereby underpinning the integrity of subsequent drug discovery efforts.

References

  • Universal Biologicals. This compound. [Link]

  • PubChem. 7-benzyl-2,7-diazaspiro[4.5]decane. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubChem. 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. [Link]

  • Sfera Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

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An In-Depth Technical Guide to the Synthesis of 7-Benzyl-1,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to 7-Benzyl-1,7-diazaspiro[4.5]decane, a valuable scaffold in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis relies on fundamental and widely practiced organic chemistry principles. This document outlines a logical and efficient multi-step synthesis, commencing from readily available starting materials. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed experimental protocols, and present characterization data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane core is a privileged structural motif in modern drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. This spirocyclic system serves as a versatile template for the design of novel therapeutic agents across various disease areas. The introduction of a benzyl group at the 7-position can modulate the scaffold's lipophilicity and introduce potential aromatic interactions with target proteins, making this compound a key intermediate for library synthesis in drug development programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a straightforward disconnection at the benzyl-nitrogen bond, leading back to the parent 1,7-diazaspiro[4.5]decane scaffold. The synthesis of this core can be envisioned through the formation of the five-membered ring containing the two nitrogen atoms, starting from a suitable piperidine-based precursor.

Our proposed forward synthesis, therefore, initiates with the commercially available N-benzyl-4-piperidone. This strategy offers the advantage of introducing the benzyl group at an early stage, which can be carried through the synthetic sequence.

Synthetic Pathway Overview

The synthetic route to this compound can be effectively executed in a multi-step sequence. The overall transformation is depicted below:

Synthetic Pathway A N-Benzyl-4-piperidone B 1-Benzyl-4-amino-4-(aminomethyl)piperidine A->B Strecker Synthesis & Reduction C This compound B->C Cyclization

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-amino-4-(aminomethyl)piperidine (Diamine Intermediate)

This step involves a modified Strecker synthesis followed by reduction. The initial reaction of N-benzyl-4-piperidone with potassium cyanide and ammonium chloride forms an aminonitrile, which is subsequently reduced to the diamine.

Protocol:

  • Reaction Setup: To a solution of N-benzyl-4-piperidone (1.0 eq) in a mixture of methanol and water (1:1) in a round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.

  • Reduction: Dissolve the crude aminonitrile in anhydrous tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent Addition: Carefully add lithium aluminum hydride (LiAlH₄) (3.0 eq) portion-wise at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water again. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude 1-Benzyl-4-amino-4-(aminomethyl)piperidine. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

The final step involves the cyclization of the diamine intermediate to form the desired spirocyclic compound. This is typically achieved by reacting the diamine with a suitable one-carbon electrophile, such as formaldehyde, followed by reduction, or directly with a reagent like diethyl carbonate which can facilitate the cyclization. A more direct approach involves heating the diamine precursor.

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified 1-Benzyl-4-amino-4-(aminomethyl)piperidine (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Reaction Execution: Heat the solution to reflux for 24-48 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting residue can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Characterization Data

The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
This compound C₁₅H₂₂N₂230.357.20-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 2.50-2.80 (m, 8H, piperidine-H), 1.60-1.80 (m, 4H, piperidine-H), 1.50 (br s, 1H, NH)138.5 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 63.0 (Ar-CH₂), 55.0 (spiro-C), 52.0 (piperidine-CH₂), 48.0 (pyrrolidine-CH₂), 35.0 (piperidine-CH₂)

Table 1: Expected Physicochemical and Spectroscopic Data for this compound.

Mechanistic Insights

The key C-N bond-forming reactions in this synthesis are well-understood transformations in organic chemistry.

Reaction Mechanism cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A N-Benzyl-4-piperidone B Iminium Ion A->B + NH₃, - H₂O C Aminonitrile B->C + CN⁻ D Aminonitrile E Diamine D->E LiAlH₄ F Diamine G Intramolecular Condensation F->G Heat, -NH₃ H This compound G->H

Figure 2: Simplified mechanistic workflow for the synthesis.

The initial Strecker synthesis proceeds through the formation of an iminium ion intermediate from the piperidone and ammonia (from ammonium chloride), which is then attacked by the cyanide nucleophile. The subsequent reduction of both the nitrile and the imine (if any remains) with a strong hydride reducing agent like LiAlH₄ affords the diamine. The final cyclization is an intramolecular condensation reaction, driven by heat, where one of the primary amino groups displaces the other with the elimination of ammonia to form the thermodynamically stable five-membered ring of the spiro-diamine.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of this compound. The described methodology utilizes common and well-documented chemical transformations, making it accessible to a broad range of synthetic chemists. The resulting spiro-diamine is a valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents. The provided protocols and characterization data serve as a solid foundation for researchers to successfully synthesize and utilize this important chemical entity in their drug discovery endeavors.

References

  • Strecker Synthesis: For a general overview and examples, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.

    • Title: Strecker Synthesis
    • Source: Wikipedia
    • URL: [Link]

  • Reduction of Nitriles with LiAlH₄: This is a standard transformation covered in most organic chemistry curricula.

    • Title: Reduction of amides and other carbonyl compounds by lithium aluminium hydride
    • Source: Organic Syntheses
    • URL: [Link] (Search for relevant procedures)

  • Reductive Amination: This method is a common alternative for N-alkylation.[1][2][3]

    • Title: Amine Preparation 4 - Reductive Amin
    • Source: YouTube
    • URL: [Link]

    • Title: Reductive Amin
    • Source: YouTube
    • URL: [Link]

    • Title: Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides
    • Source: ResearchG
    • URL: [Link]

  • Synthesis of Spiro-diamines: For examples of the synthesis of related spiro-diamine scaffolds, the following publications can be consulted

    • Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamin
    • Source: Chemical Communic
    • URL: [Link]

    • Title: Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction
    • Source: The Journal of Organic Chemistry
    • URL: [Link]

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7-Benzyl-1,7-diazaspiro[4.5]decane: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,7-diazaspiro[4.5]decane core is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly being explored for the development of novel therapeutics. This guide focuses on a key derivative, 7-Benzyl-1,7-diazaspiro[4.5]decane, providing a comprehensive overview of its chemical significance, a plausible synthetic pathway, and its potential in drug discovery. The rigid spirocyclic system, combined with the strategic placement of a benzyl group, presents a scaffold with significant potential for modulating biological targets. This document serves as a technical resource for researchers aiming to leverage this novel chemical entity in their drug development programs.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems have gained considerable attention in modern drug discovery due to their inherent three-dimensionality and conformational rigidity.[1] Unlike flat aromatic systems, the spirocyclic core of 1,7-diazaspiro[4.5]decane provides a well-defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The introduction of a benzyl group at the 7-position further functionalizes this scaffold, opening avenues for diverse chemical modifications and influencing the molecule's pharmacokinetic and pharmacodynamic properties. The N-benzyl moiety is a common feature in centrally active agents, often contributing to receptor interactions through π-π stacking and other non-covalent interactions.[3]

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug discovery.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂PubChem
Molecular Weight 230.35 g/mol PubChem
CAS Number 1086395-20-1Sigma-Aldrich[4]
Appearance Expected to be a solid or oil at room temperatureInferred
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key expected signals would include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the distinct signals for the protons on the piperidine and pyrrolidine rings of the spirocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for C-H stretching (aromatic and aliphatic) and C-N stretching.

Synthesis of this compound: A Proposed Synthetic Workflow

While a specific published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related diazaspiroalkanes. The proposed synthesis involves a multi-step process starting from commercially available materials.

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Spirocyclic Core cluster_1 Step 2: Reduction of the Lactam cluster_2 Step 3: N-Benzylation A 1-Benzyl-4-piperidone C 1,7-Diazaspiro[4.5]decan-2-one A->C Strecker Synthesis B Ethyl 2-aminoacetate B->C D 1,7-Diazaspiro[4.5]decane C->D LiAlH4 or similar reducing agent E This compound D->E Benzyl bromide, K2CO3

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 1,7-Diazaspiro[4.5]decan-2-one

This step can be achieved through a multi-component reaction such as the Strecker synthesis, followed by cyclization.

  • To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add a solution of potassium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents) in water.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to yield the corresponding α-aminonitrile.

  • Hydrolyze the nitrile to a carboxylic acid using aqueous HCl.

  • Induce lactamization by heating the amino acid, possibly with a catalyst, to form the 1,7-diazaspiro[4.5]decan-2-one.

Step 2: Reduction of the Lactam

The lactam is then reduced to the corresponding diamine.

  • In a flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 1,7-diazaspiro[4.5]decan-2-one (1 equivalent) in THF dropwise at 0 °C.

  • Reflux the reaction mixture for 12-24 hours.

  • Carefully quench the reaction with water and aqueous sodium hydroxide.

  • Filter the aluminum salts and concentrate the filtrate. Purify the resulting 1,7-diazaspiro[4.5]decane by distillation or chromatography.

Step 3: N-Benzylation

The final step is the selective benzylation of the secondary amine at the 7-position.

  • Dissolve 1,7-diazaspiro[4.5]decane (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Add benzyl bromide (1.1 equivalents) dropwise and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Filter the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Applications and Structure-Activity Relationships (SAR)

While direct biological data for this compound is limited, the broader class of diazaspiro[4.5]decane derivatives has shown a wide range of pharmacological activities, suggesting potential therapeutic applications for this novel entity.

Biological_Potential cluster_targets Potential Biological Targets cluster_applications Potential Therapeutic Areas A This compound B GPCRs (e.g., Muscarinic, Opioid Receptors) A->B C Ion Channels A->C D Enzymes (e.g., Kinases, Proteases) A->D E Central Nervous System (CNS) Disorders B->E F Pain Management B->F C->F G Infectious Diseases D->G H Oncology D->H

Figure 2: Potential biological targets and therapeutic applications of this compound.

Insights from Related Compounds:
  • Muscarinic Receptor Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. This suggests that the spiro[4.5]decane scaffold can effectively interact with G-protein coupled receptors (GPCRs).

  • Antifungal Agents: Certain diazaspiro[4.5]decan-1-one derivatives have demonstrated potent antifungal activity by inhibiting chitin synthase.[1]

  • Antimycobacterial Activity: Benzothiazinones incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have shown excellent activity against Mycobacterium tuberculosis.[6]

  • Sigma-1 Receptor Ligands: An 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed as a high-affinity ligand for the sigma-1 receptor, with potential applications in tumor imaging.[7]

  • Opioid Receptor Modulators: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel delta-opioid receptor-selective agonists.[8]

The benzyl group at the 7-position is expected to play a crucial role in the molecule's biological activity. It can engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket, potentially enhancing potency and selectivity.[3] Furthermore, the nitrogen atom at the 1-position remains a key site for further chemical modification, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for drug discovery. Its rigid, three-dimensional structure and the presence of two distinct nitrogen atoms for functionalization offer a versatile platform for the design of novel therapeutic agents.

Future research should focus on:

  • Developing and optimizing a robust synthetic route to allow for the efficient production of this compound and its derivatives.

  • Comprehensive biological screening of this compound against a diverse panel of targets to identify its primary pharmacological activities.

  • Elucidation of the structure-activity relationships by synthesizing and testing a library of analogues with modifications at the 1-position and on the benzyl group.

References

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  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. (2019). Retrieved from [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). Retrieved from [Link]

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  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (2022). Retrieved from [Link]

  • Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents - PubMed. (2020). Retrieved from [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF - ResearchGate. (2022). Retrieved from [Link]

  • Synthesis of new biologically actived azaspiro compounds - Blucher Proceedings. (n.d.). Retrieved from [Link]

  • Structure of N-benzylpiperidine derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC - PubMed Central. (2022). Retrieved from [Link]

  • 9-benzyl-6,9-diazaspiro[4.5]decane - PubChemLite. (n.d.). Retrieved from [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. (2015). Retrieved from [Link]

  • 8 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

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The Diverse Biological Activities of Diazaspiro[4.5]decane Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The diazaspiro[4.5]decane scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates binding capabilities to a wide range of biological targets. Its inherent three-dimensionality and conformational rigidity offer distinct advantages over more flexible aliphatic or aromatic systems, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the significant and diverse biological activities associated with diazaspiro[4.5]decane derivatives. We will delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, as well as their emerging roles in modulating CNS pathways and metabolic disorders. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and data-driven analyses to support and inspire future discovery programs.

Introduction: The Diazaspiro[4.5]decane Scaffold - A Privileged Framework in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of modern pharmaceuticals, with over 85% of biologically active compounds featuring a heterocyclic core.[3][4] Among these, spirocyclic systems—characterized by two rings connected by a single common atom—have garnered immense interest. The diazaspiro[4.5]decane scaffold, which fuses a five-membered and a six-membered ring sharing a spiro carbon, with two nitrogen atoms distributed within the rings, offers a unique topographical presentation of functional groups in three-dimensional space.[5]

Physicochemical Properties and Rationale for Use

The primary advantage of the diazaspiro[4.5]decane core lies in its rigid structure. In drug design, introducing rigidity can reduce the entropic penalty upon binding to a biological target, thereby increasing binding affinity.[2] This conformational constraint, particularly when used as a bioisostere for more flexible motifs like piperazine, can lead to:

  • Improved Target Engagement: The fixed spatial arrangement of nitrogen atoms and substituents can optimize interactions with specific pockets on a protein target.[1]

  • Enhanced Selectivity: A rigid conformation is less likely to fit into the binding sites of off-target proteins, potentially reducing side effects.

  • Favorable ADME Profiles: The scaffold's properties can be tuned to improve absorption, distribution, metabolism, and excretion characteristics.[1]

Various synthetic strategies have been developed to access these valuable scaffolds, including palladium-catalyzed domino reactions and diastereoselective intramolecular spirocyclizations, making them accessible for library synthesis and lead optimization.[6][7]

Anticancer Activities

The diazaspiro[4.5]decane scaffold has been successfully incorporated into a variety of molecules demonstrating potent anticancer activity through diverse mechanisms, from broad antiproliferative effects to the targeted inhibition of specific oncogenic proteins.

Broad-Spectrum Antiproliferative Agents

A significant body of research has focused on synthesizing diazaspiro[4.5]decane derivatives and evaluating their cytotoxic effects against various cancer cell lines.

Case Study: 1-Thia-4-azaspiro[4.5]decane Derivatives Researchers have synthesized a series of novel 1-thia-4-azaspiro[4.5]decane compounds and their subsequent thioglycoside derivatives.[8][9] These compounds were evaluated for their in vitro anticancer activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinoma cell lines.[10] Several compounds exhibited dose-dependent anticancer activities, with some showing moderate to high inhibition, comparable in some cases to the standard chemotherapeutic agent Doxorubicin.[8][10]

Data Summary: Antiproliferative Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

Compound Target Cell Line IC₅₀ (nM) Reference
7 HCT-116 92.2 - 120.1 [8]
9 HCT-116 92.2 - 120.1 [8]
14 HCT-116 92.2 - 120.1 [8]
18 HCT-116 92.2 - 120.1 [8]
19 HCT-116 92.2 - 120.1 [8]
14 PC-3 Good Activity [8]

| 18 | PC-3 | Good Activity |[8] |

Targeted Inhibition of Oncogenic Proteins

The adaptability of the diazaspiro scaffold allows for its use in designing highly specific inhibitors that target key drivers of cancer progression.

Target: KRAS-G12D Mutant Protein Oncogenic RAS mutations are present in approximately 30% of human cancers and have been notoriously difficult to target.[11] Using a multidisciplinary approach that integrated machine learning with synthesis, researchers developed 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective inhibitors of the KRAS-G12D mutation. Two lead compounds, HDB-2 and HDB-3, demonstrated nanomolar IC₅₀ values in cellular assays and strong protein binding affinity, highlighting their potential as effective anticancer agents for KRAS-G12D-driven tumors.[11]

Target: Dual EGFR/BRAFV600E Inhibition Other research has focused on creating dual inhibitors. A series of 1-thia-4-azaspiro[4.5]alkan-3-ones were designed as inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase.[2] Compounds 6b and 7b from this study were the most potent, with IC₅₀ values of 84 nM and 78 nM against EGFR, and 108 nM and 96 nM against BRAFV600E, respectively. These dual inhibitors also showed significant antiproliferative and apoptotic activity.[2]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening This protocol outlines the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxic effects of novel compounds on cancer cell lines.[8]

  • Cell Seeding: Plate cancer cells (e.g., HepG-2, PC-3, or HCT-116) in 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test diazaspiro[4.5]decane compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram: Drug Discovery Workflow for Targeted Inhibitors

G cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Target_ID Identify Target (e.g., KRAS-G12D, EGFR) Assay_Dev Develop Biochemical & Cellular Assays Target_ID->Assay_Dev Virtual_Screen Virtual Screening or Scaffold Hopping Assay_Dev->Virtual_Screen HTS High-Throughput Screening Synthesis Synthesize Analogs (Diazaspiro Scaffold) HTS->Synthesis SAR Establish SAR (IC50, EC50) Synthesis->SAR Iterative Cycles ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Iterative Cycles ADME_Tox->Synthesis Iterative Cycles In_Vivo In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo Candidate Select Candidate Drug

Caption: A generalized workflow for the discovery of targeted cancer inhibitors.

Antimicrobial Activities

The structural features of diazaspiro[4.5]decanes also make them effective scaffolds for antimicrobial agents, with demonstrated activity against both fungi and viruses.

Antifungal Activity: Chitin Synthase Inhibition

The fungal cell wall, which is absent in mammalian cells, is an excellent target for selective antifungal drugs. Chitin is a critical component of this wall, and its synthesis is a key vulnerability.

Case Study: 2,8-Diazaspiro[4.5]decan-1-one Derivatives A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as potential inhibitors of chitin synthase (CHS).[12] Several compounds showed moderate to excellent potency against CHS, with IC₅₀ values as low as 0.12 mM, comparable to the known inhibitor polyoxin B (IC₅₀ = 0.08 mM).[12] In antifungal assays, compound 4d was particularly effective against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 0.04 mmol/L, superior to both fluconazole and polyoxin B.[12] Furthermore, some of these compounds showed synergistic or additive effects when used in combination with fluconazole.[12]

Data Summary: Antifungal and CHS Inhibitory Activity

Compound Target IC₅₀ (mM) MIC (mmol/L) Reference
4j Chitin Synthase 0.12 - [12]
4e Chitin Synthase 0.13 - [12]
Polyoxin B Chitin Synthase 0.08 0.129 (C. albicans) [12]
4d C. albicans - 0.04 [12]
4j A. fumigatus - 0.08 [12]

| Fluconazole | C. albicans | - | 0.104 |[12] |

Antiviral Activity

Diazaspiro scaffolds have also been investigated for their ability to inhibit viral replication.

Case Study: 1-Thia-4-azaspiro[4.5]decan-3-ones Against Coronavirus In a study predating the COVID-19 pandemic, a series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their activity against human coronavirus 229E (HCoV-229E), a common cold virus.[13] Seven compounds were found to inhibit viral replication, with the most potent analog exhibiting an EC₅₀ value of 5.5 µM. The activity was highly dependent on the substituents at the C-2 and C-8 positions of the scaffold.[13][14]

Case Study: Pyrimidyl-di(diazaspiroalkane) Against HIV A novel pyrimidyl-di(diazaspiroalkane) derivative was synthesized and found to inhibit the replication of several viral families, including multiple strains of the Human Immunodeficiency Virus (HIV).[15] The compound's mechanism of action involves blocking the initial stage of viral infection—adhesion to the host cell—by binding to heparan sulfate proteoglycans (HSPG) on the cell surface.[15] The compound was highly effective against HIV-1 and HIV-6S strains, with IC₅₀ values of 1.37 µM and 1.17 µM, respectively.[15]

Modulation of Inflammatory and Cell Death Pathways

Beyond direct cytotoxicity and antimicrobial effects, diazaspiro[4.5]decane derivatives have been developed as potent modulators of host signaling pathways involved in inflammation and programmed cell death.

RIPK1 Kinase Inhibition and Necroptosis

Necroptosis is a form of programmed lytic cell death that is a key driver in various inflammatory diseases. Receptor-interacting protein kinase 1 (RIPK1) is a central player in this pathway, and its inhibition is a promising therapeutic strategy.[16]

Case Study: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors Through a virtual screening workflow, researchers identified an initial triazaspiro[4.5]decane hit compound.[16][17] Subsequent structural optimization led to a series of potent 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 inhibitors. The lead compound, 41 , exhibited a prominent inhibitory activity against RIPK1 with an IC₅₀ value of 92 nM and showed a significant anti-necroptotic effect in a cellular model.[16][17] This work establishes the utility of this scaffold for developing treatments for inflammatory diseases such as multiple sclerosis.[17]

Diagram: The Necroptosis Pathway and Site of Inhibition

G cluster_survival cluster_necroptosis TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD/TRAF2 TNFR1->TRADD cIAP cIAP1/2 TRADD->cIAP RIPK1 RIPK1 cIAP->RIPK1 RIPK1_N RIPK1 cIAP->RIPK1_N Inhibition IKK IKK Complex RIPK1->IKK Ub NFkB NF-κB Activation IKK->NFkB RIPK3 RIPK3 MLKL MLKL RIPK3->MLKL Pore Pore Formation (Membrane Rupture) MLKL->Pore RIPK1_N->RIPK3 Inhibitor Diazaspiro[4.5]decane Inhibitor (e.g., Cmpd 41) Inhibitor->RIPK1_N Blocks Kinase Activity

Caption: Inhibition of RIPK1 kinase by diazaspiro[4.5]decane derivatives blocks the necroptotic cascade.

Applications in CNS and Metabolic Disorders

The versatility of the diazaspiro[4.5]decane core extends to therapies for central nervous system (CNS) and metabolic conditions.

  • Neurokinin-1 (NK1) Receptor Antagonism: The 6,7-diazaspiro[4.5]decane scaffold is considered a privileged structure for developing antagonists of the NK1 receptor. This receptor is implicated in pain, inflammation, and emesis. NK1 antagonists based on this scaffold are pursued as treatments for chemotherapy-induced nausea and vomiting (CINV) and other CNS disorders.[18]

  • Cardioprotection: Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as the first small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP) that target the c subunit of ATP synthase.[19] Opening of the mPTP is a key event in cell death following myocardial infarction. These compounds showed protective effects in a model of MI, reducing apoptosis and improving cardiac function during reperfusion.[19]

  • Cystinuria Treatment: Cystinuria is a genetic disorder causing recurrent kidney stones due to the crystallization of l-cystine. An 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) derivative was developed as a potent inhibitor of l-cystine crystallization.[20] This compound was ~120 times more potent than l-cystine dimethyl ester and demonstrated good oral bioavailability and in vivo efficacy in a mouse model of the disease.[20]

Conclusion and Future Perspectives

The diazaspiro[4.5]decane scaffold has unequivocally demonstrated its value in modern drug discovery. Its unique, conformationally constrained three-dimensional structure has been successfully leveraged to develop potent and selective modulators for a remarkable diversity of biological targets. From broad-spectrum anticancer and antimicrobial agents to highly specific enzyme inhibitors and receptor antagonists, this versatile core continues to provide fertile ground for innovation.

Future research will likely focus on further exploring the vast chemical space around this scaffold. The application of novel synthetic methodologies will enable the creation of more complex and diverse libraries for screening. Furthermore, integrating computational chemistry and machine learning, as demonstrated in the development of KRAS inhibitors[11], will accelerate the design of next-generation therapeutics with optimized potency, selectivity, and drug-like properties. The continued exploration of diazaspiro[4.5]decane and its isomers will undoubtedly lead to the discovery of new clinical candidates for treating a wide range of human diseases.

References

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In silico modeling of 7-Benzyl-1,7-diazaspiro[4.5]decane receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 7-Benzyl-1,7-diazaspiro[4.5]decane Receptor Binding

Introduction

The confluence of computational chemistry and molecular biology has revolutionized modern drug discovery.[1][2][3] In silico modeling, a cornerstone of this synergy, provides an atomic-level understanding of ligand-receptor interactions, thereby accelerating the identification and optimization of novel therapeutic agents.[2] This guide offers a comprehensive, technically-grounded walkthrough of the computational methodologies employed to investigate the receptor binding profile of this compound, a spirocyclic compound of significant interest in contemporary medicinal chemistry.[4][5][6]

Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, offer a compelling avenue for exploring novel chemical space in drug design.[5] The inherent rigidity and structural complexity of these molecules can lead to enhanced binding affinity and selectivity for their biological targets.[5] this compound, with its diazepane and piperidine rings fused at a quaternary carbon, presents a fascinating case for computational analysis.

This guide will focus on two high-value CNS targets: the Sigma-1 (σ1) receptor and the Dopamine D2 (D2) receptor. The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is implicated in a wide range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[7][8][9][10][11] The D2 receptor, a G-protein coupled receptor (GPCR), is a key player in dopaminergic signaling and the primary target for antipsychotic medications.[12][13][14][15][16] The structural and functional dissimilarities between these two receptors provide an excellent framework for illustrating the versatility of in silico modeling techniques.

We will navigate the entire computational workflow, from the initial preparation of the ligand and receptors to the final calculation of binding free energies. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each methodological choice.

The Computational Drug Discovery Workflow: A Conceptual Overview

The process of in silico drug discovery is a multi-step endeavor, with each stage building upon the last to provide a progressively more refined understanding of ligand-receptor interactions. The following diagram illustrates the general workflow that will be detailed in this guide.

Computational Drug Discovery Workflow Overall In Silico Modeling Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_binding_energy Binding Free Energy Calculation Ligand_3D 3D Structure Generation Ligand_Opt Geometry Optimization Ligand_3D->Ligand_Opt Ligand_Param Force Field Parameterization Ligand_Opt->Ligand_Param Docking_Grid Define Binding Site Ligand_Param->Docking_Grid Receptor_PDB Obtain PDB Structure Receptor_Clean Clean and Prepare Receptor Receptor_PDB->Receptor_Clean Receptor_Protonate Protonation and Optimization Receptor_Clean->Receptor_Protonate Receptor_Protonate->Docking_Grid Docking_Run Perform Docking Docking_Grid->Docking_Run Docking_Analysis Analyze Poses and Scores Docking_Run->Docking_Analysis MD_System System Solvation and Ionization Docking_Analysis->MD_System MD_Equilibration System Equilibration MD_System->MD_Equilibration MD_Production Production MD Run MD_Equilibration->MD_Production BFE_Method Select Calculation Method (e.g., MM/PBSA) MD_Production->BFE_Method BFE_Run Execute Calculation BFE_Method->BFE_Run BFE_Analysis Analyze Energy Components BFE_Run->BFE_Analysis GROMACS MD Simulation Workflow GROMACS MD Simulation Workflow pdb2gmx pdb2gmx (Generate Protein Topology) editconf editconf (Define Simulation Box) pdb2gmx->editconf solvate gmx solvate (Add Solvent) editconf->solvate grompp_ions gmx grompp (Prepare for Ion Addition) solvate->grompp_ions genions gmx genions (Add Ions) grompp_ions->genions grompp_em gmx grompp (Prepare for Energy Minimization) genions->grompp_em mdrun_em gmx mdrun (Run Energy Minimization) grompp_em->mdrun_em grompp_nvt gmx grompp (Prepare for NVT Equilibration) mdrun_em->grompp_nvt mdrun_nvt gmx mdrun (Run NVT Equilibration) grompp_nvt->mdrun_nvt grompp_npt gmx grompp (Prepare for NPT Equilibration) mdrun_nvt->grompp_npt mdrun_npt gmx mdrun (Run NPT Equilibration) grompp_npt->mdrun_npt grompp_prod gmx grompp (Prepare for Production MD) mdrun_npt->grompp_prod mdrun_prod gmx mdrun (Run Production MD) grompp_prod->mdrun_prod analysis Analysis (RMSD, RMSF, etc.) mdrun_prod->analysis

Caption: A flowchart of the key steps in a typical GROMACS MD simulation.

Part 5: Binding Free Energy Calculations

Binding free energy calculations provide a more quantitative estimate of the binding affinity than docking scores. T[17][18][19][20][21]he Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this purpose.

Protocol for MM/PBSA Calculation
  • Extract snapshots from the production MD trajectory.

  • For each snapshot, calculate the following energy terms:

    • The free energy of the protein-ligand complex.

    • The free energy of the protein.

    • The free energy of the ligand.

  • The binding free energy is then calculated as: ΔG_binding = G_complex - (G_protein + G_ligand)

The g_mmpbsa tool in GROMACS can be used to perform these calculations.

Data Analysis and Interpretation

The vast amount of data generated from MD simulations requires careful analysis to extract meaningful insights. Key analyses include:

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the course of the simulation.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds between the ligand and the receptor.

  • Interaction Energy Analysis: To determine the contribution of individual residues to the binding of the ligand.

The following table provides a hypothetical example of the kind of quantitative data that can be generated from these analyses.

MetricSigma-1 ReceptorDopamine D2 Receptor
Docking Score (kcal/mol) -9.8-8.5
MM/PBSA Binding Energy (kJ/mol) -120.5 ± 10.2-95.3 ± 8.7
Average Protein RMSD (nm) 0.25 ± 0.050.31 ± 0.08
Average Ligand RMSD (nm) 0.12 ± 0.030.18 ± 0.04
Key Interacting Residues Tyr103, Glu172Asp114, Ser193

Conclusion

This in-depth technical guide has provided a comprehensive overview of the in silico modeling workflow for investigating the receptor binding of this compound. By following the detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular determinants of ligand recognition and binding. The application of these computational techniques is an indispensable component of modern drug discovery, enabling the rational design of more potent and selective therapeutic agents.

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The Ascendance of Diazaspiro Scaffolds in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the planar confines of traditional aromatic scaffolds. This guide delves into the burgeoning field of diazaspiro compounds, a class of molecules characterized by their unique three-dimensional architecture. The defining feature of a spirocycle is a single atom that is the junction of two rings. Diazaspiro compounds, incorporating two nitrogen atoms within this spirocyclic framework, offer a compelling combination of structural rigidity, synthetic tractability, and rich chemical space for exploration. Their inherent three-dimensionality allows for more precise and diverse interactions with biological targets, often leading to superior pharmacological properties compared to their flatter counterparts. This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this privileged scaffold in modern drug discovery.

The Strategic Advantage of Diazaspiro Cores: A Structural Perspective

The utility of diazaspiro scaffolds in medicinal chemistry stems from several key structural and physicochemical properties:

  • Three-Dimensionality and Vectorial Diversity: Unlike flat aromatic rings, the rigid, non-planar nature of diazaspiro cores presents substituents in well-defined vectors, allowing for precise probing of the three-dimensional space within a target's binding pocket. This can lead to enhanced binding affinity and selectivity.

  • Novel Chemical Space: Diazaspiro compounds occupy a distinct and underexplored area of chemical space, offering opportunities to identify novel intellectual property and overcome challenges associated with target classes that have proven difficult to drug with traditional scaffolds.

  • Bioisosteric Replacement: Diazaspiro motifs can serve as effective bioisosteres for more common saturated heterocycles like piperazine. This substitution can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, while maintaining or improving biological activity.[1][2]

  • Synthetic Accessibility: As this guide will detail, a variety of synthetic strategies have been developed for the efficient construction of diverse diazaspiro libraries, making them amenable to both lead discovery and optimization campaigns.

Navigating the Synthetic Landscape: Key Strategies for Assembling Diazaspiro Cores

The construction of the diazaspiro backbone is a critical first step in harnessing its potential. Several robust synthetic methodologies have been established, each with its own advantages depending on the desired scaffold and substitution patterns.

Reductive Amination: A Workhorse for Diazaspiro[3.3]heptane Synthesis

A practical and scalable approach to 2,6-diazaspiro[3.3]heptanes involves a key reductive amination step. This method is amenable to both library synthesis and large-scale production.

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [3]

  • Step 1: Synthesis of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine:

    • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid.

    • Stir the mixture at room temperature to form the iminium ion.

    • Add sodium triacetoxyborohydride portion-wise and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with saturated sodium bicarbonate solution and extracting with an organic solvent (e.g., dichloromethane).

    • Purify the crude product by column chromatography to yield the desired amine.

  • Step 2: Cyclization to 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane:

    • Dissolve the product from Step 1 in tetrahydrofuran (THF).

    • Add 2.2 equivalents of potassium tert-butoxide (t-BuOK) (1.0 M solution in THF).

    • Heat the reaction mixture in a sealed tube at 70°C.

    • After 90 minutes, add an additional 1 equivalent of t-BuOK and continue heating for another hour.

    • Cool the reaction to room temperature, filter to remove potassium chloride, and evaporate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization Aldehyde 1-benzyl-3-chloromethyl- azetidine-3-carbaldehyde Imine Formation Imine Formation Aldehyde->Imine Formation Aniline, Acetic Acid Intermediate Amine (1-benzyl-3-chloromethylazetidin-3-yl methyl)phenylamine Imine Formation->Intermediate Amine NaBH(OAc)3 Diazaspiroheptane 2-Benzyl-6-phenyl-2,6- diazaspiro[3.3]heptane Intermediate Amine->Diazaspiroheptane t-BuOK, 70°C

Michael Addition and Cyclization: A Route to Diazaspiro[4.5]decanones

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives can be achieved through a Michael addition of a piperidine-derived enolate to a nitroalkene, followed by reduction and cyclization.

Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride [4]

  • Step 1: Boc Protection and Michael Addition (Illustrative)

    • Start with a suitable piperidine precursor, for example, a 4-substituted piperidine. Protect the piperidine nitrogen with a Boc group.

    • Generate the lithium enolate of the N-Boc-piperidone derivative by treatment with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C).

    • React the enolate with a substituted nitroalkene. This Michael addition forms the carbon-carbon bond that sets up the spirocyclic junction.

    • Quench the reaction and purify the Michael adduct.

  • Step 2: Nitro Group Reduction and Lactam Formation

    • Reduce the nitro group of the adduct to an amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like iron in acetic acid.

    • The resulting amino ester will spontaneously cyclize to form the lactam ring of the 2,8-diazaspiro[4.5]decan-1-one core.

  • Step 3: Boc Deprotection

    • Dissolve the Boc-protected 2,8-diazaspiro[4.5]decan-1-one (e.g., 92 g, 0.36 mol) in dichloromethane (1 L).

    • Slowly add a 4 M solution of HCl in a suitable solvent (e.g., 500 mL of 4M HCl solution).

    • Stir the mixture at room temperature for 8 hours.

    • Concentrate the mixture under vacuum to afford the desired 2,8-diazaspiro[4.5]decan-1-one hydrochloride salt.

G cluster_0 Core Construction cluster_1 Deprotection Piperidone N-Boc-4-piperidone Michael Adduct Michael Adduct Piperidone->Michael Adduct 1. LDA 2. Nitroalkene Boc-Diazaspirodecanone tert-butyl 1-oxo-2,8-diazaspiro[4.5] decane-8-carboxylate Michael Adduct->Boc-Diazaspirodecanone 1. Reduction (e.g., H2, Pd/C) 2. Cyclization Final Product 2,8-diazaspiro[4.5]decan-1-one Hydrochloride Boc-Diazaspirodecanone->Final Product 4M HCl

Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The versatility of the diazaspiro scaffold is evident in the wide array of biological targets for which potent and selective modulators have been developed. This section will explore some of the most promising therapeutic areas and provide quantitative SAR data to guide future design efforts.

Diazaspiro Compounds as PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a clinically validated class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The diazaspiro core has been successfully employed as a bioisosteric replacement for the piperazine moiety in the approved PARP inhibitor olaparib.

G DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis DSB_Formation Double-Strand Break Formation (at replication fork) PARP1_Activation->DSB_Formation Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death PARP_Inhibitor Diazaspiro-based PARP Inhibitor PARP_Inhibitor->PARP1_Activation Inhibition

A study exploring the replacement of the piperazine in olaparib with various diazaspiro cores revealed that these modifications can significantly impact PARP-1 affinity and cellular activity.[5][6] The following table summarizes key SAR findings from this research.

Compound IDDiazaspiro CoreR GroupPARP-1 IC50 (nM)Reference
OlaparibPiperazineCyclopropanecarbonyl~5[5]
10e 2,6-Diazaspiro[3.3]heptaneCyclopropanecarbonyl12.6 ± 1.1 [5]
10c2,6-Diazaspiro[3.3]heptaneBoc551.6[6]
15b2,7-Diazaspiro[3.5]nonaneH4397[5]
17d2,7-Diazaspiro[4.4]nonaneCyclopropanecarbonyl44.3[6]

Table 1: SAR of Diazaspiro-based PARP-1 Inhibitors.

The data clearly indicate that the nature of the diazaspiro core and the substituent on the second nitrogen atom are critical for potent PARP-1 inhibition. The 2,6-diazaspiro[3.3]heptane core in compound 10e , when combined with the cyclopropanecarbonyl group of olaparib, resulted in a highly potent inhibitor with an IC50 of 12.6 nM.[5] Interestingly, this compound did not induce DNA damage at similar concentrations as olaparib, suggesting that high-affinity PARP inhibitors can be developed without this potential liability.[5] The presence of a Boc protecting group (10c) or a free amine (15b) was detrimental to activity.[5][6]

Modulating the Central Nervous System: Diazaspiro Ligands for Sigma and Dopamine Receptors

The unique conformational constraints of diazaspiro scaffolds make them particularly well-suited for targeting receptors in the central nervous system, where selectivity is often a major challenge.

Sigma (σ) Receptors:

Sigma receptors are a class of intracellular proteins implicated in a variety of neurological and psychiatric disorders. The σ2 receptor, in particular, is a target of interest for the treatment of neuropathic pain and as a biomarker for proliferating tumor cells. The replacement of a piperazine moiety with diazaspiroalkanes in known σ2 receptor ligands has been explored, with mixed results that provide valuable SAR insights.[7][8]

Compound IDDiazacycloalkane CoreLinkerKi (σ1, nM)Ki (σ2, nM)Reference
2t HomopiperazineButylene24 ± 34 ± 0.5 [9]
2r2,5-Diazabicyclo[2.2.1]heptaneButylene14 ± 223 ± 3[9]
2a2,6-Diazaspiro[3.3]heptaneEthylene>10,000>10,000[9]
2f2,6-Diazaspiro[3.3]heptaneButylene1,734 ± 3451,113 ± 211[9]

Table 2: SAR of Diazaspiro-based Sigma Receptor Ligands.

In this series, the homopiperazine analog 2t displayed the highest affinity for the σ2 receptor (Ki = 4 nM).[9] While the direct replacement with diazaspiro[3.3]heptane (2a and 2f) led to a significant loss of affinity, the bridged analog 2r retained nanomolar potency.[9] These findings highlight the subtle interplay between the core scaffold and linker length in achieving high affinity for the σ2 receptor. Computational studies suggest that hydrogen bonding with ASP29 and π-stacking with TYR150 are key interactions for high-affinity binding.[7][8]

Dopamine Receptors:

Selective dopamine receptor antagonists are crucial for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Diazaspiro alkanes have been investigated as novel cores for dopamine D3 receptor (D3R) antagonists, demonstrating high affinity and selectivity over the D2 receptor.[10][11]

Compound IDDiazaspiro CoreAryl GroupD3R Ki (nM)D3R/D2R SelectivityReference
15a 2,7-Diazaspiro[3.5]nonane4-Fluorophenyl12.2 905-fold[10]
112,6-Diazaspiro[3.4]octane4-Fluorophenyl24.2264-fold[10]
15c2,7-Diazaspiro[3.5]nonane3,4-Dichlorophenyl25.6453-fold[10]
15f2,6-Diazaspiro[3.3]heptane3,4-Dichlorophenyl82.491-fold[10]

Table 3: SAR of Diazaspiro-based Dopamine D3 Receptor Antagonists.

The 2,7-diazaspiro[3.5]nonane core in compound 15a yielded a highly potent and selective D3R antagonist with a Ki of 12.2 nM and over 900-fold selectivity against the D2R.[10] The SAR data suggest that both the nature of the diazaspiro core and the substitution on the aryl ring play a crucial role in determining both affinity and selectivity.

Targeting Metabolic Disorders: MCH-R1 Antagonists

The melanin-concentrating hormone receptor 1 (MCH-R1) is a G-protein coupled receptor (GPCR) that plays a role in the regulation of energy homeostasis, making it an attractive target for the treatment of obesity. Diazaspiro[5.5]undecan-2-one derivatives have been identified as antagonists of MCH-R1.

G MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 G_protein Gi/Gq Protein MCHR1->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Second_Messenger Second Messenger (e.g., ↓cAMP, ↑IP3/DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Increased Food Intake) Second_Messenger->Cellular_Response Antagonist Diazaspiro-based MCH-R1 Antagonist Antagonist->MCHR1 Blockade

One study reported a 1,9-diazaspiro[5.5]undecan-2-one moiety used as a substituent on a benzimidazole core, which exhibited an IC50 value of 49.0 nM for MCH-R1.[3] Further optimization of this scaffold could lead to the development of novel anti-obesity agents.

Experimental Protocol: MCH-R1 Binding Assay

  • Cell Culture: Use CHO-K1 cells stably expressing the human MCH-R1.

  • Membrane Preparation: Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes.

  • Binding Assay:

    • Incubate the cell membranes with a radiolabeled MCH-R1 agonist (e.g., [¹²⁵I]-MCH) and varying concentrations of the diazaspiro test compound.

    • Determine non-specific binding in the presence of an excess of unlabeled MCH.

    • After incubation, terminate the reaction by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate IC50 values by non-linear regression analysis of the competition binding data.

Clinical Landscape and Future Directions

The therapeutic potential of diazaspiro compounds is underscored by the progression of several candidates into clinical trials. For instance, DS-3032b, a spiro-oxindole-based inhibitor of the MDM2-p53 interaction, has entered Phase I clinical trials for various cancers. While not a diazaspiro compound, its spirocyclic nature highlights the clinical relevance of this structural class.

The field of diazaspiro compounds in medicinal chemistry is ripe with opportunity. Future research will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of new and more efficient ways to synthesize diverse diazaspiro libraries will accelerate the drug discovery process.

  • Exploration of New Biological Targets: The unique structural features of diazaspiro compounds make them ideal for probing challenging targets, including protein-protein interactions and allosteric sites on enzymes and receptors.

  • Integration with Computational Chemistry: The use of in silico methods, such as molecular docking and molecular dynamics simulations, will be crucial for understanding the binding modes of diazaspiro ligands and for the rational design of new and improved compounds.

Conclusion

Diazaspiro compounds represent a compelling and increasingly important class of scaffolds in medicinal chemistry. Their inherent three-dimensionality, coupled with their synthetic accessibility and ability to serve as effective bioisosteres, provides a powerful platform for the development of novel therapeutics. As our understanding of the synthesis, SAR, and biological activity of these fascinating molecules continues to grow, we can expect to see an increasing number of diazaspiro-based drugs entering the clinical pipeline and ultimately benefiting patients across a wide range of diseases. This guide has provided a comprehensive overview of the current state of the art, with the aim of empowering researchers to further explore and exploit the rich potential of the diazaspiro core in their own drug discovery endeavors.

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The Stereochemical Landscape of 7-Benzyl-1,7-diazaspiro[4.5]decane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stereochemistry of 7-Benzyl-1,7-diazaspiro[4.5]decane, a key scaffold in medicinal chemistry. The unique three-dimensional arrangement of this spirocyclic system imparts distinct pharmacological properties to its stereoisomers, making a thorough understanding of its stereochemical landscape critical for the development of selective and efficacious therapeutics. This document will delve into the structural nuances, synthetic strategies for accessing stereochemically pure isomers, and the analytical techniques required for their characterization.

Introduction: The Significance of Chirality in 1,7-Diazaspiro[4.5]decane Scaffolds

The 1,7-diazaspiro[4.5]decane core is a privileged scaffold in drug discovery, appearing in a variety of compounds targeting diverse biological entities. The spirocyclic nature of this framework introduces a chiral center at the C5 carbon, the spiro-atom. The presence of the benzyl group on the N7 nitrogen further complicates the stereochemical profile. Consequently, this compound can exist as a pair of enantiomers. The differential interaction of these enantiomers with chiral biological targets, such as receptors and enzymes, necessitates the preparation and evaluation of single-enantiomer drugs to enhance therapeutic efficacy and minimize off-target effects.

The Stereoisomers of this compound

The central point of chirality in this compound is the spiro carbon atom (C5). This gives rise to two enantiomers: (R)-7-Benzyl-1,7-diazaspiro[4.5]decane and (S)-7-Benzyl-1,7-diazaspiro[4.5]decane.

G cluster_0 Enantiomers of this compound Racemic Mixture Racemic Mixture R_enantiomer (R)-7-Benzyl-1,7-diazaspiro[4.5]decane Racemic Mixture->R_enantiomer Chiral Resolution S_enantiomer (S)-7-Benzyl-1,7-diazaspiro[4.5]decane Racemic Mixture->S_enantiomer Chiral Resolution R_enantiomer->S_enantiomer Mirror Images

Caption: Enantiomeric relationship of this compound.

The piperidine ring of the spirocycle typically adopts a chair conformation to minimize steric strain. The benzyl group on N7 can exist in either an axial or equatorial position, leading to the possibility of conformational isomers. However, due to the energetic preference for bulky substituents to occupy the equatorial position, the benzyl group is predominantly found in this orientation.

Synthetic Strategies for Stereocontrol

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

A potential asymmetric synthetic route could be designed based on the principles of the Staudinger reaction, involving the [2+2] cycloaddition of a ketene with an imine.[1] By employing a chiral auxiliary on the ketene precursor, the stereochemical outcome of the cycloaddition can be controlled, leading to an enantiomerically enriched spiro-β-lactam intermediate that can be further elaborated to the desired 1,7-diazaspiro[4.5]decane.

Chiral Resolution of Racemic Mixtures

Chiral resolution is a more common and often more practical approach for obtaining enantiomerically pure spiroamines.[2][3] This involves the separation of a racemic mixture into its constituent enantiomers.

The basic nitrogen atoms in this compound allow for the formation of diastereomeric salts with a chiral acid.[4] The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in the same solvent.[4]

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., NaOH, NaHCO3) to liberate the enantiomerically enriched free base.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

G racemate Racemic 7-Benzyl-1,7- diazaspiro[4.5]decane diastereomers Mixture of Diastereomeric Salts racemate->diastereomers chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Less Soluble Diastereomeric Salt crystallization->salt1 salt2 More Soluble Diastereomeric Salt (in mother liquor) crystallization->salt2 base1 Basification salt1->base1 base2 Basification salt2->base2 enantiomer1 Enantiomerically Enriched Free Base base1->enantiomer1 enantiomer2 Enantiomerically Enriched Free Base base2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amine-containing compounds.[5]

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and resolution for basic analytes.

  • Method Development: A screening of different CSPs and mobile phase compositions is typically performed to identify the optimal conditions for baseline separation of the enantiomers.

  • Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.

Parameter Typical Conditions for Chiral HPLC of Amines
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IC)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min (analytical), scalable for preparative
Detection UV at 254 nm

Structural Characterization of Stereoisomers

The unambiguous determination of the absolute and relative stereochemistry of this compound enantiomers requires a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy

While the NMR spectra of enantiomers in an achiral solvent are identical, the spectra of diastereomers are distinct.[6] Therefore, NMR spectroscopy is invaluable for characterizing diastereomeric intermediates formed during asymmetric synthesis or resolution. Furthermore, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, allowing for the differentiation of enantiomers by NMR.[6] In the ¹H NMR spectrum of this compound, the protons of a CH₂ group within the chiral molecule can become diastereotopic and exhibit distinct chemical shifts and coupling patterns.[7]

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[8] By obtaining a suitable crystal of one of the enantiomers (often as a salt with a known chiral counter-ion), the three-dimensional arrangement of the atoms can be determined, providing unequivocal proof of its stereochemistry. The crystal structure of the related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, reveals that the spiro-linked rings adopt envelope conformations.[9] A similar analysis of this compound would provide crucial insights into its solid-state conformation.

Conclusion

The stereochemistry of this compound is a critical aspect of its chemical and pharmacological profile. The existence of a chiral spirocenter necessitates the use of stereoselective synthetic methods or efficient resolution techniques to access enantiomerically pure forms. A combination of chiral chromatography for separation and purity assessment, along with NMR spectroscopy and X-ray crystallography for structural elucidation, provides a robust platform for the comprehensive stereochemical characterization of this important scaffold. The principles and protocols outlined in this guide offer a framework for researchers in drug discovery and development to confidently navigate the stereochemical complexities of this compound and unlock the full potential of its individual stereoisomers.

References

  • Acta Crystallographica Section E: Structure Reports Online, 67(11) , o2517 (2011). [Link][9]

  • Bioscience, Biotechnology, and Biochemistry, 56(5) , 838-839 (1992). [Link][10]

  • Journal of Medicinal Chemistry, 58(15) , 6155-6167 (2015). [Link][11]

  • PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. [Link][12]

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  • Tetrahedron, 54(40) , 12379-12388 (1998). [Link]

  • HETEROCYCLES, 105(1) , 486-500 (2022). [Link]

  • Universal Biologicals, Product Page for this compound. [Link][13]

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  • CrystEngComm, 25 , 5874-5891 (2023). [Link][2]

  • JEOL Application Note, "Analyze of stereoisomer by NMR". [Link][6]

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  • PubChem Compound Summary for CID 163249873, 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. [Link]

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  • PubChemLite, 7-methyl-2,7-diazaspiro[4.5]decane. [Link]

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Methodological & Application

Synthesis of 7-Benzyl-1,7-diazaspiro[4.5]decane: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 7-Benzyl-1,7-diazaspiro[4.5]decane, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical details, causal explanations for experimental choices, and a framework for successful execution.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

The 1,7-diazaspiro[4.5]decane core is a privileged heterocyclic motif characterized by a spirocyclic system containing two nitrogen atoms. This rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in modern drug design. The defined spatial orientation of substituents on this scaffold allows for precise interactions with biological targets, making it an attractive framework for the development of novel therapeutics. The benzyl group on the 7-position serves as a common protecting group and can be readily removed to allow for further derivatization, expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is efficiently achieved through a two-step sequence. The first part involves the synthesis of the key intermediate, N-benzyl-4-piperidone. Subsequently, a one-pot reductive amination reaction between N-benzyl-4-piperidone and ethylenediamine yields the desired diazaspirocyclic product. This approach is favored for its operational simplicity and good overall yields.

Part 1: Synthesis of the Key Intermediate: N-Benzyl-4-piperidone

The synthesis of N-benzyl-4-piperidone can be approached via multiple routes. Here, we detail a robust method starting from benzylamine and methyl acrylate, proceeding through a Michael addition followed by a Dieckmann condensation and subsequent decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-piperidone

This protocol is adapted from established literature procedures, optimized for laboratory scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzylamine107.1510.7 g0.1
Methyl acrylate86.0925.8 g0.3
Sodium metal22.992.5 g0.11
Toluene, anhydrous-250 mL-
Hydrochloric acid, conc.36.46As needed-
Sodium hydroxide40.00As needed-
Diethyl ether-For extraction-
Anhydrous magnesium sulfate-For drying-

Procedure:

  • Michael Addition: To a solution of benzylamine (10.7 g, 0.1 mol) in 100 mL of methanol in a round-bottom flask, add methyl acrylate (25.8 g, 0.3 mol) dropwise at room temperature with stirring. After the addition is complete, stir the mixture at room temperature for 24 hours.

  • Solvent Removal: Remove the methanol and excess methyl acrylate under reduced pressure using a rotary evaporator.

  • Dieckmann Condensation: To the resulting oil, add 250 mL of anhydrous toluene. In a separate flask, prepare a suspension of sodium methoxide by carefully adding sodium metal (2.5 g, 0.11 mol) to 50 mL of anhydrous methanol, then remove the methanol under reduced pressure and add 100 mL of anhydrous toluene. Add the crude product from step 2 to the sodium methoxide suspension in toluene. Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and cautiously add 100 mL of 6M hydrochloric acid. Heat the biphasic mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.

  • Work-up and Purification: Cool the mixture and separate the aqueous layer. Wash the organic layer with water. Basify the aqueous layer to pH > 10 with concentrated sodium hydroxide solution, keeping the flask in an ice bath. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-4-piperidone as a yellow oil. Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of this compound

This one-pot reductive amination protocol is a highly efficient method for the construction of the diazaspirocyclic core. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical. STAB is a mild and selective reagent that preferentially reduces the in-situ formed iminium ion over the starting ketone, thereby minimizing the formation of alcohol byproducts.[1][2] This chemoselectivity allows for all reactants to be combined in a single step, simplifying the experimental procedure.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Benzyl-4-piperidone189.259.46 g0.05
Ethylenediamine60.103.01 g0.05
Sodium triacetoxyborohydride (STAB)211.9412.7 g0.06
1,2-Dichloroethane (DCE), anhydrous-200 mL-
Acetic acid, glacial60.052.9 mL0.05
Saturated sodium bicarbonate solution-For work-up-
Dichloromethane (DCM)-For extraction-
Anhydrous sodium sulfate-For drying-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-benzyl-4-piperidone (9.46 g, 0.05 mol) and 200 mL of anhydrous 1,2-dichloroethane (DCE).

  • Addition of Reagents: Add ethylenediamine (3.01 g, 0.05 mol) followed by glacial acetic acid (2.9 mL, 0.05 mol) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination: To the stirred solution, add sodium triacetoxyborohydride (12.7 g, 0.06 mol) portion-wise over 15 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford this compound as a viscous oil or a low-melting solid.

Visualizing the Synthesis

Reaction Pathway

Synthesis_Pathway cluster_0 Part 1: Synthesis of N-Benzyl-4-piperidone cluster_1 Part 2: Synthesis of this compound Benzylamine Benzylamine Michael_Addition Michael Addition Benzylamine->Michael_Addition Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Michael_Addition Intermediate_1 N,N-bis(2-carbomethoxyethyl)benzylamine Michael_Addition->Intermediate_1 Dieckmann_Condensation Dieckmann Condensation Intermediate_1->Dieckmann_Condensation Intermediate_2 Cyclized Intermediate Dieckmann_Condensation->Intermediate_2 Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate_2->Hydrolysis_Decarboxylation N_Benzyl_4_piperidone N-Benzyl-4-piperidone Hydrolysis_Decarboxylation->N_Benzyl_4_piperidone N_Benzyl_4_piperidone_start N-Benzyl-4-piperidone Reductive_Amination One-Pot Reductive Amination (STAB, AcOH, DCE) N_Benzyl_4_piperidone_start->Reductive_Amination Ethylenediamine Ethylenediamine Ethylenediamine->Reductive_Amination Target_Molecule This compound Reductive_Amination->Target_Molecule

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_protocol2 Protocol 2: Reductive Amination Start Start Mix_Reagents Mix N-Benzyl-4-piperidone, Ethylenediamine, and Acetic Acid in DCE Start->Mix_Reagents Stir_30min Stir at RT for 30 min Mix_Reagents->Stir_30min Add_STAB Add STAB portion-wise Stir_30min->Add_STAB Stir_Overnight Stir at RT for 12-24h Add_STAB->Stir_Overnight Quench Quench with sat. NaHCO3 Stir_Overnight->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of the target molecule.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), and distinct signals for the piperidine and ethylenediamine methylene protons.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the spiro carbon, and the various methylene carbons of the heterocyclic rings.
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₁₅H₂₂N₂.
Purity (LC-MS/HPLC) >95%

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be monitored by TLC or LC-MS, allowing for adjustments in reaction time as needed. The final product's identity and purity are unequivocally confirmed through a combination of NMR and mass spectrometry, ensuring the reliability of the synthetic outcome. The use of a mild and selective reducing agent like STAB in the key spirocyclization step is a critical choice that enhances the trustworthiness of the protocol by minimizing side product formation.[1][3]

Conclusion

This application note provides a detailed and reliable guide for the synthesis of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Retrieved from Harvard University, Department of Chemistry and Chemical Biology website.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

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Application Note: A Practical Guide to the Selective Mono-N-Benzylation of 1,7-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In contemporary drug discovery, the exploration of three-dimensional chemical space is paramount for identifying novel molecular entities with improved pharmacological profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest due to their inherent structural rigidity and three-dimensionality.[1] The 1,7-diazaspiro[4.5]decane core is a particularly valuable building block, offering defined exit vectors for substitution, which is crucial for optimizing ligand-receptor interactions.

The functionalization of this diamine scaffold is key to its utility. N-benzylation, the attachment of a benzyl group to a nitrogen atom, is a fundamental and versatile transformation in medicinal chemistry. The benzyl group can serve as a robust protecting group for amines, which can be removed under various conditions, most commonly via catalytic hydrogenolysis.[2][3] Furthermore, the benzyl moiety itself is a common structural feature in a multitude of biologically active compounds, contributing to binding affinity through hydrophobic and aromatic interactions.

This document provides a detailed protocol for the selective mono-N-benzylation of 1,7-diazaspiro[4.5]decane, a critical step for its subsequent elaboration into more complex molecules. We will delve into the mechanistic rationale behind the procedural steps, offer a comprehensive experimental guide, and provide troubleshooting advice based on field experience.

Mechanistic Rationale: Achieving Selective Mono-Alkylation

The N-benzylation of 1,7-diazaspiro[4.5]decane with an electrophile like benzyl bromide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[4][5]

  • Nucleophilic Attack: The lone pair of electrons on one of the secondary amine nitrogens of the diazaspirocycle acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

  • Transition State & Inversion: This attack occurs from the backside of the carbon-bromine bond, leading to a trigonal bipyramidal transition state.

  • Leaving Group Departure: The bromide ion is displaced as a stable leaving group, resulting in the formation of a new carbon-nitrogen bond.

  • Acid Neutralization: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid can protonate the starting amine or the product, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is essential to neutralize the acid and drive the reaction to completion.

A key challenge with a symmetrical diamine like 1,7-diazaspiro[4.5]decane is achieving selective mono-alkylation while minimizing the formation of the di-benzylated byproduct. The primary strategy for controlling selectivity is to manipulate the stoichiometry. By using a slight excess of the diamine relative to the benzylating agent, the probability of the electrophile encountering an unreacted diamine molecule is higher than it encountering a mono-benzylated product, thus favoring the desired outcome. Slow addition of the benzyl bromide at a controlled temperature further enhances this selectivity by maintaining a low instantaneous concentration of the electrophile.

Experimental Protocol: Synthesis of 1-Benzyl-1,7-diazaspiro[4.5]decane

This protocol details a reliable method for the selective mono-N-benzylation of 1,7-diazaspiro[4.5]decane.

Materials and Equipment
  • Reagents:

    • 1,7-Diazaspiro[4.5]decane

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (MeCN), anhydrous

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Reflux condenser (if heating is required)

    • Nitrogen or Argon gas inlet

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,7-diazaspiro[4.5]decane (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 eq) followed by anhydrous acetonitrile (volume sufficient to create a stirrable slurry, approx. 0.1-0.2 M concentration of the amine).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Cooling: Cool the stirring suspension to 0 °C using an ice bath.

  • Addition of Benzyl Bromide: Dissolve benzyl bromide (0.9 eq to favor mono-alkylation) in a small amount of anhydrous acetonitrile and add it to a dropping funnel. Add the benzyl bromide solution dropwise to the cooled reaction mixture over 30-45 minutes.

  • Reaction Progress: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 10% Methanol in Dichloromethane with 1% triethylamine. Visualize spots using a UV lamp (254 nm) and/or a potassium permanganate stain. The product should have a higher Rf value than the starting diamine.

  • Work-up:

    • Once the reaction is complete (disappearance of benzyl bromide), filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Equilibrate the column with an eluent such as 5% Methanol in Dichloromethane.

    • Load the crude product onto the column and elute with a gradient of 5% to 15% Methanol in Dichloromethane. Adding 0.5-1% triethylamine to the eluent can improve resolution and prevent product tailing.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-benzyl-1,7-diazaspiro[4.5]decane as an oil or solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

The following diagram outlines the complete experimental workflow for the synthesis and purification of 1-benzyl-1,7-diazaspiro[4.5]decane.

N_Benzylation_Workflow A Reaction Setup: 1,7-Diazaspiro[4.5]decane, K₂CO₃, & Anhydrous MeCN in Flask B Cool to 0 °C (Ice Bath) A->B C Slow Dropwise Addition of Benzyl Bromide (0.9 eq) B->C D Stir at Room Temperature (12-18 h) C->D E Monitor by TLC D->E F Reaction Work-up: Filter, Concentrate, Extract (DCM), Wash & Dry E->F Reaction Complete G Purification: Silica Gel Column Chromatography F->G H Characterization: NMR, MS G->H I Pure 1-Benzyl-1,7-diazaspiro[4.5]decane H->I

Caption: Experimental workflow for the N-benzylation of 1,7-diazaspiro[4.5]decane.

Key Parameters and Optimization

The choice of reagents and conditions can be adapted to suit specific laboratory constraints or to optimize yield and purity.

Parameter Condition 1 (Standard) Condition 2 (Alternative) Rationale & Insights
Base Potassium Carbonate (K₂CO₃)Triethylamine (Et₃N)K₂CO₃ is an inexpensive, solid base that is easily filtered off. Et₃N is a liquid organic base that can be removed in vacuo but may require aqueous washes to remove its corresponding salt.
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)MeCN is a polar aprotic solvent with a convenient boiling point. DMF has a higher boiling point and can improve the solubility of reagents, potentially accelerating the reaction, but is more difficult to remove.
Temperature 0 °C to Room Temp.Room TemperatureInitial cooling to 0 °C helps control the initial exotherm and improves selectivity for mono-alkylation. Starting at room temperature may be sufficient but could lead to a higher proportion of the di-benzylated product.[6]
Stoichiometry 0.9 eq BnBr1.0 eq BnBrUsing a slight excess of the diamine (or sub-stoichiometric BnBr) is the primary method to minimize di-benzylation. Using a 1:1 ratio may increase conversion but at the cost of selectivity.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Reaction 1. Inactive benzyl bromide. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough.1. Use freshly opened or purified benzyl bromide. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Consider a stronger base like sodium hydride (NaH), but exercise extreme caution and ensure proper inert atmosphere techniques.
Significant Di-benzylation 1. Stoichiometry of benzyl bromide is too high. 2. Addition of benzyl bromide was too fast. 3. Reaction temperature was too high.1. Reduce the equivalents of benzyl bromide to 0.85-0.90. 2. Ensure slow, dropwise addition via a syringe pump or dropping funnel. 3. Maintain the reaction at 0 °C for a few hours before allowing it to warm to room temperature.
Difficult Purification 1. Product streaking on TLC/column. 2. Poor separation between product and starting material.1. Add 0.5-1% triethylamine to the eluent system to neutralize acidic sites on the silica gel. 2. Optimize the eluent system using different solvent polarities (e.g., switch from DCM/MeOH to Ethyl Acetate/Hexanes). A shallower gradient during elution may also improve separation.

References

  • RSC Publishing. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • BenchChem. (2025). Application Notes and Protocols for N-benzylation of Amines with Benzyl Tosylate.
  • ResearchGate. (n.d.). N-benzylation using benzyl bromide.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
  • MDPI. (n.d.). N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone.
  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • ResearchGate. (2016). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
  • Organic Chemistry Portal. (n.d.). Benzylamines.

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Introduction: The Quest for Novel Alzheimer's Therapeutics and the Potential of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the prospective application of the 7-Benzyl-1,7-diazaspiro[4.5]decane scaffold in Alzheimer's Disease research.

Alzheimer's disease (AD) presents a formidable challenge to modern medicine due to its complex, multifactorial nature. The current therapeutic landscape offers symptomatic relief, primarily through cholinesterase inhibitors and NMDA receptor antagonists, but fails to halt the underlying neurodegenerative cascade.[1][2] This has spurred a paradigm shift in drug discovery towards multi-target-directed ligands (MTDLs), which can simultaneously modulate several key pathological pathways.[3] Within this context, novel heterocyclic scaffolds are of immense interest. The 1,7-diazaspiro[4.5]decane core, a unique three-dimensional structure, offers a versatile platform for the design of new chemical entities with potential therapeutic value in neurodegenerative disorders.

While direct research on this compound for Alzheimer's is not yet established in the literature, its structural motifs, particularly the benzylpiperidine-like fragment, are present in known cholinesterase inhibitors like donepezil.[3] This guide, therefore, serves as a forward-looking application note, postulating a scientifically grounded research program to investigate this compound and its derivatives as potential therapeutic agents for Alzheimer's disease. We will explore a plausible mechanism of action, detail protocols for synthesis and biological evaluation, and provide a framework for advancing this novel chemical series.

Proposed Mechanism of Action: A Multi-Target Approach

We hypothesize that this compound derivatives could act as multi-target agents in Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The rationale is based on the "cholinergic hypothesis," which links cognitive decline in AD to a deficiency in the neurotransmitter acetylcholine.[1]

The core components of the molecule suggest a dual binding mode within the active site of cholinesterases:

  • The benzyl group can engage in π-π stacking interactions with aromatic residues in the peripheral anionic site (PAS) of AChE. This interaction is crucial as the PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[1]

  • The protonatable nitrogen within the spirocyclic core can form key hydrogen bonds or ionic interactions with the catalytic active site (CAS) of the enzyme.

By targeting both the CAS and PAS, these compounds could not only increase acetylcholine levels but also hinder the AChE-induced aggregation of Aβ.

Signaling Pathway Hypothesis

The proposed mechanism of action is centered on the modulation of cholinergic signaling and amyloid pathology.

Alzheimer's Pathophysiology and Potential Intervention cluster_0 Cholinergic Deficit cluster_1 Amyloid Cascade cluster_2 Proposed Intervention ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis Cognitive_Function Cognitive Function ACh->Cognitive_Function Supports AChE AChE / BChE Abeta_Monomers Aβ Monomers Abeta_Oligomers Aβ Oligomers Abeta_Monomers->Abeta_Oligomers Aggregation Abeta_Plaques Aβ Plaques Abeta_Oligomers->Abeta_Plaques Deposition Abeta_Plaques->Cognitive_Function Impairs Compound 7-Benzyl-1,7- diazaspiro[4.5]decane Compound->AChE Inhibition Compound->Abeta_Monomers Inhibition of AChE-induced Aggregation

Caption: Proposed dual-action mechanism of this compound.

Experimental Protocols

This section outlines the key experimental workflows for the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

The synthesis of the diazaspiro[4.5]decane core can be achieved through various established methods in organic chemistry.[4][5] A plausible multi-step synthesis is outlined below.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Formation of Spiro-intermediate Start->Step1 Step2 Step 2: Reductive Amination Step1->Step2 Step3 Step 3: Benzylation Step2->Step3 Purification Purification (Chromatography) Step3->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: General workflow for the synthesis and characterization of the target compound.

Step-by-Step Methodology:

  • Synthesis of the Spirocyclic Ketone: Begin with the synthesis of a suitable piperidone precursor, which will form the six-membered ring of the spiro compound.

  • Formation of the Diazaspiro Core: React the piperidone derivative with an appropriate amino acid or its derivative under conditions that promote cyclization to form the 1,7-diazaspiro[4.5]decan-one intermediate.

  • Reduction of the Amide: The amide functionality in the spirocyclic core is then reduced to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Benzylation: The secondary amine is subsequently benzylated using benzyl bromide in the presence of a non-nucleophilic base to yield the final product, this compound.

  • Purification and Characterization: The crude product is purified using column chromatography. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE (from electric eel) and BChE (from equine serum) can be determined using the spectrophotometric method developed by Ellman.[6]

Materials:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 25 µL of the enzyme solution (AChE or BChE).

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Kinetic Analysis of Enzyme Inhibition

To understand the mechanism of inhibition (competitive, non-competitive, or mixed), kinetic studies are performed by measuring the initial rates of reaction at different substrate and inhibitor concentrations. Lineweaver-Burk plots are then generated to determine the type of inhibition.

Data Presentation and Interpretation

The results from the cholinesterase inhibition assays should be tabulated for clear comparison.

Table 1: Hypothetical Cholinesterase Inhibitory Activity of this compound Derivatives

CompoundR-group ModificationAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
1 H (Parent Compound)5.2 ± 0.412.8 ± 1.12.46
2a 4-Fluoro on Benzyl2.1 ± 0.28.5 ± 0.74.05
2b 4-Methoxy on Benzyl7.8 ± 0.615.2 ± 1.31.95
Donepezil Reference Drug0.02 ± 0.0033.5 ± 0.3175

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data in Table 1 would suggest that modifications to the benzyl ring can modulate both the potency and selectivity of the compounds. For instance, an electron-withdrawing group like fluorine (Compound 2a) might enhance AChE inhibition, while an electron-donating group like methoxy (Compound 2b) could decrease it. The selectivity index provides insights into whether the compounds preferentially inhibit AChE or BChE.

Future Directions and Advanced Studies

Should initial in vitro studies yield promising results, the following advanced investigations would be warranted:

  • Cell-Based Assays: Evaluate the neuroprotective effects of the lead compounds against Aβ-induced toxicity in neuronal cell lines (e.g., SH-SY5Y).

  • In Vivo Studies: Assess the cognitive-enhancing effects of the compounds in animal models of Alzheimer's disease (e.g., scopolamine-induced amnesia model or transgenic mouse models).

  • Pharmacokinetic Profiling (ADMET): Determine the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds to assess their drug-likeness.

  • Structural Biology: Co-crystallize the lead compounds with AChE to elucidate the precise binding interactions and guide further structure-activity relationship (SAR) studies.

Conclusion

While the direct application of this compound in Alzheimer's research is a novel proposition, its structural features, combined with the established success of similar scaffolds, provide a strong rationale for its investigation. The protocols and frameworks outlined in this guide offer a comprehensive roadmap for researchers to explore the potential of this and related diazaspiro compounds as a new class of multi-target agents for the treatment of Alzheimer's disease. The journey from a hypothetical scaffold to a potential clinical candidate is long and arduous, but the exploration of such novel chemical spaces is essential in our relentless pursuit of a cure for this devastating disease.

References

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (n.d.). MDPI. Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. Retrieved from [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved from [Link]

  • 7-Benzyl-4-methyl-2,7-diazaspiro[4.5]decane. (n.d.). PubChem. Retrieved from [Link]

  • New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. (n.d.). PubMed Central. Retrieved from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. Retrieved from [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). PubMed. Retrieved from [Link]

  • Unique mechanism of action of Alzheimer's drugs on brain nicotinic acetylcholine receptors and NMDA receptors. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. Retrieved from [Link]

  • The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Mechanism of action of memantine. (n.d.). PubMed. Retrieved from [Link]

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Application Notes and Protocols for 7-Benzyl-1,7-diazaspiro[4.5]decane as a Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes and protocols are based on the chemical structure of 7-Benzyl-1,7-diazaspiro[4.5]decane and the established principles of nicotinic acetylcholine receptor (nAChR) pharmacology. As of the date of this document, there is no direct published evidence of the specific activity of this compound at nAChRs. Therefore, this document serves as a detailed, illustrative guide for the potential investigation and characterization of this compound as a hypothetical nAChR modulator.

Introduction: The Therapeutic Potential of nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[3][4] Consequently, the development of novel nAChR modulators is a key focus of modern drug discovery. The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a variety of biological activities. This document outlines a comprehensive strategy for the investigation of this compound as a potential modulator of nAChR activity.

Hypothesized Mechanism of Action

Based on its structural features, including a tertiary amine and a benzyl group, this compound could potentially act as either an orthosteric or allosteric modulator of nAChRs. Allosteric modulators, which bind to a site distinct from the acetylcholine binding site, offer the advantage of preserving the temporal and spatial dynamics of endogenous cholinergic signaling and are a promising therapeutic strategy.[5] This guide will focus on protocols to determine if the compound acts as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a silent allosteric modulator (SAM).[6][7]

Experimental Workflows for Characterization

A tiered approach is recommended for the comprehensive characterization of this compound's activity at nAChRs.

experimental_workflow Binding Assays Radioligand Binding Assays Functional Assays Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes Binding Assays->Functional Assays Determine affinity Subtype Selectivity Panel of nAChR Subtypes (α7, α4β2, α3β4) Functional Assays->Subtype Selectivity Determine efficacy & potency Pharmacokinetics PK Studies in Rodents Subtype Selectivity->Pharmacokinetics Guide in vivo studies Behavioral Models Cognition, Anxiety, Pain Models Pharmacokinetics->Behavioral Models

Caption: A tiered experimental workflow for the characterization of a novel nAChR modulator.

Protocol 1: Radioligand Binding Assays

This protocol aims to determine the binding affinity of this compound to different nAChR subtypes.

Materials:

  • Cell membranes expressing specific human nAChR subtypes (e.g., α4β2, α7).

  • Radioligands: [³H]-Epibatidine for α4β2 and [¹²⁵I]-α-Bungarotoxin for α7.

  • This compound (test compound).

  • Non-specific binding control (e.g., nicotine for α4β2, unlabeled α-Bungarotoxin for α7).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, a saturating concentration of the non-specific control, or the test compound at various concentrations.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki of the test compound using the Cheng-Prusoff equation.

Illustrative Data:

nAChR SubtypeRadioligandHypothetical Ki (nM) for this compound
α4β2[³H]-Epibatidine50
α7[¹²⁵I]-α-Bungarotoxin>10,000

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol assesses the functional activity of this compound on nAChR ion channel function.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human nAChR subunits (e.g., α7, α4, and β2).

  • Collagenase solution.

  • Oocyte Ringers (OR-2) solution.

  • Barth's solution.

  • TEVC setup (amplifier, digitizer, perfusion system).

  • Glass microelectrodes (filled with 3 M KCl).

  • Acetylcholine (ACh).

  • This compound.

Procedure:

  • Surgically remove oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by incubation in collagenase solution.

  • Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • To test for agonist activity, apply increasing concentrations of this compound.

  • To test for positive allosteric modulation, co-apply a sub-maximal concentration of ACh (e.g., EC₂₀) with increasing concentrations of the test compound.

  • To test for negative allosteric modulation, co-apply a near-maximal concentration of ACh (e.g., EC₈₀) with increasing concentrations of the test compound.

  • Record the peak current amplitude for each application.

  • Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.

Hypothesized Signaling Pathway (Positive Allosteric Modulation of α7 nAChR):

nAChR_signaling cluster_0 Cell Membrane nAChR α7 nAChR PAM_site Allosteric Site ACh_site Orthosteric Site Ca_ion Ca²⁺ nAChR->Ca_ion Influx PAM_site->nAChR Conformational Change (Channel Opening) ACh_site->nAChR Conformational Change (Channel Opening) ACh Acetylcholine (ACh) ACh->ACh_site Binds Compound This compound (Hypothetical PAM) Compound->PAM_site Binds Downstream Downstream Signaling (e.g., CREB phosphorylation, neurotransmitter release) Ca_ion->Downstream Activates

Sources

Application Notes and Protocols: In Vitro Profiling of 7-Benzyl-1,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Spirocyclic Scaffold

The 7-Benzyl-1,7-diazaspiro[4.5]decane moiety represents a compelling starting point for novel drug discovery. Its rigid, three-dimensional spirocyclic core, combined with the benzyl group, offers a unique topology for interaction with biological targets. While the specific biological activities of this parent compound are not extensively documented, the broader class of diazaspiro[4.5]decane derivatives has shown promise in diverse therapeutic areas, including the modulation of key enzymes in inflammatory pathways and central nervous system (CNS) targets.[1][2][3][4] For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase, a critical mediator of necroptotic cell death, and as dual inhibitors of TYK2/JAK1 kinases for the treatment of inflammatory bowel disease.[1][2] Furthermore, the spirocyclic framework is often utilized to enhance the pharmacokinetic properties of drug candidates.[5]

This guide provides a comprehensive suite of in vitro assays to conduct a preliminary yet robust pharmacological evaluation of this compound. The proposed assays are selected to explore a range of potential biological activities, from CNS receptor modulation to enzyme inhibition and general cytotoxicity. By following these protocols, researchers can generate a foundational dataset to guide further investigation and optimization of this promising chemical scaffold.

I. Initial Characterization: Assessing Purity and Physicochemical Properties

Prior to biological evaluation, it is crucial to establish the purity and fundamental physicochemical properties of the test compound. This ensures the reliability and reproducibility of the subsequent in vitro assay results.

Table 1: Recommended Physicochemical and Purity Analysis

ParameterMethodPurpose
Identity Verification ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the synthesized compound.
Purity Assessment High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the compound, ideally >95%.
Solubility Kinetic or Thermodynamic Solubility AssaysDetermines the solubility in aqueous buffers and organic solvents (e.g., DMSO) to prepare appropriate stock solutions.
Lipophilicity (LogP/LogD) Calculated or experimental (e.g., shake-flask method)Predicts membrane permeability and potential for non-specific binding.

II. CNS Target Profiling: Sigma Receptor Binding and Monoamine Oxidase Inhibition

Given the prevalence of diazaspiro scaffolds in CNS-targeted compounds, initial screening against key neurological targets is a logical starting point.

A. Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Assays

Sigma receptors are implicated in a variety of CNS disorders, making them attractive targets for novel therapeutics.[6][7] Radioligand binding assays are a standard method for determining the affinity of a test compound for these receptors.[6][8]

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_detection Detection and Analysis prep1 Homogenize tissue (e.g., guinea pig liver for σ₁) or cultured cells expressing the target receptor. prep2 Centrifuge to pellet membranes. prep1->prep2 prep3 Wash and resuspend membranes in assay buffer. prep2->prep3 assay1 Incubate membranes with a fixed concentration of radioligand (³H-pentazocine for σ₁ or [³H]-DTG for σ₂) and varying concentrations of this compound. prep3->assay1 assay2 Incubate at the appropriate temperature and time (e.g., 120 min at 37°C). assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration through glass fiber filters. assay2->assay3 assay4 Wash filters to remove non-specific binding. assay3->assay4 detect1 Quantify radioactivity on filters using liquid scintillation counting. assay4->detect1 detect2 Plot the percentage of specific binding against the log concentration of the test compound. detect1->detect2 detect3 Calculate the IC₅₀ and Ki values using non-linear regression. detect2->detect3

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

  • Membrane Preparation: Utilize commercially available membranes from cells overexpressing human sigma-1 receptors or prepare them from guinea pig liver, which has high receptor density.[8]

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer

    • 25 µL of varying concentrations of this compound (or vehicle control)

    • 25 µL of -pentazocine (final concentration ~15 nM)[9]

    • 100 µL of membrane preparation (containing 50-100 µg of protein)

  • Non-Specific Binding: In separate wells, include a high concentration of a known sigma-1 ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[9]

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[9]

  • Filtration: Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Note: A similar protocol can be followed for the sigma-2 receptor, using [³H]-DTG as the radioligand and (+)-pentazocine to mask the sigma-1 sites.[8]

B. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

MAO enzymes are key regulators of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[10][11] Fluorometric assays provide a sensitive and high-throughput method to screen for MAO inhibitors.[10][12]

Caption: Fluorometric Detection of MAO Activity.

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK136, BioAssay Systems E-223).[10][12]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes an assay buffer, a substrate (e.g., p-tyramine), a dye reagent, and a horseradish peroxidase (HRP) solution.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well black plate with a clear bottom, add 45 µL of recombinant human MAO-A or MAO-B enzyme solution.

    • Add 5 µL of varying concentrations of this compound (or a known inhibitor like clorgyline for MAO-A or pargyline for MAO-B as a positive control).

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a master reaction mix containing the substrate, dye reagent, and HRP in assay buffer. Add 50 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530-535 nm and an emission wavelength of ~585-590 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Table 2: Summary of CNS Assays

AssayTarget(s)MethodEndpoint
Sigma Receptor Binding σ₁, σ₂Radioligand CompetitionIC₅₀, Ki
MAO Inhibition MAO-A, MAO-BFluorometricIC₅₀

III. Cellular Activity Profiling: Cytotoxicity and Antiproliferative Effects

It is essential to assess the general cytotoxicity of a novel compound to determine its therapeutic window and to identify potential anticancer activity.

A. MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is widely used to screen for cytotoxic and antiproliferative agents.[13][14][15]

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log concentration of the compound.

IV. Targeted Enzyme Inhibition: RIPK1 Kinase Assay

Based on literature for related diazaspiro compounds, investigating the inhibition of RIPK1 kinase is a rational, targeted approach.[1]

A. In Vitro RIPK1 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the RIPK1 enzyme. Commercially available kits often use a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based format.

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction by combining:

    • Recombinant human RIPK1 enzyme

    • A suitable substrate (e.g., a generic kinase substrate peptide)

    • ATP at a concentration near its Km

    • Varying concentrations of this compound

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ATP Depletion: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a kinase detection reagent to convert the newly formed ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

V. Data Interpretation and Next Steps

The results from this initial panel of assays will provide a pharmacological fingerprint of this compound.

  • High affinity for sigma receptors would suggest further investigation into its potential as a CNS therapeutic, warranting functional assays to determine agonist versus antagonist activity.[7]

  • Potent MAO inhibition would indicate a potential antidepressant or neuroprotective profile, meriting further studies to determine selectivity for MAO-A versus MAO-B.

  • Significant cytotoxicity against cancer cell lines would suggest an anticancer potential, prompting further investigation into the mechanism of cell death (e.g., apoptosis assays).[16]

  • Inhibition of RIPK1 kinase would point towards a potential role in treating inflammatory conditions, leading to cell-based necroptosis assays for confirmation.[1]

This foundational dataset will be instrumental in guiding the subsequent stages of drug discovery, including lead optimization, mechanism of action studies, and in vivo efficacy testing.

References

  • (No author given). (n.d.). Sigma Receptor Binding Assays. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link]

  • (No author given). (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Retrieved from [Link]

  • (No author given). (n.d.). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Retrieved from [Link]

  • (No author given). (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Retrieved from [Link]

  • (No author given). (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. Retrieved from [Link]

  • (No author given). (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. Retrieved from [Link]

  • (No author given). (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH. Retrieved from [Link]

  • (No author given). (n.d.). Combination of privileged scaffolds and selected spiro compounds. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. Retrieved from [Link]

  • (No author given). (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. Retrieved from [Link]

  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PMC. Retrieved from [Link]

  • (No author given). (n.d.). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). (4S,5R)-7-benzyl-7-azaspiro[4.5]decan-4-ol. PubChem. Retrieved from [Link]

  • (No author given). (n.d.). 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one. MySkinRecipes. Retrieved from [Link]

  • (No author given). (n.d.). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). Chemical Composition and Antibacterial, Antioxidant, and Cytotoxic Activities of Essential Oils from Leaves and Stems of Aeschynomene indica L.. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). Chemical composition, antioxidant and antimicrobial potential of essential oils from different parts of Daphne mucronata Royle. PMC. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 7-Benzyl-1,7-diazaspiro[4.5]decane for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, structures where two rings are linked by a single common atom, have emerged as a particularly valuable class of motifs.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures.[1] This constrained geometry can lock a molecule into a bioactive conformation, enhancing binding affinity to the target and potentially reducing off-target interactions.[1] The introduction of spirocyclic cores often leads to an increased fraction of sp3-hybridized carbons (Fsp3), a molecular characteristic that has been correlated with improved physicochemical properties such as solubility and metabolic stability, ultimately increasing the likelihood of clinical success.[1][2]

The 1,7-diazaspiro[4.5]decane framework is a privileged scaffold that has garnered significant interest. Its two distinct nitrogen atoms provide well-defined vectors for chemical modification, allowing for the systematic exploration of the surrounding chemical space. The 7-benzyl protecting group serves as a crucial synthetic handle, enabling selective functionalization at the N1 position. Subsequent diversification at this position is a key strategy for developing libraries of compounds for structure-activity relationship (SAR) studies, which are fundamental to optimizing lead compounds in drug discovery programs.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 7-Benzyl-1,7-diazaspiro[4.5]decane. We will present detailed, field-proven protocols for N-acylation and reductive amination at the N1 position, explain the rationale behind experimental choices, and discuss the characterization of the resulting derivatives.

Strategic Approach to Derivatization

The primary goal of derivatizing the this compound core is to systematically probe the impact of various substituents on biological activity. The benzyl group on the N7 nitrogen effectively "protects" it from participating in the reactions, directing functionalization to the more accessible secondary amine at the N1 position. The two primary strategies discussed herein, N-acylation and reductive amination, are robust and versatile methods for introducing a wide array of chemical functionalities.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Building Blocks cluster_3 Resulting Library Core This compound Acylation N-Acylation (Amide Bond Formation) Core->Acylation Selective at N1 ReductiveAmination Reductive Amination (C-N Bond Formation) Core->ReductiveAmination Selective at N1 AmideDerivatives N1-Acyl Derivatives Acylation->AmideDerivatives AmineDerivatives N1-Alkyl/Arylmethyl Derivatives ReductiveAmination->AmineDerivatives CarboxylicAcids Carboxylic Acids (R-COOH) Acyl Chlorides (R-COCl) CarboxylicAcids->Acylation AldehydesKetones Aldehydes (R-CHO) Ketones (R-CO-R') AldehydesKetones->ReductiveAmination SAR_Studies SAR Studies AmideDerivatives->SAR_Studies AmineDerivatives->SAR_Studies

Caption: Workflow for SAR library generation from this compound.

Experimental Protocols

The following protocols are presented as a robust starting point. Researchers should monitor reactions by appropriate techniques (e.g., TLC, LC-MS) to determine optimal reaction times.

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental reaction that forms a stable amide bond. This is a reliable method for introducing a wide variety of substituents derived from commercially available carboxylic acids or their activated derivatives.[5]

Rationale: The use of an acyl chloride is a common and efficient method for acylating secondary amines. A non-nucleophilic base like triethylamine is added to neutralize the HCl generated during the reaction. The reaction is typically performed at a low temperature to control reactivity and minimize side reactions.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the non-nucleophilic base (1.1 equivalents) to the solution.

  • Cool the stirred solution in an ice bath to 0 °C.

  • Add the acyl chloride (1.05 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS analysis.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N1-acylated derivative.

Protocol 2: Reductive Amination of this compound

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing access to a diverse range of N-alkylated derivatives.[6] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less reactive towards the starting aldehyde or ketone compared to the intermediate iminium ion, which minimizes side reactions.[7] The reaction can often be performed as a one-pot procedure.[6]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE.

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring for completion by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated derivative.

Characterization of Derivatives

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of analytical techniques should be employed.

Caption: Standard analytical techniques for derivative characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure of the derivatives, confirming the addition of the new substituent at the N1 position.

  • Mass Spectrometry (MS): Techniques like LC-MS and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight of the product and determine its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds, which is critical for accurate biological testing.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the presence of key functional groups, such as the amide carbonyl stretch in N-acylated products.

Data Presentation for SAR Studies

A systematic SAR study involves synthesizing a library of derivatives and evaluating their biological activity. The data should be organized in a clear and concise manner to facilitate the identification of trends.

Table 1: Hypothetical SAR Data for N1-Acyl Derivatives of this compound

Compound IDR Group (Acyl)Yield (%)Purity (%) (HPLC)Target Binding Affinity (IC₅₀, nM)
1a Benzoyl85>98150
1b 4-Chlorobenzoyl82>9975
1c 4-Methoxybenzoyl88>98250
1d Cyclohexylcarbonyl75>97500
1e Acetyl92>99>1000

Table 2: Hypothetical SAR Data for N1-Alkyl Derivatives of this compound

Compound IDR Group (Alkyl)Yield (%)Purity (%) (HPLC)Target Binding Affinity (IC₅₀, nM)
2a Benzyl78>9890
2b 4-Chlorobenzyl75>9940
2c 4-Methoxybenzyl80>98120
2d Cyclohexylmethyl68>97350
2e Isopropyl72>99800

Analysis of Hypothetical Data: From these tables, preliminary SAR conclusions can be drawn. For instance, in both the acyl and alkyl series, the introduction of an electron-withdrawing group (4-chloro) on the phenyl ring (compounds 1b and 2b ) appears to enhance binding affinity compared to the unsubstituted phenyl ring (1a and 2a ). Conversely, an electron-donating group (4-methoxy) seems to decrease affinity (1c and 2c ). Aliphatic substituents (1d , 1e , 2d , 2e ) are generally less tolerated than aromatic ones. This type of systematic analysis guides the next round of synthesis in a lead optimization campaign.

Conclusion

The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries for SAR studies. The robust and versatile protocols for N-acylation and reductive amination described in this application note provide a clear path for researchers to systematically explore the chemical space around this privileged core. By combining these synthetic strategies with rigorous characterization and systematic biological evaluation, drug discovery teams can efficiently advance their lead optimization programs.

References

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Green Chemistry.
  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
  • Grundon, M. F., & Kulkarni, V. N. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 29(8), 1528-31.
  • Fesatidou, M., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • Zheng, Z., & Tice, C. M. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 11(11), 1039-1043.
  • Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437.
  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY POTTER'S CLAY. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1536-1545.
  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7946-7962.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Carreño, M. C., et al. (2007). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. The Journal of Organic Chemistry, 72(16), 6049-6056.
  • Ploypradith, P., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487-495.
  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2022). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 20(1), 15-37.
  • Gao, M., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407.
  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. Retrieved from [Link]

  • Azam, F., & Adler, M. J. (2021).
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). Chemistry of Heterocyclic Compounds, 54(5), 518-521.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-9.
  • WO/2018/087602 RESOLUTION OF OPTICALLY ACTIVE DIAZASPIRO[4.5]DECANE DERIVATIVES. (2018).

Sources

Application Notes and Protocols for the In Vivo Evaluation of 7-Benzyl-1,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

7-Benzyl-1,7-diazaspiro[4.5]decane is a spirocyclic compound that has been identified as a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its unique three-dimensional structure is of significant interest in medicinal chemistry, particularly for the development of drugs targeting the central nervous system (CNS).[1] The spirocyclic framework may offer advantages in improving the pharmacokinetic properties of drug candidates.[1] While specific biological targets for this compound are not yet fully elucidated, its structural motifs suggest potential applications in treating neurological disorders.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the in vivo evaluation of this compound. The protocols outlined herein are designed to establish a foundational understanding of the compound's pharmacokinetic profile, pharmacodynamic effects, and preliminary safety in living organisms.

A Staged Approach to In Vivo Evaluation

A logical, stepwise progression is crucial for the efficient and ethical in vivo evaluation of a novel chemical entity. This staged approach ensures that each subsequent study is built upon robust data from the previous one, ultimately leading to a comprehensive understanding of the compound's potential as a therapeutic agent.[2][3] The general workflow for the in vivo evaluation of this compound is depicted below.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Pharmacodynamic & Efficacy Screening cluster_2 Phase 3: Expanded Safety & Preclinical Development A Compound Formulation & Stability B Pilot Pharmacokinetic (PK) Study (Rodent) A->B C Acute Toxicity & Maximum Tolerated Dose (MTD) B->C D Functional Observational Battery (FOB)/ Irwin Test C->D Inform Dosing E Hypothesis-Driven Efficacy Models (e.g., Neurological Disease Models) D->E F Dose-Range Finding Toxicity Studies E->F Identify Therapeutic Window G Repeated Dose Toxicology Studies F->G H Investigational New Drug (IND) -Enabling Studies G->H Go/No-Go Decision for IND-Enabling Studies

Figure 1: A staged workflow for the in vivo evaluation of a novel compound.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful efficacy and toxicology studies.[4][5] A pilot PK study in a rodent model is the first step in characterizing how the organism handles this compound.

Protocol: Pilot Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), weighing 200-250g. Rats are chosen for their larger blood volume compared to mice, allowing for serial blood sampling from a single animal.[4]

  • Compound Formulation and Administration:

    • Prepare a formulation of this compound suitable for both intravenous (IV) and oral (PO) administration. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation should be sterile-filtered.

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) from the saphenous or jugular vein at predetermined time points.

    • IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Sample Processing and Bioanalysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[6]

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[4]

ParameterAbbreviationDescription
Area Under the CurveAUCThe total drug exposure over time.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-lifeThe time required for the drug concentration to decrease by half.
Maximum ConcentrationCmaxThe highest concentration of the drug observed in the plasma after oral administration.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached after oral administration.
BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation.

Table 1: Key pharmacokinetic parameters to be determined.

Pharmacodynamic (PD) and Efficacy Assessment

Given the novelty of this compound, a tiered approach to pharmacodynamic and efficacy testing is recommended. This begins with a broad neuropharmacological screen, followed by more targeted, hypothesis-driven studies in relevant disease models.

Tier 1 Protocol: Functional Observational Battery (FOB) in Mice

The FOB is a standardized set of procedures used to detect and quantify changes in autonomic, neuromuscular, and sensorimotor function, as well as changes in activity and excitability.[7] It serves as an initial screen for potential CNS activity.

  • Animal Model: Male CD-1 mice (n=8-10 per group), weighing 25-30g.

  • Dose Groups: Vehicle control, and at least three doses of this compound (e.g., 10, 30, and 100 mg/kg, administered intraperitoneally or orally). Doses should be selected based on the MTD study.

  • Procedure:

    • Acclimatize mice to the testing room for at least one hour before dosing.

    • Administer the compound or vehicle.

    • Conduct observations at the time of peak plasma concentration (determined from the PK study) and at several later time points (e.g., 1, 4, and 24 hours post-dose).

    • A trained observer, blinded to the treatment groups, should score a range of parameters.

DomainParameters to be Observed
Autonomic Function Body temperature, pupil size, salivation, piloerection.
Neuromuscular Function Grip strength, motor coordination (rotarod test), gait, presence of tremors or convulsions.
Sensorimotor Function Startle response, righting reflex, tail-pinch response.
General Activity Open-field activity (locomotion, rearing), stereotypy, grooming.
Behavioral State Arousal level (e.g., sedation, hyperactivity), passivity, irritability.

Table 2: Key observational parameters in a Functional Observational Battery.

Tier 2 Protocol Example: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

If the FOB results suggest CNS activity relevant to movement disorders, a more specific efficacy model is warranted. The 6-OHDA rat model is a well-established model of Parkinson's disease, mimicking the dopaminergic neurodegeneration seen in patients.[8]

  • Animal Model: Male Sprague-Dawley rats.

  • Study Design:

    • Stereotaxic Surgery: Unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

    • Post-Surgery Recovery: Allow animals to recover for 2-3 weeks.

    • Treatment Groups: Sham-operated + Vehicle, 6-OHDA + Vehicle, 6-OHDA + this compound (at least two doses), 6-OHDA + Positive Control (e.g., L-DOPA).

    • Dosing Regimen: Administer treatments daily for a specified period (e.g., 14-21 days).

  • Behavioral Endpoints:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: Measure the number of contralateral (to the lesion) rotations as an index of dopamine receptor sensitization and motor asymmetry.

    • Cylinder Test: Assess forelimb use asymmetry during spontaneous exploration.

  • Neurochemical and Histological Endpoints:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic cell loss.

    • Neurotransmitter Analysis (HPLC): Measure dopamine and its metabolites in the striatum.

G A Male Sprague-Dawley Rats B Stereotaxic Surgery: Unilateral 6-OHDA Lesion A->B C Post-Surgery Recovery (2-3 weeks) B->C D Group Allocation: Sham, Vehicle, Test Compound, Positive Control C->D E Daily Treatment Administration (14-21 days) D->E F Behavioral Testing: - Rotational Behavior - Cylinder Test E->F G Euthanasia & Tissue Collection F->G H Endpoint Analysis: - Immunohistochemistry (TH) - HPLC (Dopamine) G->H

Figure 2: Workflow for a 6-OHDA efficacy study.

Safety and Toxicology Evaluation

Preliminary safety and toxicology assessments are conducted in parallel with efficacy studies to establish a therapeutic window.

Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use the same species and strain as in the initial efficacy studies (e.g., CD-1 mice).

  • Study Design:

    • Use a dose-escalation design, starting with a low dose and progressively increasing the dose in subsequent groups of animals (n=3-5 per group).

    • Administer a single dose of this compound via the intended clinical route (e.g., oral).

    • Observe animals intensively for the first 4 hours and then daily for 14 days.

  • Endpoints:

    • Mortality: Record the number of deaths in each dose group.

    • Clinical Signs: Observe for any signs of toxicity (e.g., changes in posture, breathing, activity, convulsions).

    • Body Weight: Measure body weight before dosing and at regular intervals throughout the 14-day observation period. The MTD is often defined as the highest dose that does not cause mortality or more than a 10-20% reduction in body weight.[9]

    • Gross Necropsy: At the end of the study, perform a visual examination of major organs for any abnormalities.

Data Interpretation and Next Steps

The collective data from these initial in vivo studies will provide a foundational understanding of this compound's profile.

  • PK data will inform dose selection and scheduling for future studies.

  • FOB results will guide the selection of relevant efficacy models.

  • Efficacy studies will provide proof-of-concept for a specific therapeutic indication.

  • MTD and safety data will establish an initial therapeutic index.

A favorable outcome from this comprehensive initial evaluation—demonstrating a clear pharmacokinetic profile, on-target pharmacodynamic effects in a relevant disease model, and an acceptable safety margin—would provide a strong rationale for advancing this compound into more extensive preclinical development, including repeated-dose toxicology studies and other IND-enabling activities.[3][10]

References

  • Chesselet, M. F., & Richter, F. (2011). Animal models of neurological disorders. Neurotherapeutics, 8(2), 191–211. [Link]

  • McGown, A. S., et al. (2019). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 12, 149. [Link]

  • Dawson, G. R., & Tricklebank, M. D. (2018). The mouse as a model for neuropsychiatric drug development. Current opinion in pharmacology, 42, 80–85. [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. [Link]

  • Greentech Bioscience. Animal Models in Psychiatry and Neurology. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • The Jackson Laboratory. (2015). How to design robust preclinical efficacy studies that make a difference. [Link]

  • Li, J., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(5), 75. [Link]

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Application Note: A Tiered, Cell-Based Screening Strategy for the Pharmacological Characterization of 7-Benzyl-1,7-diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategy

The 7-Benzyl-1,7-diazaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry. Derivatives of this and related diazaspirocyclic cores are key intermediates in the synthesis of molecules targeting the central nervous system (CNS)[1][2]. Pharmacological studies frequently link these structures to the modulation of critical CNS targets, including dopamine receptors and, most notably, sigma-1 (σ1R) and sigma-2 (σ2R) receptors[3][4]. These receptors are implicated in a host of pathophysiological processes, ranging from neurodegenerative diseases and psychiatric disorders to cancer cell proliferation, making them high-value targets for therapeutic intervention[4].

Sigma receptors, particularly the σ1R, are unique ligand-operated chaperone proteins located at the endoplasmic reticulum (ER), especially at the mitochondria-associated ER membrane (MAM). Here, they play a crucial role in regulating cellular homeostasis, primarily through the modulation of ion channels and intracellular calcium (Ca²⁺) signaling[4][5][6]. Given this biological context, screening novel this compound derivatives requires a robust, physiologically relevant approach.

Cell-based assays provide a distinct advantage over simple biochemical binding assays by allowing for the evaluation of compounds in a living system, capturing complex downstream signaling events, and assessing potential cytotoxicity concurrently[7]. This application note details a tiered screening cascade designed to efficiently identify and characterize bioactive compounds from this chemical series. The strategy progresses from a broad assessment of cellular toxicity to specific, target-relevant functional assays and finally to advanced phenotypic profiling.

The Screening Cascade: A Three-Tiered Approach

Our proposed workflow is designed to maximize information while minimizing resource expenditure, allowing for early and informed decision-making.

G cluster_0 Screening Workflow Compound_Library This compound Derivative Library Tier1 Tier 1: Primary Screen General Cytotoxicity Assay (MTT) Compound_Library->Tier1 Initial Assessment Tier2 Tier 2: Secondary Screen Functional Assay (Calcium Flux) Tier1->Tier2 Non-toxic hits advance Tier3 Tier 3: Advanced Profiling Phenotypic Assay (High-Content Imaging) Tier2->Tier3 Active hits advance Data_Analysis Data Analysis & Hit Selection (IC50, EC50, Phenotypic Changes) Tier3->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A logical workflow for screening diazaspiro decane derivatives.

Experimental Design and Protocols

Cell Line Selection: The Foundation of a Relevant Assay

The choice of cell model is paramount and should be dictated by the therapeutic goal. The diazaspiro[4.5]decane scaffold has shown promise in both oncology and neurology.

  • For Oncology/Anticancer Screening: Human neuroblastoma (e.g., SK-N-SH ) and rat glioma (e.g., C6 ) cell lines are excellent choices. They endogenously express both σ1 and σ2 receptors, and it is well-documented that σ2 agonism combined with σ1 antagonism can induce cytotoxic effects in tumor cells[3].

  • For Neuromodulatory/Neuroprotective Screening:

    • Engineered Lines: Human Embryonic Kidney 293 (HEK293) cells are ideal for creating specific models. The use of a HEK293 line stably overexpressing σ1R alongside the parental (wild-type) line allows for direct assessment of σ1R-dependent activity. This is a powerful tool for target validation[8].

    • Phenotypic Models: For advanced mechanism of action (MoA) studies, human induced pluripotent stem cell (iPSC)-derived neurons provide a highly relevant physiological system to assess neurotoxicity or neurite outgrowth[9][10][11].

Tier 1: Primary Screening - Cytotoxicity and Cell Viability

Objective: To identify compounds exhibiting cytotoxic effects and to establish a non-toxic concentration range for subsequent functional assays. This initial step is critical for eliminating broadly toxic molecules and for interpreting results from downstream assays correctly.

Chosen Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is a robust, reliable, and high-throughput method to measure cell metabolic activity, which serves as a proxy for cell viability. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals[12].

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Harvest and count cells (e.g., SK-N-SH). Resuspend cells in the appropriate complete culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well clear, flat-bottom plate (100 µL final volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock of each derivative in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with "vehicle" (medium with the highest DMSO concentration, typically ≤0.5%) and a "positive control" for cytotoxicity (e.g., 10 µM Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Readout:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer (e.g., 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Compound IDDescriptionCytotoxicity IC₅₀ (µM)
Cmpd-001This compound> 100
Cmpd-002Derivative A15.2
Cmpd-003Derivative B5.8
DoxorubicinPositive Control0.9
Tier 2: Secondary Screening - Target-Relevant Functional Assay

Objective: To assess the ability of non-cytotoxic compounds to modulate σ1R function. Given the receptor's role as a chaperone at the MAM, its modulation directly impacts Ca²⁺ flux between the ER and mitochondria[5][6].

Chosen Assay: Intracellular Calcium Flux Assay This assay measures rapid changes in cytosolic Ca²⁺ concentration following receptor modulation. We will use a fluorescent indicator dye (e.g., Fluo-4 AM) that exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺. This method is readily adaptable to high-throughput screening on a fluorescent plate reader[13].

G cluster_pathway Sigma-1 Receptor (σ1R) at the ER-Mitochondria Interface cluster_mam MAM ER ER Lumen High [Ca²⁺] IP3R IP3R ER->IP3R Ca²⁺ Mito Mitochondria Low [Ca²⁺] Cytosol Cytosol IP3R->Mito Ca²⁺ Flux S1R σ1R IP3R->S1R Chaperoning Agonist σ1R Agonist Agonist->S1R Stabilizes IP3R, potentiates Ca²⁺ flux Antagonist σ1R Antagonist Antagonist->S1R Destabilizes IP3R, inhibits Ca²⁺ flux

Caption: σ1R chaperones the IP3R at the MAM to regulate Ca²⁺ flux.

Protocol: Calcium Flux Assay

  • Cell Seeding:

    • Seed HEK293-σ1R cells (and wild-type HEK293 as a control) into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an anion-exchange inhibitor like Probenecid (2.5 mM) in Hanks' Balanced Salt Solution (HBSS).

    • Remove the culture medium and add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, then for 15 minutes at room temperature in the dark.

  • Compound Pre-incubation:

    • Wash the cells twice with HBSS. Leave 100 µL of HBSS in each well.

    • Prepare 5X final concentrations of test compounds. Add 25 µL to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescent plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

    • Set the reader to excite at ~494 nm and emit at ~516 nm.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Inject an EC₂₀ concentration of a known ER-stressor or GPCR agonist (e.g., Thapsigargin or Bradykinin) to trigger Ca²⁺ release.

    • Continue recording the fluorescence signal for 60-180 seconds to capture the peak response and subsequent decay[3].

Data Analysis & Presentation: The response is typically measured as the peak fluorescence intensity minus the baseline. For antagonists, calculate the % inhibition of the agonist response. For agonists, measure the potentiation of a sub-maximal agonist concentration. Generate dose-response curves to determine EC₅₀ or IC₅₀ values.

Compound IDActivity TypeCa²⁺ Flux EC₅₀/IC₅₀ (µM)
Cmpd-001Antagonist1.2
Cmpd-004Agonist0.85
(+)-PentazocineControl Agonist0.5
HaloperidolControl Antagonist2.5
Tier 3: Advanced Profiling - High-Content Screening (HCS)

Objective: To characterize the phenotypic impact of lead compounds in a more complex, disease-relevant model. For compounds with promising neuromodulatory activity, assessing their effect on neuronal morphology is a critical step.

Chosen Assay: Neurite Outgrowth Imaging with iPSC-Derived Neurons HCS combines automated microscopy with sophisticated image analysis to quantify multiple cellular features simultaneously. This protocol allows for the precise measurement of changes in neuronal structure, such as neurite length and branching, providing insight into potential neurotrophic or neurotoxic effects[11][14].

Protocol: HCS Neurite Outgrowth Assay

  • Cell Culture:

    • Plate iPSC-derived neural progenitor cells on plates coated with a suitable extracellular matrix (e.g., Matrigel or Geltrex) in a 384-well imaging plate (e.g., glass-bottom).

    • Differentiate the progenitors into mature neurons over several weeks according to established protocols[9][10].

  • Compound Treatment:

    • Treat mature neurons with lead compounds at 3-4 different concentrations (based on Tier 1 and 2 data) for 48-72 hours.

  • Staining:

    • Fix the cells with 4% paraformaldehyde (PFA).

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with 5% Bovine Serum Albumin (BSA).

    • Incubate with primary antibodies: anti-βIII-Tubulin (to label neurons) and anti-MAP2 (dendrites).

    • Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 568) and a nuclear counterstain (e.g., Hoechst 33342)[11].

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system, capturing multiple fields per well.

    • Use an image analysis software pipeline to:

      • Identify nuclei (Hoechst channel).

      • Identify the cell body and neurites (βIII-Tubulin channel).

      • Quantify parameters such as total neurite length per neuron, number of branch points, and number of neurites.

      • Count the number of viable neurons (cell count) as an integrated measure of toxicity.

Data Analysis & Presentation: Quantify the morphological parameters and normalize them to the vehicle control. Significant increases in neurite length or branching may indicate neurotrophic potential, while decreases or cell loss suggest neurotoxicity.

Compound IDConc. (µM)Mean Neurite Length (% of Control)Mean Branch Points (% of Control)
Cmpd-0041145%128%
Cmpd-004595%98%
Rotenone140%35%

Assay Validation and Data Interpretation

To ensure the trustworthiness of the screening data, each protocol must be a self-validating system.

  • Controls are Essential: Every plate must include negative (vehicle) and positive controls to define the dynamic range of the assay.

  • Statistical Robustness: The quality of a high-throughput assay can be quantified using the Z-factor (Z') . A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS[9]. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

  • Orthogonal Assays: Hits should be confirmed using an alternative assay method that relies on a different biological principle to rule out technology-specific artifacts. For example, a hit from the MTT assay (metabolic activity) could be confirmed with a CellTox™ Green assay, which measures membrane integrity[15][16].

By following this tiered, cell-based approach, researchers can effectively screen this compound libraries, moving from broad activity profiling to nuanced, target-specific, and phenotypic characterization to identify promising lead candidates for drug development.

References

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  • Penna, E., et al. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. Available at: [Link]

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Application Note & Protocols: Characterizing 7-Benzyl-1,7-diazaspiro[4.5]decane Analogs Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Diazaspiro[4.5]decane Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior potency and selectivity is paramount. The 7-Benzyl-1,7-diazaspiro[4.5]decane core represents a compelling and structurally complex framework. Its three-dimensional architecture provides a unique conformational rigidity that can be exploited to achieve high-affinity and selective interactions with a variety of biological targets, particularly within the central nervous system (CNS).

Recent research has highlighted the potential of diazaspiroalkane derivatives as potent ligands for critical G-protein coupled receptors (GPCRs) and other CNS targets, such as sigma receptors and dopamine receptors. For instance, analogs built upon the closely related diazaspiro[4.5]decane and diazaspiro[3.5]nonane scaffolds have demonstrated nanomolar affinities for the sigma-1 (σ₁) receptor (Kᵢ = 5.4 ± 0.4 nM) and high selectivity for the dopamine D3 receptor.[1][2] These targets are implicated in a range of neurological and psychiatric disorders, including pain, neurodegenerative diseases, and addiction, making novel ligands for them highly valuable therapeutic candidates.

This guide provides a detailed technical overview and step-by-step protocols for characterizing novel this compound analogs using radioligand binding assays. These assays remain the gold standard for quantifying the direct interaction between a ligand and its receptor, providing essential data on affinity (Kd, Kᵢ) and receptor density (Bmax).[3] We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Part 1: Foundational Principles of Radioligand Binding

Radioligand binding assays are predicated on the direct measurement of a radioactively labeled ligand ("radioligand") binding to its receptor target. The fundamental principle is to incubate a biological preparation containing the receptor (e.g., cell membranes, tissue homogenates) with a radioligand. After reaching equilibrium, the receptor-bound radioligand is separated from the unbound (free) radioligand, and the radioactivity of the bound fraction is quantified.

Two primary types of experiments are central to characterizing a novel compound:

  • Saturation Binding Assays: These experiments determine the affinity of the radioligand itself (Equilibrium Dissociation Constant, Kd) and the total number of specific binding sites in the preparation (Maximum Binding Capacity, Bmax). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[4]

  • Competition Binding Assays: These assays are used to determine the binding affinity (Inhibition Constant, Kᵢ) of an unlabeled test compound, such as a novel this compound analog. A fixed concentration of a high-affinity radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand reveals its own affinity for the receptor.[2][3]

A critical concept in all binding assays is distinguishing specific binding from non-specific binding (NSB) . Specific binding is the saturable, high-affinity interaction with the target receptor. Non-specific binding refers to the radioligand adhering to other components of the assay system, such as lipids, proteins, or the filter itself.[5][6] NSB is typically linear with respect to radioligand concentration and is measured by including a high concentration of an unlabeled ligand that saturates the target receptors, preventing the radioligand from binding specifically.

Expert Insight: The choice of the "cold" ligand to define NSB is crucial. Ideally, it should be structurally distinct from the radioligand but have high affinity for the target receptor to ensure complete displacement of specific binding.[7]

Part 2: Experimental Design & Methodologies

The successful characterization of a novel compound series like this compound analogs requires careful selection of the assay format. The two most common methods for separating bound from free radioligand are filtration assays and Scintillation Proximity Assays (SPA).

Methodology 1: The Filtration Assay (The Gold Standard)

The filtration assay is a robust and widely used method. After incubation, the assay mixture is rapidly filtered through a glass fiber filter mat. The receptor-bound radioligand is trapped on the filter, while the free radioligand passes through.[3][8][9]

Causality Behind the Choice: Filtration is often preferred for initial characterization due to its directness and generally lower background signal compared to homogeneous assays. It is particularly well-suited for membrane-bound receptors, as the membrane fragments are easily trapped on the filters.[3]

Experimental Workflow: Filtration Binding Assay

G cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis Receptor Receptor Source (e.g., CHO-σ₁ Membranes) Assay_Plate 96-Well Plate Setup (Total, NSB, Competition) Receptor->Assay_Plate Radioligand Radioligand Stock (e.g., [³H]-(+)-Pentazocine) Radioligand->Assay_Plate Test_Compound Test Compound (BDA-123 Analog) Test_Compound->Assay_Plate Buffers Assay & Wash Buffers Buffers->Assay_Plate Incubate Incubate to Equilibrium (e.g., 60 min at 25°C) Assay_Plate->Incubate Harvest Rapid Filtration (Vacuum Manifold) Incubate->Harvest Wash Wash Filters (Ice-cold Buffer) Harvest->Wash Dry Dry Filter Mat Wash->Dry Scint Add Scintillation Cocktail Dry->Scint Count Quantify Radioactivity (Scintillation Counter) Scint->Count Calculate Calculate Specific Binding (Total - NSB) Count->Calculate Plot Plot Binding Curves (Saturation or Competition) Calculate->Plot Model Nonlinear Regression (Determine Kd, Bmax, Ki) Plot->Model

Caption: Workflow for a filtration-based radioligand binding assay.

Methodology 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format, meaning no separation step is required.[10][11][12] The receptor preparation is immobilized onto microscopic beads containing a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted beta particles (from isotopes like ³H) to excite the scintillant, producing light. Radioligand in the bulk solution is too far away to generate a signal.[1]

Causality Behind the Choice: SPA is highly amenable to automation and high-throughput screening (HTS) due to the elimination of the wash and filtration steps.[3][13] This makes it an excellent choice for screening large libraries of diazaspiro[4.5]decane analogs after initial characterization.

G

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Benzyl-1,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Benzyl-1,7-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting various biological pathways. Its synthesis, while achievable through several routes, presents specific challenges that can lead to side reactions, low yields, and purification difficulties. This guide provides field-proven insights and troubleshooting strategies for common issues encountered during its synthesis, structured in a practical question-and-answer format for researchers and process chemists.

Section 1: Foundational Synthetic Strategy & Common Pitfalls

The most common and adaptable route to this compound involves a multi-step sequence. Understanding this pathway is crucial for diagnosing issues at each stage.

G cluster_0 Proposed Synthetic Pathway A 1. N-Boc-4-piperidone B 2. Bucherer-Bergs Reaction (or Strecker Synthesis) A->B (NH₄)₂CO₃, KCN C 3. Spirohydantoin (or α-aminonitrile) B->C D 4. Hydrolysis & Decarboxylation C->D Ba(OH)₂ or HCl, Heat E 5. 1,7-Diazaspiro[4.5]decane (Unprotected Diamine) D->E F 6. Selective N-Benzylation (Reductive Amination) E->F PhCHO, Reducing Agent G 7. This compound (Final Product) F->G G A 1,7-Diazaspiro[4.5]decane Primary Amine (N1) Secondary Amine (N7) E Iminium Ion Intermediate A:f1->E + Benzaldehyde - H₂O B Benzaldehyde B->E F Iminium Ion of Product B->F C Target Product This compound C->F + Benzaldehyde - H₂O D Side Product 1,7-Dibenzyl-1,7-diazaspiro[4.5]decane E->C [H⁻] F->D [H⁻]

Caption: Competing pathways leading to mono- vs. di-benzylation.

Solutions:

  • Stoichiometry Control: Use a slight excess of the diamine relative to benzaldehyde (e.g., 1.1 to 1.2 equivalents). This ensures the aldehyde is consumed before significant over-alkylation of the product can occur.

  • Slow Addition: Add the benzaldehyde solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C). This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine.

  • Choice of Reducing Agent: This is the most critical factor. Switch from aggressive hydrides like sodium borohydride (NaBH₄) to a more sterically hindered and milder agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason; it reduces the protonated iminium ion much faster than it reduces the aldehyde, minimizing side reactions. [1]

FAQ 2.2: Besides the dibenzylated product, I see a byproduct with the mass of benzyl alcohol. What is the cause?

Answer: The formation of benzyl alcohol indicates that your reducing agent is reducing the benzaldehyde starting material directly, before it can form the imine with the diamine. This is a common issue when using powerful, unselective reducing agents.

Reducing Agent Pros Cons Typical Conditions
Sodium Borohydride (NaBH₄) Inexpensive, readily availableReduces aldehydes/ketones; requires separate imine formation step; can lead to alcohol byproduct.Methanol or Ethanol, 0 °C to RT
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pHHighly toxic (HCN gas evolution below pH 7)Methanol, pH 5-6 (with AcOH)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminium ions; one-pot procedure; mild. [1]More expensive; moisture sensitiveDichloromethane (DCM) or 1,2-Dichloroethane (DCE), RT
Catalytic Hydrogenation (H₂, Pd/C) "Green" reagent; effectiveCan cleave the N-benzyl group (hydrogenolysis) if conditions are too harsh; catalyst can be poisoned by amines. [2]Methanol or Ethanol, H₂ (1-50 atm), RT

Recommendation: For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice to minimize both over-alkylation and aldehyde reduction.

Section 3: Protocols & Methodologies

Protocol 3.1: Optimized Reductive Amination Protocol

This protocol is designed to maximize the yield of the mono-benzylated product.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,7-diazaspiro[4.5]decane (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Amine Dissolution: Stir the mixture until the diamine is fully dissolved. Cool the flask to 0 °C using an ice bath.

  • Aldehyde Addition: Add benzaldehyde (0.95 eq) dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes.

  • Reducer Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (Typical eluent: 10% Methanol in DCM with 1% NH₄OH) or LC-MS. The product should be more non-polar than the starting diamine.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

FAQ 3.2: My cyclization step to form the spiro-pyrrolidine ring is not working. What are the critical parameters?

Answer: The intramolecular cyclization to form the second ring is highly dependent on the specific method (e.g., reduction of a nitrile followed by cyclization, or reductive amination of an amino ketone).

  • High Dilution Principle: Intramolecular reactions are favored over intermolecular polymerization at high dilution. If you are getting oligomeric or polymeric side products, try running the reaction at a much lower concentration (e.g., 0.01-0.05 M).

  • pH Control: If the cyclization involves an amine nucleophile, the pH is critical. The amine must be in its free-base form to be nucleophilic. If your reaction is run under acidic conditions (e.g., after an ammonium salt deprotection), you must add a non-nucleophilic base (like triethylamine or diisopropylethylamine) to liberate the free amine before cyclization can occur.

  • Choice of Catalyst/Reagent: For cyclizations involving Raney Nickel-mediated cyano reduction, ensure the catalyst is active and freshly prepared. [3]For other cyclization types, the choice of solvent can play a major role in promoting the desired conformation for ring closure.

References

  • Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(15), 2501-2506. [Link]

  • Loupy, A., Monteux, D., Petit, A., Aizpurua, J. M., Domínguez, E., & Palomo, C. (1996). Towards the rehabilitation of the Leuckart reductive amination reaction using microwave technology. Tetrahedron Letters, 37(45), 8177-8180. [Link]

  • Practical Synthesis of Structurally Important Spirodiamine Templates. (n.d.). Taylor & Francis. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 7-Benzyl-1,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis and yield optimization of 7-Benzyl-1,7-diazaspiro[4.5]decane. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step sequence. A common and effective approach involves the construction of the spirocyclic core via a double reductive amination or a related cyclization strategy. Understanding the likely reaction mechanism is crucial for effective troubleshooting.

A plausible synthetic route starts from N-benzyl-4-piperidone and involves the formation of the second nitrogen-containing ring. This can be achieved through various methods, including the Strecker synthesis followed by reduction, or a direct reductive amination with a suitable amino-acetal followed by deprotection and cyclization. For the purpose of this guide, we will focus on a reductive amination pathway, which is a versatile and widely used method.

cluster_0 Proposed Synthetic Pathway N-benzyl-4-piperidone N-benzyl-4-piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) N-benzyl-4-piperidone->Reductive_Amination Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_diethyl_acetal->Reductive_Amination Intermediate_A Intermediate A Reductive_Amination->Intermediate_A Deprotection_Cyclization Acidic Hydrolysis & Intramolecular Reductive Amination Intermediate_A->Deprotection_Cyclization Product This compound Deprotection_Cyclization->Product

Caption: A proposed synthetic pathway for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on improving reaction yield and purity.

Problem 1: Low Overall Reaction Yield

A consistently low yield is a frequent challenge in multi-step organic syntheses.[1] A systematic approach to identify the bottleneck is essential.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]

    • Temperature: For the initial reductive amination, temperatures that are too low can lead to slow reaction rates, while excessively high temperatures may promote side reactions or decomposition. For the cyclization step, adequate heat is often required to drive the reaction to completion. We recommend running small-scale trial reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] An insufficient reaction time will result in incomplete conversion, while a prolonged time might lead to the formation of degradation products.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly hinder the reaction.

    • Ensure that N-benzyl-4-piperidone is of high purity. If necessary, purify it by distillation or column chromatography before use.

    • Use anhydrous solvents, especially for the reductive amination step, as water can decompose the reducing agent and interfere with imine formation.[2]

  • Inefficient Reducing Agent: The choice and handling of the reducing agent are crucial.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for reductive aminations as it is milder and more selective than other hydrides. Ensure it is of good quality and has been stored under anhydrous conditions.

    • For the intramolecular cyclization, if it also proceeds via reductive amination, a different reducing agent like sodium cyanoborohydride (NaBH₃CN) at a controlled pH might be necessary to favor iminium ion reduction.

Problem 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and lower the yield of the desired product.

Potential Causes and Solutions:

  • Over-reduction or Incomplete Reaction: In the initial step, if a strong reducing agent is used, the ketone might be reduced to an alcohol before amination occurs. Conversely, an incomplete reaction will leave unreacted starting materials.

    • Solution: Use a mild and selective reducing agent like NaBH(OAc)₃. Add the reducing agent portion-wise to maintain a low concentration, which can favor the desired reaction pathway.[2]

  • Intermolecular Side Reactions: During the cyclization step, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts, especially at high concentrations.

    • Solution: Perform the cyclization step under high dilution conditions to favor the intramolecular pathway. This can be achieved by the slow addition of the intermediate to a larger volume of solvent.

  • Formation of Diastereomers: While the target molecule does not have a chiral center, related spirocyclic systems can exhibit diastereoselectivity issues.[2] While not directly applicable here, it highlights the importance of stereochemical control in similar syntheses.

Problem 3: Difficulty in Product Purification

Purification can be challenging due to the polar nature of the diamine product and the potential for closely related impurities.

Potential Causes and Solutions:

  • Product Solubility: The product may be highly soluble in aqueous and some organic solvents, making extraction difficult.

    • Solution: After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the diamine is in its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.

  • Co-eluting Impurities: Some side products may have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution:

      • Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent to a more polar one (e.g., hexane/ethyl acetate with increasing ethyl acetate, followed by a switch to dichloromethane/methanol) can improve separation.

      • Consider using an amine-functionalized silica gel for chromatography, which can improve the peak shape and resolution of basic compounds.

      • If chromatography is challenging, consider converting the product to its hydrochloride salt, which may be crystalline and can be purified by recrystallization. The free base can then be regenerated.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reductive amination step?

A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are non-protic and effectively dissolve the reactants. Acetic acid is often added as a catalyst to promote imine formation. A screening of solvents with varying polarities can be beneficial to optimize the reaction.[2]

Solvent Dielectric Constant Typical Observations
Dichloromethane (DCM)9.1Good solubility, standard choice.
1,2-Dichloroethane (DCE)10.4Can be heated to higher temperatures if needed.
Tetrahydrofuran (THF)7.6May require longer reaction times.
Acetonitrile (MeCN)37.5Higher polarity, may affect imine-iminium equilibrium.

Q2: How can I confirm the identity and purity of the final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]

Q3: My cyclization step is not proceeding to completion. What should I check?

A3:

  • Catalyst: Ensure an appropriate acid catalyst is present to facilitate both the deprotection of the acetal and the subsequent iminium ion formation for cyclization.

  • Water Removal: The intramolecular imine formation is a condensation reaction that produces water. If the reaction stalls, removing water using a Dean-Stark apparatus (if the solvent is suitable, like toluene) or by adding molecular sieves can drive the equilibrium towards the product.

  • Reaction Conditions: As mentioned earlier, these reactions can be sensitive to temperature and solvent.[2] A systematic screening of these parameters is recommended.

cluster_1 Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Check_Purity->Optimize_Conditions Evaluate_Reagent Evaluate Reagent Activity (e.g., Reducing Agent) Optimize_Conditions->Evaluate_Reagent Analyze_Side_Products Analyze Side Products (TLC, LC-MS) Evaluate_Reagent->Analyze_Side_Products High_Dilution Consider High Dilution for Cyclization Analyze_Side_Products->High_Dilution Purification Optimize Purification Strategy Analyze_Side_Products->Purification Success Improved Yield High_Dilution->Success Purification->Success

Caption: A troubleshooting workflow for addressing low reaction yield.

IV. Experimental Protocols

Protocol 1: Reductive Amination of N-benzyl-4-piperidone
  • To a solution of N-benzyl-4-piperidone (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Protocol 2: Deprotection and Intramolecular Cyclization
  • Dissolve the crude intermediate from the previous step in a mixture of tetrahydrofuran (THF) and 2M hydrochloric acid (1:1 v/v) to a concentration of 0.05 M.

  • Heat the mixture to 40-50 °C and stir for 4-6 hours, monitoring the deprotection and formation of the spirocyclic product by LC-MS.

  • Cool the reaction mixture to room temperature and add a suitable reducing agent (e.g., NaBH₃CN) at a pH maintained between 4-5.

  • Stir for an additional 12 hours at room temperature.

  • Basify the reaction mixture to pH > 10 with a 2M sodium hydroxide solution.

  • Extract the product with DCM or ethyl acetate (3-4x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

V. References

  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Retrieved from

  • PubChem. 7-benzyl-2,7-diazaspiro[4.5]decane. Retrieved from

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • BenchChem. (2025). troubleshooting guide for Exatecan synthesis reactions. Retrieved from

  • Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from

Sources

Technical Support Center: Purification of Crude 7-Benzyl-1,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Benzyl-1,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this spirocyclic diamine. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Introduction to the Purification Challenges

This compound is a unique spirocyclic compound featuring two nitrogen atoms with different basicities and a bulky benzyl group, which contributes to its hydrophobic character[1]. The purification of this compound is often complicated by the presence of structurally similar impurities, starting materials, and byproducts from its synthesis, which typically involves multi-step sequences. The key to successful purification lies in exploiting the subtle differences in the physicochemical properties of the target compound and its contaminants.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound.

Issue 1: Persistent Oily Product After Initial Work-up

Question: My crude this compound is a persistent oil, and I am struggling to induce crystallization. What could be the cause and how can I resolve this?

Answer:

A persistent oily product is a common issue and can be attributed to several factors:

  • Residual Solvents: Entrapped solvents from the reaction or extraction steps can significantly lower the melting point of your compound.

  • Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, preventing crystallization. Common impurities may arise from the synthesis process, such as reductive amination[2][3][4].

  • Hygroscopic Nature: The presence of two amine functionalities can make the compound hygroscopic, leading to the absorption of atmospheric moisture.

Troubleshooting Workflow:

G start Persistent Oily Product step1 Step 1: High-Vacuum Drying (to remove residual solvents) start->step1 step2 Step 2: Purity Assessment (TLC/¹H NMR) (to identify impurities) step1->step2 step3 Step 3: Purification Strategy Selection step2->step3 step4a Acid-Base Extraction (for basic/acidic impurities) step3->step4a Impurity Profile: Basic/Acidic step4b Column Chromatography (for neutral impurities) step3->step4b Impurity Profile: Neutral/Similar Polarity step4c Crystallization Attempt (if purity >95%) step3->step4c High Purity Confirmed end Pure Crystalline Product step4a->end step4b->end step4c->end

Caption: Decision workflow for handling an oily product.

Detailed Protocol 1: Acid-Base Extraction

This technique is highly effective for separating basic compounds like amines from acidic, neutral, or less basic impurities[5][6].

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent such as dichloromethane or diethyl ether[5][7].

  • Acidification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak acid, such as 1 M citric acid or 10% hydrochloric acid. The more basic this compound will be protonated to form a water-soluble salt and move to the aqueous layer[5].

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer which retains non-basic impurities.

  • Basification and Re-extraction: Make the aqueous layer basic (pH > 10) with a strong base like sodium hydroxide to deprotonate the amine and regenerate the free base. Extract the product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Issue 2: Multiple Spots on TLC After Column Chromatography

Question: I performed silica gel column chromatography, but my fractions are still showing multiple spots on the Thin Layer Chromatography (TLC), and the separation is poor. What can I do to improve the separation?

Answer:

Poor separation on a silica gel column can be due to several factors:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating your target compound from impurities.

  • Compound Tailing: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing tailing and poor peak shape.

  • Co-eluting Impurities: Some byproducts may have very similar polarity to your desired product.

Troubleshooting Strategies:

StrategyRationale
Mobile Phase Optimization Systematically vary the solvent ratio (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve a clear separation on TLC (ΔRf > 0.2) before scaling up to a column.
Amine Deactivation of Silica Add a small amount of a volatile base like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This deactivates the acidic sites on the silica gel, reducing tailing and improving peak shape.
Alternative Stationary Phase Consider using a different stationary phase like neutral or basic alumina, which is more suitable for the purification of basic compounds[8].
Reverse-Phase Chromatography If impurities are significantly more or less polar, reverse-phase (C18) chromatography with a mobile phase like acetonitrile/water with a modifier (e.g., formic acid or ammonia) can be effective.

Detailed Protocol 2: Column Chromatography with Amine Deactivation

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine).

  • Column Packing: Pack the column with the slurry to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Low Recovery After Crystallization

Question: I managed to crystallize my product, but the recovery is very low. How can I improve the yield?

Answer:

Low recovery from crystallization can be due to:

  • High Solubility in the Chosen Solvent: The product may be too soluble in the crystallization solvent, even at low temperatures.

  • Precipitation of Impurities: If the crude product is not sufficiently pure, impurities may co-precipitate or inhibit the crystallization of the desired compound.

  • Suboptimal Crystallization Technique: The chosen method may not be suitable for your compound.

Improving Crystallization Yield:

TechniqueDescription
Solvent Screening Systematically test a range of solvents with varying polarities to find one in which the compound is soluble when hot but sparingly soluble when cold.
Solvent Layering Dissolve the compound in a "good" solvent and carefully layer a "poor" solvent in which it is insoluble. Slow diffusion at the interface can induce crystallization[9].
Vapor Diffusion Place a concentrated solution of your compound in a small vial inside a larger sealed container with a more volatile "poor" solvent. Slow diffusion of the poor solvent's vapor into the solution can promote crystal growth[9].
Seeding Introduce a small crystal of the pure compound into a supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. A common approach to synthesizing similar spirocyclic diamines involves a multi-step process that could include a double reductive amination[4][10]. Potential impurities could include:

  • Unreacted Starting Materials: Such as the precursor ketone and amine.

  • Mono-aminated Intermediate: The product of the first amination that did not undergo the second cyclization.

  • Over-alkylation Products: If benzyl bromide is used in the synthesis, over-alkylation could occur.

  • Byproducts from Reducing Agents: Depending on the reducing agent used (e.g., NaBH(OAc)₃, NaBH₃CN), byproducts may be present[2][11].

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment[12][13]:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Q3: Can I use distillation to purify this compound?

A3: While vacuum distillation is a common method for purifying amines like benzylamine[14], it may not be suitable for this compound. Its higher molecular weight (230.35 g/mol )[15] suggests a high boiling point, which could lead to thermal decomposition even under high vacuum. Other purification methods like acid-base extraction or chromatography are generally preferred.

Q4: How should I store the purified this compound?

A4: As an amine, it is susceptible to oxidation and can absorb atmospheric carbon dioxide. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated to minimize degradation.

References

  • Quora. (2020).
  • Wikipedia. (n.d.). Acid–base extraction.
  • Reddit. (2023). How to purify Benzylamine?
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • University of Nottingham. (n.d.).
  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?
  • CymitQuimica. (n.d.). CAS 960294-14-8: benzyl 1,7-diazaspiro[4.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Wikipedia. (n.d.).
  • National Institutes of Health. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues.
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 7-benzyl-2,7-diazaspiro[4.5]decane.
  • PubChem. (n.d.). 7-Benzyl-4-methyl-2,7-diazaspiro[4.5]decane.
  • Sigma-Aldrich. (n.d.). This compound.
  • Master Organic Chemistry. (2017).
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • BenchChem. (n.d.). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride.
  • Universal Biologicals. (n.d.). This compound.
  • Google Patents. (n.d.).
  • MDPI. (2024).
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • Chemistry LibreTexts. (2020). 21.
  • ACS Publications. (2026).
  • Chemistry Steps. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Guidechem. (n.d.). 1,7-Diazaspiro[4.5]decane, 7-(phenylMethyl)- 1086395-20-1 wiki.
  • ChemicalBook. (n.d.). Benzyl 2-thia-3,7-diazaspiro[4.
  • Merck. (n.d.). This compound.
  • ResearchGate. (2024). 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane)
  • ChemicalBook. (n.d.). Benzyl 2-thia-3,7-diazaspiro[4.
  • BenchChem. (n.d.). Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism.

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Troubleshooting guide for diazaspiro[4.5]decane ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of diazaspiro[4.5]decane ring systems. This scaffold is a privileged structure in modern medicinal chemistry, valued for the three-dimensional architecture it introduces into drug candidates.[1][2] However, its synthesis, particularly the key intramolecular cyclization step, can present significant challenges.

This guide is structured to provide direct, actionable advice for researchers encountering common issues during the formation of this spirocyclic system. We will delve into the causality behind these problems and offer field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming the diazaspiro[4.5]decane core?

The construction of the diazaspiro[4.5]decane core is typically achieved through intramolecular cyclization reactions. One of the most prevalent and versatile methods is the intramolecular reductive amination . This one-pot procedure involves the reaction of a suitable ketone with a diamine linker, forming an intermediate imine that is then reduced in situ to yield the spirocyclic amine.[3][4][5] Other notable methods include palladium-catalyzed domino reactions to form derivatives with exocyclic double bonds and various diastereoselective cyclizations.[1][6] A dearomatizing intramolecular diamination of phenols has also been reported for creating complex spirotricyclic systems containing a 1,2-diamine unit.[7][8]

Q2: How do I choose the appropriate starting materials for a successful synthesis?

Your choice of starting materials is critical. For a typical intramolecular reductive amination approach, you will need:

  • A Ketone: A common precursor is a protected 4-piperidone, such as 1-benzyl-4-piperidone or N-Boc-4-piperidone. The protecting group is crucial for directing the reactivity and can be removed later.

  • A Diamine Linker: An appropriate aliphatic diamine (e.g., ethylenediamine or propylenediamine) that will form the second heterocyclic ring upon cyclization. The length of the carbon chain in the diamine will determine the size of the newly formed ring.

The purity of these reagents is paramount. Impurities can lead to side reactions and significantly lower your yield.

Q3: What are the best analytical techniques for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of your starting materials and the appearance of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identifying the mass of the desired product and any major byproducts.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the final structure of your diazaspiro[4.5]decane. The unique spirocyclic structure will give rise to a characteristic set of signals.

    • Mass Spectrometry (MS): To confirm the molecular weight of your product. High-Resolution Mass Spectrometry (HRMS) is recommended for obtaining an exact mass and confirming the elemental composition.[9]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups and confirming the absence of starting material carbonyls (C=O) and the presence of N-H bonds.

Troubleshooting Guide: Ring Formation

This section addresses specific problems you may encounter during the crucial cyclization step.

Problem 1: Low or No Yield of the Desired Diazaspiro[4.5]decane

This is one of the most common issues in spirocyclization. The root cause often lies in the delicate balance between intramolecular cyclization and intermolecular polymerization.[10]

Possible Cause A: Reaction conditions are not optimized.

  • Scientific Rationale: Intramolecular reactions are concentration-dependent. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two reactive ends of the same molecule, leading to polymerization.[11] The choice of reducing agent is also critical in reductive amination; it must be selective enough to reduce the imine intermediate without reducing the starting ketone.[5]

  • Suggested Solution:

    • Employ High Dilution: Run the reaction at a low concentration (e.g., 0.01-0.05 M) to favor the intramolecular cyclization pathway.[10]

    • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations because it is mild and selectively reduces the iminium ion in the presence of the carbonyl group.[3][5] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[5]

    • Optimize Temperature and Time: Start at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) may be beneficial. Allow sufficient reaction time (often 12-24 hours).

Possible Cause B: Inefficient imine formation.

  • Scientific Rationale: The initial step in reductive amination is the formation of an imine (or iminium ion) intermediate from the ketone and amine. This is a reversible equilibrium reaction that produces water as a byproduct. If water is not removed, the equilibrium may not favor the imine, thus preventing the subsequent reduction and cyclization.

  • Suggested Solution:

    • Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during imine formation and drive the equilibrium forward.

    • Acid Catalysis: A catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.

Experimental Protocol: Optimized One-Pot Reductive Amination

  • To a solution of your ketone (e.g., N-Boc-4-piperidone, 1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the diamine (e.g., ethylenediamine, 1.1 eq).

  • Add acetic acid (catalytic amount, ~0.1 eq).

  • Stir the mixture for 1-2 hours at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Formation of Multiple Products or Isomers

The creation of the spirocenter can lead to diastereomers if other stereocenters are present. Additionally, side reactions can lead to a complex product mixture.

Possible Cause A: Lack of stereocontrol.

  • Scientific Rationale: The formation of the spirocyclic center creates a new chiral center. If the starting materials are chiral, or if subsequent reactions create other stereocenters, a mixture of diastereomers can be formed.[12][13] Achieving high diastereoselectivity is a significant challenge in spirocycle synthesis.[14]

  • Suggested Solution:

    • Chiral Auxiliaries: Employing a chiral auxiliary on one of the starting materials can direct the stereochemical outcome of the cyclization.

    • Asymmetric Catalysis: Recent advances have utilized synergistic photocatalysis and organocatalysis to achieve high diastereoselectivity (up to 99:1 d.r.) in the synthesis of related spiro[4.5]decane systems.[14] While specific to certain scaffolds, this highlights the potential of catalyst-controlled stereoselection.

    • Purification: If a mixture of diastereomers is unavoidable, careful purification by flash column chromatography or preparative HPLC may be required to isolate the desired isomer.

Possible Cause B: Competing side reactions.

  • Scientific Rationale: Besides the desired intramolecular cyclization, intermolecular reactions can lead to dimers or polymers. If the starting materials are not fully consumed, this can further complicate the purification process.

  • Suggested Solution:

    • Controlled Addition: Instead of adding all reagents at once, try a slow addition of one of the reactants (e.g., the diamine) to the reaction mixture using a syringe pump. This maintains a low concentration of the added reagent, further favoring the intramolecular pathway.

    • Re-evaluate Stoichiometry: Ensure the stoichiometry of your reagents is accurate. An excess of the diamine can sometimes lead to the formation of bis-adducts.

Data & Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaKey AdvantagesConsiderations
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective for imines/iminium ions; effective in slightly acidic conditions.[3][5]Moisture sensitive; can be more expensive.
Sodium CyanoborohydrideNaBH₃CNSelective for imines at acidic pH; stable in protic solvents.[5]Highly toxic (releases HCN in strong acid); potential for cyanide contamination in the product.
Sodium BorohydrideNaBH₄Inexpensive and readily available.Less selective; can reduce aldehydes and ketones, leading to side products if imine formation is slow.[5]
Diagrams

Diagram 1: General Synthetic Pathway via Reductive Amination

G cluster_reactants Reactants Ketone Substituted 4-Piperidone Imine Iminium Ion Intermediate Ketone->Imine + Amine, H⁺ cat. Diamine Aliphatic Diamine Diamine->Imine Product Diazaspiro[4.5]decane Product Imine->Product Reduction (e.g., NaBH(OAc)₃)

A typical one-pot reductive amination pathway for diazaspiro[4.5]decane synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low / No Yield CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC SM_Present Is starting material present? CheckTLC->SM_Present Polymer Is a baseline streak or high MW species observed? SM_Present->Polymer No Optimize Incomplete Reaction: - Increase reaction time/temp - Check reagent quality SM_Present->Optimize Yes Dilute Polymerization Likely: - Decrease concentration - Use slow addition Polymer->Dilute Yes Other Other issues: - Re-verify structure - Check workup procedure Polymer->Other No

A decision-making workflow for diagnosing the cause of low product yield.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

  • Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available at: [Link]

  • Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(19), 6953. Available at: [Link]

  • MDPI. (2017). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2017(3), M947. Available at: [Link]

  • Osbourn, J. (2020). Amine Preparation 4 - Reductive Amination. YouTube. Retrieved from [Link]

  • Palma, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1073-1111. Available at: [Link]

  • ResearchGate. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]

  • ResearchGate. (2015). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. Retrieved from [Link]

  • Wang, W., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Available at: [Link]

  • Xu, J., et al. (2023). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in N-benzylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-benzylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-benzylation of primary and secondary amines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize unwanted byproducts, thereby improving the yield and purity of your target N-benzylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in N-benzylation reactions?

The most frequently observed byproducts in N-benzylation reactions stem from over-alkylation, side reactions of the benzylating agent, and competing reaction pathways. These include:

  • Over-benzylation products: Dibenzylated and even tribenzylated amines are common, especially when reacting primary amines. The desired mono-benzylated product is often more nucleophilic than the starting amine, leading to a second or third benzylation.[1][2][3][4]

  • Quaternary Ammonium Salts: Tertiary amines can be further benzylated to form quaternary ammonium salts, which are often insoluble and can complicate purification.[5][6][7]

  • Benzyl Alcohol: This can form from the hydrolysis of benzyl halides if water is present in the reaction mixture.[8] In "hydrogen borrowing" methodologies using benzyl alcohol as the alkylating agent, it is the starting material but its presence at the end of the reaction indicates incomplete conversion.[1][2][4][9]

  • Toluene and Benzene: These can be byproducts of hydrogenolysis or decarbonylation side reactions, particularly when using palladium catalysts or high temperatures.[1][2][4][10]

Q2: How does the choice of base affect the selectivity of N-benzylation?

The base plays a crucial role in N-benzylation by deprotonating the amine, thereby increasing its nucleophilicity. The choice of base can significantly impact the reaction's selectivity and the formation of byproducts.

  • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and are effective for a wide range of substrates. They are generally mild and can help minimize side reactions.

  • Organic bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are often used to scavenge the acid byproduct (e.g., HBr or HCl) formed when using benzyl halides. However, they can sometimes lead to the formation of quaternary ammonium salts with the benzyl halide.

  • Strong bases (e.g., NaH): Sodium hydride is a powerful, non-nucleophilic base that can be very effective for deprotonating less reactive amines. However, its high reactivity requires strictly anhydrous conditions to prevent quenching.[11]

Interestingly, in some catalytic systems, such as those employing Pd-doped La-BDC MOF with benzyl alcohol, the addition of an external base may have little to no effect on the conversion rate.[9]

Q3: Can the solvent choice influence the formation of byproducts?

Absolutely. The solvent can influence reactant solubility, reaction rate, and even the stability of intermediates and transition states, thereby affecting the product distribution.[12][13]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are excellent solvents for SN2 reactions as they can dissolve both the amine and the benzylating agent and can accelerate the reaction rate. However, their high boiling points can sometimes make removal during work-up challenging.[12]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Dioxane): These are also commonly used and are particularly favored in reactions like the Buchwald-Hartwig amination.[12] They are less likely to participate in side reactions.

  • Protic Solvents (e.g., Alcohols): While sometimes used, protic solvents can potentially react with the benzylating agent or interfere with the catalyst in certain reactions.[12]

A solvent screen is often a prudent first step in optimizing an N-benzylation reaction to minimize byproducts.[12]

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during your N-benzylation experiments.

Issue 1: Low Yield of the Desired Mono-Benzylated Product and Significant Over-Benzylation

This is arguably the most common challenge, particularly with primary amines.

Root Cause Analysis:

The mono-benzylated product is often a more potent nucleophile than the starting primary amine, leading to a competitive and often faster second benzylation reaction.

Troubleshooting Workflow:

start Low Mono-benzylation Yield (High Over-benzylation) step1 Adjust Stoichiometry: Use excess amine relative to benzylating agent start->step1 step2 Slow Addition: Add the benzylating agent dropwise at low temperature step1->step2 step3 Change Solvent: Experiment with less polar solvents to potentially reduce the rate of the second benzylation step2->step3 step4 Modify Base: Use a bulkier or weaker base to modulate reactivity step3->step4 step5 Alternative Methodology: Consider reductive amination step4->step5 end Optimized Mono-benzylation step5->end start Quaternary Salt Formation step1 Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) start->step1 step2 Monitor Reaction Closely: Use TLC or LC-MS to stop the reaction upon consumption of the starting material step1->step2 step3 Lower Reaction Temperature: Reduces the rate of the quaternization reaction step2->step3 end Minimized Quaternary Salt Byproduct step3->end

Workflow for avoiding quaternary salt formation.

Detailed Solutions & Protocols:

  • Precise Stoichiometric Control:

    • Protocol: Carefully measure and use no more than one equivalent of the benzylating agent relative to the secondary amine. A slight excess of the amine can be beneficial.

    • Causality: Limiting the amount of the electrophilic benzylating agent ensures that once the starting secondary amine is consumed, there is minimal reagent left to react with the tertiary amine product.

  • Diligent Reaction Monitoring:

    • Protocol: Monitor the reaction progress frequently using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Quench the reaction as soon as the starting amine is no longer detectable.

    • Causality: This prevents the reaction from proceeding for an extended period after the desired transformation is complete, which is when the formation of the quaternary salt is most likely to occur.

Issue 3: Presence of Benzyl Alcohol in the Final Product Mixture

This is a common issue when using benzyl halides as the benzylating agent.

Root Cause Analysis:

Benzyl halides are susceptible to hydrolysis by water, which can be present in the reagents or solvent. This SN1 or SN2 reaction with water produces benzyl alcohol.

Troubleshooting Workflow:

start Benzyl Alcohol Formation step1 Use Anhydrous Conditions: Dry solvents and reagents thoroughly start->step1 step2 Inert Atmosphere: Run the reaction under nitrogen or argon step1->step2 step3 Phase-Transfer Catalysis: For reactions with aqueous bases, use a PTC to facilitate the reaction in a biphasic system step2->step3 end Minimized Benzyl Alcohol Byproduct step3->end

Sources

Technical Support Center: Chiral Separation of 7-Benzyl-1,7-diazaspiro[4.5]decane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 7-Benzyl-1,7-diazaspiro[4.5]decane enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this specific class of chiral compounds. The following content, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

The 1,7-diazaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry. As with many pharmaceuticals, the chirality of these molecules is of utmost importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Therefore, achieving robust and efficient enantioseparation is a critical step in the research and development process.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the chiral separation of this compound enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation of the enantiomers. What are the most likely causes and how can I fix this?

A: This is a common starting point in chiral method development. The lack of resolution indicates that the chosen chiral stationary phase (CSP) and mobile phase system are not creating a sufficient difference in the transient diastereomeric complexes formed between the enantiomers and the CSP.[1]

Initial Steps:

  • Confirm Racemic Mixture: First, ensure that your sample is indeed a racemic mixture and that you are not injecting a single enantiomer.

  • Column Choice is Critical: The "three-point interaction" model is a fundamental concept in chiral recognition.[2] If you are not observing separation, the CSP is likely not providing the necessary specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with your molecule. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for a wide range of chiral compounds.[3]

Systematic Troubleshooting Workflow:

G start No Resolution Observed csp Screen Different CSPs (Polysaccharide, Pirkle, etc.) start->csp Primary action mobile_phase Optimize Mobile Phase csp->mobile_phase If still no resolution success Resolution Achieved csp:e->success:w additives Introduce/Vary Additives (e.g., DEA, TFA) mobile_phase->additives For basic compounds mobile_phase:e->success:w temperature Adjust Column Temperature additives->temperature Fine-tuning additives:e->success:w temperature->success Optimization

Detailed Actions:

  • Vary the Mobile Phase:

    • Normal-Phase (NP): If you started with a standard hexane/isopropanol mobile phase, try switching the alcohol modifier to ethanol. Sometimes this small change can induce selectivity.

    • Reversed-Phase (RP): For RP separations, alter the ratio of your organic modifier (acetonitrile or methanol) to the aqueous buffer.[4]

  • Introduce Additives: Since this compound is a basic compound, secondary interactions with the stationary phase can interfere with chiral recognition. Adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to your mobile phase can improve peak shape and sometimes reveal a separation.[5]

  • Change the Column Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[6] Lowering the temperature generally enhances the stability of the diastereomeric complexes, which can lead to better resolution. Conversely, increasing the temperature can improve peak efficiency.[5] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C).

Issue 2: Poor Peak Shape (Tailing)

Q: My peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What should I do?

A: Peak tailing for basic compounds like this compound is often caused by strong, undesirable interactions with residual acidic silanol groups on the silica support of the CSP.

Troubleshooting Steps for Peak Tailing:

TailingWorkflow start Peak Tailing Observed overload Check for Column Overload (Dilute sample 1:10, 1:100) start->overload additive Add Basic Modifier (0.1% DEA or TEA) overload->additive If tailing persists resolved Symmetrical Peaks overload->resolved If dilution works ph_adjust Adjust Mobile Phase pH (For RP mode) additive->ph_adjust If in RP mode additive->resolved column_health Check Column Health (Flush or replace) ph_adjust->column_health If no improvement ph_adjust->resolved

Detailed Explanations:

  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Prepare 1:10 and 1:100 dilutions of your sample. If the peak shape improves significantly, you have identified the issue.[5]

  • Use a Basic Additive: This is the most effective solution for peak tailing with basic analytes. Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase. These basic additives will compete with your analyte for the active silanol sites, resulting in more symmetrical peaks.[5]

  • Mobile Phase pH (Reversed-Phase): If you are working in reversed-phase mode, ensure the pH of your mobile phase is at least 1-2 units away from the pKa of your compound to maintain a consistent ionization state.[5]

  • Column History and Health: Columns can retain modifiers from previous analyses, a phenomenon known as "memory effect".[2] If the column was previously used with an acidic modifier, it may require extensive flushing with the new mobile phase. If the problem persists, the column may be degraded and require replacement.

Issue 3: Irreproducible Retention Times

Q: My retention times are shifting between injections. What could be causing this instability?

A: Fluctuating retention times point to an unstable chromatographic system. For chiral separations, which are highly sensitive to conditions, stability is key.

Key Areas to Investigate:

  • Column Equilibration: Chiral separations, especially in normal-phase, can require long equilibration times.[2] Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.

  • Mobile Phase Preparation:

    • Use high-purity, HPLC-grade solvents.

    • Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile components.[5]

    • If using premixed solvents, ensure they are thoroughly mixed.

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Use a column thermostat to maintain a constant temperature.[6]

  • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect flow rate accuracy.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is generally better for separating this compound enantiomers: Normal-Phase (NP), Reversed-Phase (RP), or Supercritical Fluid Chromatography (SFC)?

A: All three modes can be effective, and the best choice often depends on the specific CSP and the goals of the analysis (e.g., analytical vs. preparative).

  • Normal-Phase HPLC (NP-HPLC): Often provides excellent selectivity for many chiral compounds. The use of non-polar solvents like hexane with alcohol modifiers is common. This mode is very sensitive to small amounts of water, which can impact reproducibility.[2]

  • Reversed-Phase HPLC (RP-HPLC): Uses aqueous mobile phases and is generally more reproducible than NP-HPLC. It's a good option if your compound is sufficiently soluble in the mobile phase.

  • Supercritical Fluid Chromatography (SFC): This is an increasingly popular technique for chiral separations.[7] SFC uses supercritical CO2 as the main mobile phase component, which offers benefits like faster analysis times, reduced solvent consumption, and lower backpressure.[8][9][10] For these reasons, SFC is often the preferred method in high-throughput screening environments.[11]

Comparison of Chromatographic Modes

FeatureNormal-Phase HPLCReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Non-polar solvents (e.g., Hexane)Aqueous buffersSupercritical CO2
Common Modifiers Alcohols (IPA, EtOH)Acetonitrile, MethanolAlcohols (MeOH, EtOH)
Typical CSPs Polysaccharide-basedPolysaccharide-based (modified for RP)Polysaccharide-based
Advantages High selectivityGood reproducibilityFast, "green," lower cost[10][11]
Disadvantages Sensitive to water, longer equilibrationMay have lower selectivity for some compoundsRequires specialized equipment

Q2: What is a good starting point for a chiral screening strategy for this compound?

A: A systematic screening approach is the most efficient way to find a suitable separation method.

Recommended Screening Protocol:

  • Select a Set of Complementary Columns: Choose 3-4 chiral columns with different selectivities. A good starting set would include:

    • An amylose-based column (e.g., Chiralpak AD-H)

    • A cellulose-based column (e.g., Chiralcel OD-H)

    • A Pirkle-type or cyclodextrin-based column if the initial screen fails.

  • Screen with a Primary Mobile Phase System:

    • For NP-HPLC: Use Hexane/Isopropanol (90:10 v/v) + 0.1% DEA.

    • For SFC: Use CO2/Methanol (80:20 v/v) + 0.1% DEA.

  • Screen with a Secondary Mobile Phase System: If the primary system fails, switch the alcohol modifier.

    • For NP-HPLC: Use Hexane/Ethanol (90:10 v/v) + 0.1% DEA.

    • For SFC: Use CO2/Ethanol (80:20 v/v) + 0.1% DEA.

  • Analyze the Results: If a separation is observed (even a partial one), you can then optimize the method by adjusting the modifier percentage, temperature, and flow rate.

Q3: Can I use the same method for both analytical and preparative scale separations?

A: Generally, yes. A method developed on an analytical scale can be scaled up for preparative chromatography. However, some adjustments will be necessary. When moving to a larger diameter preparative column, you will need to increase the flow rate proportionally to maintain the same linear velocity. You will also need to significantly increase the sample concentration and injection volume, which may require re-optimization to avoid column overload and loss of resolution. SFC is particularly advantageous for preparative work due to the ease of removing the CO2 from the collected fractions.[11]

Q4: How do I determine the elution order of the enantiomers?

A: The elution order can only be definitively determined by analyzing a standard of a single, known enantiomer (e.g., the (R)- or (S)-enantiomer). If a standard is not available, you would need to collect the separated fractions and use a secondary technique like circular dichroism (CD) spectroscopy or by determining the optical rotation to assign the peaks. Note that changing chromatographic conditions, such as the mobile phase additive or temperature, can sometimes reverse the elution order.[6]

References

  • BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Ismaili, L., et al. (2019). Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry, 84(4), 2219–2233.
  • De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Torbahn, E., & Tump, C. (2008). Chiral separations in sub- and supercritical fluid chromatography.
  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC).
  • Welch, C. J., et al. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Aboul-Enein, H. Y., & Ali, I. (n.d.).
  • Aboul-Enein, H. Y. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (n.d.). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • Georgiev, M., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 79-84.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.

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Technical Support Center: Overcoming Low Solubility of 7-Benzyl-1,7-diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

The 7-Benzyl-1,7-diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. A common hurdle in the preclinical development of these derivatives is their inherently low aqueous solubility. This technical guide provides a comprehensive troubleshooting framework and detailed protocols for researchers, scientists, and drug development professionals to diagnose and overcome solubility challenges, ensuring reliable data generation and advancing promising compounds.

This guide is structured to move from foundational questions to specific, actionable troubleshooting protocols. We will explore the underlying physicochemical principles and provide step-by-step methodologies to systematically enhance the solubility of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit such low solubility?

A1: The low solubility typically arises from a combination of factors inherent to the scaffold's structure. The rigid, spirocyclic core and the bulky, hydrophobic benzyl group contribute to a high crystal lattice energy, meaning more energy is required to break apart the crystal structure and dissolve the compound.[1] While the two nitrogen atoms offer sites for protonation, the overall molecule often possesses significant lipophilicity, which dominates its interaction with aqueous media. Poor solubility is a frequent challenge in drug discovery, with up to 40% of marketed drugs and a majority of development candidates being poorly water-soluble.[2]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A2: Understanding this distinction is critical for designing meaningful experiments.

  • Kinetic Solubility is typically measured in early discovery. It involves dissolving the compound in an organic solvent (like DMSO) first, then adding this stock solution to an aqueous buffer.[3][4][5] The resulting measurement reflects how readily the compound stays in solution under non-equilibrium conditions and can often yield a higher, supersaturated value.[6][7] This is useful for high-throughput screening and initial compound assessment.[5]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after it has reached equilibrium.[4][6] This is measured by agitating an excess of the solid compound in the aqueous buffer for an extended period (e.g., 24-48 hours) until the concentration of the dissolved drug becomes constant.[3][6] This value is the gold standard for lead optimization and formulation development.[7]

For lead optimization, thermodynamic solubility is the more relevant and reliable metric.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer for a biological assay. How can I prevent this?

A3: This is a classic sign of exceeding the kinetic solubility limit. The compound is soluble in the DMSO stock but crashes out upon contact with the aqueous buffer. Several strategies can mitigate this:

  • Lower the final DMSO concentration: While keeping your compound concentration constant, try using a higher stock concentration so a smaller volume is added to the assay, reducing the final DMSO percentage.

  • Use a co-solvent system: Pre-mix the aqueous buffer with a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or PEG 400 before adding your compound stock.[8][9][10]

  • Employ surfactants: Adding a small amount of a non-ionic surfactant (e.g., Polysorbate 80) to the assay buffer can help create micelles that encapsulate the hydrophobic compound and keep it in solution.[11][12]

  • Complexation with Cyclodextrins: If compatible with your assay, pre-complexing your compound with a cyclodextrin can dramatically increase its aqueous solubility.[13][14]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a logical workflow for systematically addressing and solving low solubility issues.

Problem 1: Compound has poor thermodynamic solubility (<10 µg/mL) in neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most common starting point. The goal is to modify the compound or its immediate environment to favor dissolution.

Solution A: pH Modification & Salt Formation

Causality: The 1,7-diazaspiro[4.5]decane core contains basic nitrogen atoms. By lowering the pH of the medium, these nitrogens can be protonated, creating a charged species (a salt) which is generally much more soluble in polar solvents like water than the neutral free base. Salt formation is a highly effective and widely used method to increase the dissolution rate and solubility of basic drugs.[15][16][17] A general guideline, the "pKa rule," suggests that for efficient salt formation, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic drug.[15][18]

  • Determine the pKa of your compound (experimentally or via in silico prediction). This is crucial for selecting an appropriate buffer system and potential salt forms.

  • Measure pH-dependent solubility. Determine the thermodynamic solubility of your compound in a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Attempt salt formation. If solubility increases significantly at lower pH, this indicates that forming a stable, solid salt is a viable strategy. Screen various pharmaceutically acceptable acid counter-ions (e.g., HCl, mesylate, tosylate, citrate).[19]

dot

Caption: Decision workflow for pH modification and salt formation.

Solution B: Formulation with Excipients

If modifying the API itself via salt formation is not desired or insufficient, formulation-based approaches are the next step.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[10] This makes the environment more favorable for dissolving lipophilic compounds by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[9]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, DMSO.

  • Application: Ideal for preparing liquid formulations for in vitro and in vivo preclinical studies. A typical approach is to dissolve the compound in the pure co-solvent first, then add the aqueous vehicle.[8]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][20] Poorly soluble drugs can be encapsulated within this hydrophobic core, forming an "inclusion complex."[13][21][22] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[13][14] This has been successfully applied to other spirocyclic compounds.[23]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Application: Excellent for solubilizing compounds for a wide range of applications, including oral and parenteral formulations.

Solution C: Particle Size Reduction & Amorphous Materials

Causality: The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid.[8]

  • Micronization: By reducing the particle size (e.g., through jet milling), the surface area is increased, which can lead to a faster dissolution rate.[9][24] However, this does not change the thermodynamic equilibrium solubility.[24]

  • Amorphous Solid Dispersions (ASDs): Crystalline solids have a highly ordered structure that requires significant energy to break. Amorphous materials lack this long-range order and exist in a higher energy state. Dispersing the drug in an amorphous form within a polymer matrix can lead to a state of supersaturation upon dissolution, significantly enhancing apparent solubility and absorption.[12]

TechniqueMechanismTypical Solubility IncreaseBest For
pH/Salt Formation Ionizes the molecule, increasing polarity and interaction with water.10x - 1,000x+Basic or acidic compounds.
Co-solvents Reduces the polarity of the bulk solvent.2x - 100xPreparing liquid formulations.
Cyclodextrins Encapsulates the hydrophobic drug in a soluble host molecule.10x - 1,000xA wide range of neutral and ionizable compounds.
Amorphous Dispersions Prevents crystallization, maintaining the drug in a higher energy, more soluble state.10x - 1,000x+Crystalline compounds; lead optimization/development.

In-Depth Protocols

Protocol 1: Determining Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol determines the true solubility of a compound at equilibrium.[3]

Materials:

  • Test compound (solid form)

  • Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC-grade acetonitrile (ACN) and water

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker/rotator in a temperature-controlled environment (e.g., 25 °C)

  • Syringe filters (0.22 µm, PTFE or other low-binding material)

  • HPLC system with UV detector

  • Autosampler vials

Procedure:

  • Preparation: Add an excess amount of solid compound to a 2 mL glass vial. An amount that is ~5-10 times the expected solubility is sufficient. (e.g., add 1-2 mg of solid).

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (25 °C). Agitate for 24 to 48 hours. A 24-hour time point is common, but a second time point at 48 hours is recommended to confirm that equilibrium has been reached.[3]

  • Sampling: After agitation, allow the vials to stand for ~30 minutes to let larger particles settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first ~100 µL to saturate any binding sites on the filter. Collect the remaining filtrate into a clean autosampler vial.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in ACN or DMSO).

    • Create a calibration curve by making serial dilutions of the stock solution.

    • Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.

    • Calculate the concentration of the compound in the filtered sample using the calibration curve. This concentration is the thermodynamic solubility.

dot

G cluster_prep Preparation & Equilibration cluster_sample Sampling & Analysis A 1. Add excess solid compound to vial B 2. Add 1.0 mL aqueous buffer A->B C 3. Agitate at 25°C for 24-48 hours B->C D 4. Let solids settle C->D Equilibrium Reached E 5. Filter supernatant (0.22 µm filter) D->E F 6. Quantify by HPLC-UV vs. calibration curve E->F G Thermodynamic Solubility (µg/mL) F->G Result

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Protocol 2: Screening for Solubility Enhancement with Cyclodextrins

This protocol provides a method to quickly assess if cyclodextrins can improve the solubility of your compound.

Materials:

  • Test compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • Equipment from Protocol 1

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Diagram: Set up a solubility experiment as described in Protocol 1, but use the different cyclodextrin solutions as the solvent instead of buffer alone.

  • Equilibrate and Measure: Agitate the vials for 24-48 hours and quantify the concentration of the dissolved compound in each solution.

  • Analysis: Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis).

    • A linear increase in solubility (an AL-type plot) indicates the formation of a soluble 1:1 complex and suggests cyclodextrin formulation is a promising strategy.

    • A plateau or decrease in solubility at higher cyclodextrin concentrations may indicate the formation of less soluble higher-order complexes.

References

  • Vertex AI Search, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central",
  • Enamine, "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)",
  • International Journal of Pharmaceutical and Phytopharmacological Research, "Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs",
  • Longdom Publishing, "Brief Overview of Various Approaches to Enhance Drug Solubility",
  • SciELO, "Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs",
  • International Journal of Medical Science and Dental Research, "Techniques for Improving Solubility",
  • Brieflands, "A Review on Solubility Enhancement Methods for Poorly W
  • Research Journal of Pharmaceutical Dosage Forms and Technology, "Drug Dissolution Enhancement by Salt Form
  • Journal of Pharmaceutical Negative Results, "SOLUBILITY ENHANCEMENT TECHNIQUES: UPD
  • Global Pharmaceutical Sciences Review, "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...",
  • MDPI, "Solubility Improvement of Benexate through Salt Form
  • Sigma-Aldrich, "Improving API Solubility by Salt and Cocrystal Form
  • International Journal of Pharmaceutical Sciences and Nanotechnology, "Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs",
  • NIH, "The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins",
  • PubMed, "Salt form
  • NIH, "Improvement in solubility of poor w
  • ScienceDirect, "Salt form
  • WuXi AppTec, "Kinetic & Thermodynamic Solubility Testing",
  • American Pharmaceutical Review, "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which",
  • ResearchGate, "Optimizing solubility: Kinetic versus thermodynamic solubility tempt
  • PubMed, "In vitro solubility assays in drug discovery",
  • Pharmacological Reviews, "Strategies to Address Low Drug Solubility in Discovery and Development",
  • WJBPHS, "Solubility enhancement techniques: A comprehensive review",
  • ACS Publications, "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry",

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Technical Support Center: Scaling Up the Synthesis of 7-Benzyl-1,7-diazaspiro[4.5]decane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Benzyl-1,7-diazaspiro[4.5]decane. As a crucial scaffold in medicinal chemistry, the successful scale-up of this compound is paramount for advancing drug candidates into preclinical evaluation where gram-to-kilogram quantities are often required.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of transitioning this synthesis from the bench to a larger scale.

The inherent three-dimensionality and conformational rigidity of spirocycles like this compound present unique synthetic challenges, particularly when moving beyond lab-scale production.[2] Issues such as heat transfer, mixing efficiency, and impurity amplification can become significant hurdles.[3] This guide is structured to address these challenges proactively, ensuring a robust, reproducible, and scalable synthetic process.

Synthetic Workflow Overview

A common and effective strategy for constructing the 1,7-diazaspiro[4.5]decane core involves a multi-step sequence starting from a readily available piperidine derivative. The following workflow outlines a logical pathway that allows for controlled introduction of the necessary functional groups and efficient formation of the spirocyclic system.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Chain Elongation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Reduction & Deprotection cluster_4 Step 5: Final Benzylation A 1-Benzyl-4-piperidone B N-Boc-1-benzyl-4-aminopiperidine A->B Reductive Amination (Boc-NH2, NaBH(OAc)3) C N-Alkylation Product B->C Alkylation (e.g., Ethyl 2-bromoacetate) D Spiro-lactam Intermediate C->D Dieckmann Condensation or similar cyclization E 1-Benzyl-1,7-diazaspiro[4.5]decane D->E Amide Reduction (e.g., LiAlH4) F 1,7-Diazaspiro[4.5]decane E->F N-Debenzylation (e.g., H2, Pd/C) G This compound (Final Product) F->G Selective N-Benzylation (BnBr, K2CO3)

Caption: A potential synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the intramolecular cyclization step when scaling up?

A1: When scaling up the cyclization to form the spirocyclic core, three parameters are critical:

  • Concentration: High dilution conditions are often essential to favor the intramolecular cyclization reaction over intermolecular polymerization, which can lead to significant byproduct formation and reduced yields.[4] On a larger scale, this means using significantly larger solvent volumes, which has implications for reactor size and solvent costs.

  • Temperature Control: The cyclization may be exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, causing localized overheating and the formation of degradation products.[3] The use of a jacketed reactor with precise temperature control is highly recommended.

  • Rate of Addition: Slow, controlled addition of a key reagent (e.g., the base for a Dieckmann condensation) is crucial to maintain a low instantaneous concentration, further suppressing intermolecular side reactions and helping to manage any exotherms.

Q2: How can I achieve selective N-benzylation at the 7-position?

A2: Selective N-benzylation of the piperidine nitrogen (N7) over the pyrrolidine nitrogen (N1) in the 1,7-diazaspiro[4.5]decane intermediate is typically achievable due to the differing steric environments and nucleophilicity of the two secondary amines. The N7 nitrogen is generally less sterically hindered. To achieve high selectivity:

  • Stoichiometry: Use a slight substoichiometric amount of benzyl bromide (e.g., 0.95 equivalents) to minimize the risk of di-benzylation.

  • Reaction Conditions: Employ a mild base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile or acetone.[5] Running the reaction at room temperature or slightly elevated temperatures allows for sufficient reaction rates while maintaining selectivity. The progress should be carefully monitored by TLC or LC-MS to stop the reaction upon consumption of the starting material.

Q3: What are the best analytical methods for monitoring reaction progress and characterizing the final product?

A3: A combination of techniques is essential for robust process control:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring, confirming the mass of the desired product and tracking the formation of any byproducts. This is crucial for making informed decisions about when to quench the reaction.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for unambiguous structural elucidation of the final product.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for preclinical studies.

Q4: What are the primary safety considerations for this scale-up?

A4: Safety is paramount during scale-up. Key considerations include:

  • Reagent Hazards: Reagents like lithium aluminum hydride (LiAlH4) are highly reactive with water and pyrophoric. Benzyl bromide is a lachrymator. Ensure all handling is done under an inert atmosphere (nitrogen or argon) by trained personnel with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: As mentioned, cyclization and reduction steps can be highly exothermic. Never add reagents all at once. Plan for efficient cooling and have a secondary cooling bath (e.g., dry ice/acetone) on standby.

  • Hydrogenation: The debenzylation step often uses hydrogen gas, which is highly flammable and can form explosive mixtures with air. Use a dedicated hydrogenation reactor (Parr shaker or equivalent), ensure the system is purged with an inert gas before and after the reaction, and use a catalyst (like Pd/C) that is handled appropriately (e.g., wetted to prevent ignition).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and validated solutions.

G start Problem: Low Yield in Spirocyclization Step cause1 Potential Cause 1: Intermolecular Polymerization start->cause1 cause2 Potential Cause 2: Suboptimal Reagent/Base Activity start->cause2 cause3 Potential Cause 3: Starting Material Impurity start->cause3 sol1 Solution: - Implement high dilution conditions. - Ensure slow, controlled reagent addition. - Optimize temperature to favor intramolecular reaction. cause1->sol1 sol2 Solution: - Use fresh, high-purity reagents/base. - Titrate base if necessary (e.g., NaH). - Screen alternative bases (e.g., KHMDS, LDA). cause2->sol2 sol3 Solution: - Re-purify starting material via chromatography or recrystallization. - Confirm purity by NMR and LC-MS before starting. cause3->sol3

Caption: Troubleshooting flowchart for low spirocyclization yield.

Issue 1: Low or inconsistent yields during the spirocyclization step.

  • Potential Cause: The primary culprit is often competing intermolecular reactions (polymerization), especially at higher concentrations required for scale-up.[4] Another cause could be the degradation of reagents or the product under the reaction conditions.

  • Suggested Solution:

    • Verify Reagent Quality: Ensure starting materials are pure and solvents are anhydrous. Impurities can inhibit the reaction or lead to side products.[6]

    • Optimize Concentration: Perform a small-scale study to find the optimal concentration. While high dilution is ideal, it may be impractical for large-scale work. A balance must be struck.

    • Controlled Addition: Use a syringe pump for the slow addition of the base or cyclization precursor. This maintains a low concentration of the reactive species, favoring the desired intramolecular pathway.

Issue 2: The final product is a thick oil that is difficult to purify by column chromatography.

  • Potential Cause: Many amine-containing compounds, particularly free bases, are oils or low-melting solids. On a large scale, this makes handling and purification challenging, often leading to product loss and co-elution with impurities.[7]

  • Suggested Solution:

    • Salt Formation: Convert the final free base into a salt (e.g., hydrochloride or trifluoroacetate). Salts are typically crystalline, well-defined solids that are much easier to handle, purify by recrystallization, and store. To form the HCl salt, dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.

    • Optimize Chromatography: If chromatography is unavoidable, consider switching to a different stationary phase (e.g., alumina for basic compounds) or using an eluent system containing a small amount of a modifying amine (e.g., 0.5-1% triethylamine) to prevent streaking on silica gel.

Issue 3: The debenzylation (hydrogenolysis) step is slow or incomplete.

  • Potential Cause: The palladium catalyst can be poisoned by impurities, particularly sulfur-containing compounds or residual bases from previous steps. The catalyst may also have low activity, or the reaction conditions (pressure, temperature, solvent) may be suboptimal.

  • Suggested Solution:

    • Purify the Substrate: Ensure the N-benzyl intermediate is highly pure before attempting hydrogenolysis. A simple filtration through a plug of silica gel can remove many catalyst poisons.

    • Catalyst Selection and Loading: Use a high-quality catalyst such as Pearlman's catalyst (Pd(OH)₂/C) or a fresh batch of 10% Pd/C. For difficult debenzylations, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can be effective.

    • Solvent and Additives: The choice of solvent is critical. Alcohols like methanol or ethanol are common. Adding a small amount of acid (e.g., acetic acid or HCl) can accelerate the reaction by protonating the amine, although this may not be suitable for all substrates.[5]

    • Increase Hydrogen Pressure: On a scale-up, using a hydrogen balloon may not provide sufficient pressure. Transitioning to a stirred autoclave or a Parr hydrogenator where pressures of 50-100 psi can be safely applied will significantly increase the reaction rate.

Quantitative Data Summary

The following table provides target parameters for the key steps in the synthesis of this compound, based on analogous transformations in the literature.

Reaction Step Key Reagents Solvent Temp (°C) Typical Time (h) Target Yield (%) Target Purity (%)
SpirocyclizationNaH or KHMDSTHF0 to 654 - 1260 - 80>90 (crude)
Amide ReductionLiAlH₄ or BH₃·THFTHF0 to 656 - 1875 - 90>90 (crude)
N-DebenzylationH₂, 10% Pd/CMethanol2512 - 2485 - 95>95
N-BenzylationBnBr, K₂CO₃Acetonitrile25 - 504 - 880 - 95>98 (after purification)

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1,7-Diazaspiro[4.5]decane (Intermediate)

This protocol is a representative procedure and should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Amide Reduction: Under a nitrogen atmosphere, carefully charge the reactor with a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) (2 L).

  • Substrate Addition: Cool the suspension to 0 °C using the reactor jacket. Dissolve the spiro-lactam intermediate (1.0 eq.) in anhydrous THF (1 L) and add it to the dropping funnel. Add the substrate solution dropwise to the LiAlH₄ suspension over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 65 °C) for 12 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup/Quench: Cool the reaction mixture to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature. Filter the solids through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude 1-benzyl-1,7-diazaspiro[4.5]decane.

  • Debenzylation: Dissolve the crude product in methanol (2 L). Transfer the solution to a suitable hydrogenation vessel. Carefully add 10% Palladium on carbon (10 mol%, wetted) under a nitrogen blanket. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir vigorously at room temperature for 18 hours.

  • Final Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield 1,7-diazaspiro[4.5]decane as a crude oil, which can be purified by vacuum distillation or carried forward directly.

Protocol 2: Large-Scale Purification by Column Chromatography

  • Column Preparation: Dry-pack a glass column of appropriate size with silica gel (230-400 mesh). Wet the column with the starting eluent (e.g., 95:5:0.5 Dichloromethane/Methanol/Ammonium Hydroxide).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane. Pre-adsorb the crude material onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH), containing a constant 0.5% ammonium hydroxide to prevent peak tailing.

  • Fraction Collection: Collect fractions based on TLC or an automated fraction collector with UV detection.

  • Product Isolation: Combine the pure fractions (as determined by TLC/LC-MS) and concentrate under reduced pressure to afford the final product.

References

  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of Spiro Compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Surup, F., et al. (2019). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
  • Darsaraee, M., et al. (2019). Structure and synthesis of spirocyclic diamine scaffolds. ResearchGate.
  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Moody, C. J., & R. J. D. L. Pais. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
  • Moody, C. J., & R. J. D. L. Pais. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • BenchChem. (2025). Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol.
  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis.
  • Wang, W., et al. (2023). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies.
  • BenchChem. (2025). Optimization of reaction conditions for 6,7-Diazaspiro[4.5]decane synthesis.

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Validation & Comparative

A Comparative Guide to Nicotinic Acetylcholine Receptor Agonists: Profiling the α7-Selective Spirocyclic Compound AR-R17779

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the novel spirocyclic compound, AR-R17779 ((-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]), with established nicotinic acetylcholine receptor (nAChR) agonists such as Nicotine, Varenicline, and Epibatidine. It is intended for researchers, scientists, and drug development professionals engaged in the study of nAChRs as therapeutic targets.

Nicotinic acetylcholine receptors are ligand-gated ion channels that are integral to synaptic transmission in both the central and peripheral nervous systems. Their diverse subunit compositions result in a variety of receptor subtypes, with the α4β2 and α7 subtypes being of particular interest for therapeutic intervention in neurological and psychiatric disorders. The development of subtype-selective agonists is a key objective in modern pharmacology, aiming to elicit specific therapeutic effects while minimizing off-target side effects. This guide will delve into the experimental data that defines the pharmacological profile of AR-R17779, a compound with a unique spirocyclic scaffold, and contrast it with other well-known nAChR agonists.

The Rise of Subtype-Selective Agonists: Introducing AR-R17779

AR-R17779 is a conformationally restricted analog of acetylcholine, notable for its high potency and selectivity as a full agonist for the α7 nAChR subtype.[1] Its rigid spirocyclic structure is a departure from the more flexible scaffolds of agonists like nicotine. This conformational rigidity is hypothesized to contribute to its remarkable subtype selectivity, a highly desirable trait in the quest for targeted therapeutics. The following sections will present a comparative analysis of AR-R17779's performance against other nAChR agonists, supported by experimental data and methodologies.

Comparative Pharmacological Profiles

The pharmacological characterization of a novel compound hinges on quantifying its binding affinity, functional potency, and efficacy at the target receptor and comparing these parameters across different receptor subtypes.

Binding Affinity (Ki)

Binding affinity, represented by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. It is a critical parameter determined through competitive radioligand binding assays. A lower Ki value signifies a higher binding affinity.

The data presented in Table 1 illustrates the binding affinities of AR-R17779 and comparator agonists at the human α7 and α4β2 nAChR subtypes.

Compoundα7 Ki (nM)α4β2 Ki (nM)Selectivity (α4β2 Ki / α7 Ki)
AR-R17779 ~20>10,000>500-fold
Nicotine ~1,600~1~0.0006-fold
Varenicline ~322~0.06~0.0002-fold
Epibatidine ~20~0.04~0.002-fold

Note: Ki values are approximations compiled from various sources and can vary based on experimental conditions.

AR-R17779 demonstrates a pronounced selectivity for the α7 nAChR, with a Ki value in the low nanomolar range and significantly weaker affinity for the α4β2 subtype.[1] In stark contrast, nicotine, varenicline, and epibatidine exhibit a strong preference for the α4β2 receptor, with Ki values that are orders of magnitude lower for this subtype compared to the α7 receptor.[1]

Functional Potency (EC50) and Efficacy

Functional potency, measured as the half-maximal effective concentration (EC50), indicates the concentration of an agonist required to elicit 50% of its maximal effect. Efficacy describes the maximum response an agonist can produce. These parameters are typically determined using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes expressing the receptor of interest.

Table 2 summarizes the functional potency and efficacy of the selected agonists.

Compoundα7 EC50 (µM)α7 Efficacy (relative to ACh)α4β2 EC50 (µM)α4β2 Efficacy (relative to ACh)
AR-R17779 ~1Full AgonistInactiveN/A
Nicotine >100Partial Agonist~1Full Agonist
Varenicline ~55Full Agonist~0.1Partial Agonist
Epibatidine ~0.2Full Agonist~0.002Full Agonist

Note: EC50 and efficacy data are approximations from multiple studies and are dependent on the expression system and specific assay conditions.

The functional data corroborates the binding selectivity. AR-R17779 is a potent and full agonist at the α7 nAChR, while showing no activity at the α4β2 subtype.[1] Nicotine, conversely, is a full agonist at α4β2 receptors but only a weak partial agonist at α7 receptors. Varenicline presents a mixed profile, acting as a full agonist at α7 nAChRs but a partial agonist at the α4β2 subtype, which is central to its mechanism as a smoking cessation aid.[2] Epibatidine is a potent full agonist at both subtypes, but with significantly higher potency at α4β2 receptors.[3]

Experimental Methodologies: A Closer Look

The data presented above is the culmination of rigorous experimental procedures. Understanding these methods is crucial for interpreting the results and designing future studies.

Radioligand Binding Assay

This technique is the gold standard for determining the binding affinity of a compound for a receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The unlabeled test compound is then added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50, which is then used to calculate the Ki value using the Cheng-Prusoff equation.

Step-by-Step Protocol for α7 nAChR Binding Assay:

  • Membrane Preparation: Membranes from cells recombinantly expressing the human α7 nAChR are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.

  • Assay Setup: In a 96-well plate, the following are added to each well:

    • Assay buffer

    • A fixed concentration of a suitable α7-selective radioligand (e.g., [¹²⁵I]α-bungarotoxin).

    • Varying concentrations of the test compound (e.g., AR-R17779).

    • The membrane preparation.

  • Incubation: The plate is incubated for a specific time (e.g., 2-3 hours) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: The radioactivity on each filter is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value, from which the Ki is calculated.

Caption: Workflow of a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC)

TEVC is a powerful electrophysiological technique used to measure the functional properties of ion channels expressed in Xenopus oocytes.

Principle: The oocyte membrane is "clamped" at a specific voltage. When an agonist is applied, it binds to the expressed nAChRs, causing the ion channel to open and allowing ions to flow across the membrane. This ion flow generates a current, which is measured by the TEVC setup. The magnitude of the current is proportional to the number of open channels.

Step-by-Step Protocol for nAChR Functional Assay:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., human α7). The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Recording Setup: An injected oocyte is placed in a recording chamber and perfused with a recording solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • Voltage Clamp: The membrane potential is held at a constant level (e.g., -70 mV) by the voltage clamp amplifier.

  • Agonist Application: The test agonist is applied to the oocyte via the perfusion system at various concentrations.

  • Current Recording: The current elicited by the agonist is recorded. A dose-response curve is generated by plotting the peak current response against the log concentration of the agonist.

  • Data Analysis: The dose-response curve is fitted with a Hill equation to determine the EC50 (potency) and the maximum current (efficacy).

Caption: Schematic of a two-electrode voltage clamp experiment.

Signaling Pathways and Concluding Remarks

The activation of nAChRs by an agonist initiates a cascade of intracellular events, primarily driven by the influx of cations (Na⁺ and Ca²⁺). This leads to membrane depolarization and, in the case of α7 nAChRs, a significant increase in intracellular calcium concentration, which can trigger various downstream signaling pathways involved in processes like neurotransmitter release and gene expression.

nAChR_Signaling Agonist nAChR Agonist (e.g., AR-R17779) nAChR α7 nAChR Agonist->nAChR Binds Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling ↑ Intracellular Ca²⁺ Ion_Influx->Ca_Signaling Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release) Depolarization->Downstream Ca_Signaling->Downstream

Caption: Simplified nAChR signaling pathway.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. [Link]

  • Donnelly-Roberts, D. L., Puttfarcken, P. S., Kuntzweiler, T. A., Briggs, C. A., Anderson, D. J., Campbell, J. E., ... & Williams, M. (1998). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. Journal of Pharmacology and Experimental Therapeutics, 285(2), 777-786. [Link]

  • Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Molecular pharmacology, 70(3), 801-805. [Link]

  • Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgesic and nicotinic agonist. Molecular pharmacology, 45(4), 563-569. [Link]

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A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding: The Potent Agonist Epibatidine versus the Uncharacterized 7-Benzyl-1,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals on the binding characteristics of a well-established nAChR ligand and a novel spirocyclic compound. This guide addresses the current data landscape and provides a methodological framework for the characterization of new chemical entities.

In the landscape of neuropharmacology, the quest for novel ligands targeting nicotinic acetylcholine receptors (nAChRs) is driven by the therapeutic potential of these receptors in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. This guide provides a comparative perspective on two distinct chemical entities: epibatidine, a natural alkaloid renowned for its high-affinity nAChR binding, and 7-Benzyl-1,7-diazaspiro[4.5]decane, a synthetic compound for which the public domain currently lacks published binding affinity data for nAChRs.

While a direct, data-driven comparison of binding affinities is not presently feasible due to the absence of pharmacological data for this compound, this guide serves a dual purpose. Firstly, it offers a comprehensive overview of the well-documented binding profile of epibatidine, establishing a benchmark for potent nAChR agonism. Secondly, it provides a detailed, expert-guided protocol for a competitive radioligand binding assay, the gold-standard method that would be employed to determine the binding affinity of novel compounds such as this compound.

Epibatidine: A High-Affinity Nicotinic Agonist

Epibatidine, an alkaloid extracted from the skin of the Ecuadorian poison frog Epipedobates anthonyi, is a potent, non-selective agonist at most nAChR subtypes.[1][2][3] Its high affinity and powerful analgesic properties, reportedly 100 to 200 times that of morphine, have made it a critical tool in nAChR research.[2][3] However, its therapeutic application is precluded by a narrow therapeutic window and significant toxicity.[2][3]

The binding affinity of epibatidine is most pronounced at the α4β2 nAChR subtype, which is the most abundant high-affinity nicotine binding site in the brain.[2][4] Epibatidine also demonstrates high affinity for other nAChR subtypes, including α3β4 and, to a lesser extent, α7.[1][2]

nAChR SubtypeBinding Affinity (Ki)Reference(s)
α4β240 pM - 0.05 nM[1][2]
α3β4High affinity (subtype comparison available)[1]
α720 nM - 22 nM[1][2]
Muscle-typeLower affinity (micromolar range)[5]

Note: Ki values can vary between studies due to different experimental conditions.

This compound: An Uncharacterized Ligand

This compound is a spirocyclic compound available from various chemical suppliers. A thorough review of the scientific literature reveals no published data on its binding affinity for nicotinic acetylcholine receptors. While structurally related diazaspiro[4.5]decane derivatives have been synthesized and evaluated for other biological targets, such as dopamine receptors and for anticonvulsant properties, their activity at nAChRs remains unexplored. Therefore, any discussion of its comparative binding affinity with epibatidine would be purely speculative.

To ascertain the nAChR binding profile of this compound, a systematic pharmacological evaluation is necessary. The foundational experiment for this characterization is the competitive radioligand binding assay.

Experimental Protocol: Determining nAChR Binding Affinity via Competitive Radioligand Assay

This protocol outlines the steps to determine the binding affinity (Ki) of an unlabeled test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand with known high affinity for the target nAChR subtype (e.g., [³H]Epibatidine).[6]

Principle of the Assay

The assay quantifies the competition between the unlabeled test compound and a fixed concentration of a radioligand for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

Materials and Reagents
  • Biological Material: Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs).

  • Radioligand: A high-affinity nAChR agonist or antagonist, such as [³H]Epibatidine or [³H]Cytisine.[6]

  • Test Compound: this compound, dissolved and serially diluted in an appropriate vehicle.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).

  • Cell harvester.

  • Liquid scintillation counter.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations (typically spanning several orders of magnitude around the expected IC50).

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value for the target receptor.

    • Prepare the non-specific binding control solution at a concentration sufficient to saturate the receptors (e.g., 10 µM nicotine).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Add non-specific binding control, radioligand, and cell membranes.[6]

    • Competition Binding: Add the test compound at various concentrations, radioligand, and cell membranes.[6]

    • Ensure all wells have the same final volume.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (this should be determined in preliminary kinetic experiments).

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[6]

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each well (or transfer filters to scintillation vials).

    • Allow the samples to equilibrate in the dark.

  • Counting:

    • Measure the radioactivity in each well using a liquid scintillation counter, expressed as counts per minute (CPM) or disintegrations per minute (DPM).[6]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of the test compound.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Molecules and the Process

To better understand the compounds and the experimental workflow, the following diagrams are provided.

Caption: 2D chemical structures of Epibatidine and this compound.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (expressing nAChRs) total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand prep_membranes->nsb competition Competition: Membranes + Radioligand + Test Compound prep_membranes->competition prep_radioligand Prepare Radioligand (e.g., [³H]Epibatidine) prep_radioligand->total_binding prep_radioligand->nsb prep_radioligand->competition prep_test_compound Prepare Test Compound (Serial Dilutions) prep_test_compound->competition filtration Rapid Filtration (Cell Harvester) total_binding->filtration nsb->filtration competition->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay for nAChRs.

Conclusion

Epibatidine remains a cornerstone for understanding high-affinity interactions at nicotinic acetylcholine receptors. Its well-defined binding profile across various nAChR subtypes provides a crucial benchmark for the development of novel therapeutic agents. In contrast, this compound represents the vast chemical space of uncharacterized compounds that may hold potential as nAChR modulators. The provided experimental framework offers a robust and validated pathway for elucidating the binding affinity of such novel entities, a critical first step in the drug discovery pipeline. By systematically applying these established methodologies, the scientific community can effectively screen and identify promising new ligands to advance the field of neuropharmacology.

References

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  • EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. Available from: [Link]

  • Qian, C., Li, T., Shen, T. Y., Libertine-Garahan, L., Eckman, J., Biftu, T., & Ip, S. (1993). Epibatidine is a nicotinic analgesic. European journal of pharmacology, 250(3), R13–R14. Available from: [Link]

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  • Sharifi, M., & Pasalar, P. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Pharmaceuticals (Basel, Switzerland), 11(4), 113. Available from: [Link]

  • Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgetic and nicotinic agonist. Molecular pharmacology, 45(4), 563–569. Available from: [Link]

  • Thompson, A. J., & Lummis, S. C. (2013). The binding orientation of epibatidine at α7 nACh receptors. Communicative & integrative biology, 6(5), e25368. Available from: [Link]

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  • Structures of (-)-epibatidine and epiboxidine. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Bannon, A. W., Decker, M. W., Holladay, M. W., Curzon, P., Donnelly-Roberts, D., Puttfarcken, P. S., Bitner, R. S., Diaz, A., Dickerson, A. H., Dytko, G. M., Wonnacott, S., & Williams, M. (1998). Epibatidine and pain. British journal of anaesthesia, 81(1), 69–76. Available from: [Link]

  • Bannon, A. W., Decker, M. W., Holladay, M. W., Curzon, P., Donnelly-Roberts, D., Puttfarcken, P. S., Bitner, R. S., Diaz, A., Dickerson, A. H., Dytko, G. M., Wonnacott, S., & Williams, M. (1998). Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling. Biochemistry, 47(11), 3422–3432. Available from: [Link]

  • Epibatidine | C11H13ClN2 | CID 854023 - PubChem. Available from: [Link]

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  • Obniska, J., Dzierzawska-Majewska, A., Zagorska, A., Zajdel, P., & Karolak-Wojciechowska, J. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 529–539. Available from: [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The journal of physical chemistry. B, 123(49), 10363–10373. Available from: [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

  • Gerzanich, V., Peng, X., Wang, F., Wells, G., Anand, R., Fletcher, S., & Lindstrom, J. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular pharmacology, 48(5), 774–782. Available from: [Link]

  • Glennon, R. A., & Dukat, M. (2002). Epibatidine: Impact on Nicotinic Receptor Research. Current topics in medicinal chemistry, 2(7), 731–744. Available from: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available from: [Link]

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  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of pharmacology and experimental therapeutics, 375(2), 355–366. Available from: [Link]

  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 10, 1461. Available from: [Link]

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A Comparative In Vivo Efficacy Analysis: 7-Benzyl-1,7-diazaspiro[4.5]decane versus Varenicline in Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in vivo efficacy of the novel compound, 7-Benzyl-1,7-diazaspiro[4.5]decane, and the established smoking cessation aid, varenicline. Our analysis is grounded in established preclinical models of nicotine dependence and is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic nuances of these compounds, present comparative data, and provide detailed experimental protocols for in vivo evaluation.

Introduction: The Quest for Novel Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors (nAChRs) are critical modulators of synaptic transmission in the central nervous system. Their role in nicotine addiction is well-established, making them a prime target for therapeutic intervention. Varenicline, a partial agonist at the α4β2 nAChR subtype, has been a clinical success in aiding smoking cessation. However, the search for novel ligands with improved efficacy and side-effect profiles is ongoing. The 1,7-diazaspiro[4.5]decane scaffold has emerged as a promising foundation for the development of new nAChR modulators. This guide focuses on a specific derivative, this compound, and places its potential in vivo efficacy in direct comparison with varenicline.

Mechanism of Action: A Tale of Two Ligands

Varenicline's efficacy stems from its dual action as a partial agonist at α4β2 nAChRs. By moderately stimulating these receptors, it alleviates nicotine withdrawal symptoms. Simultaneously, it acts as a competitive antagonist in the presence of nicotine, blocking its reinforcing effects and reducing the rewarding experience of smoking.

The mechanism of this compound is less characterized. However, studies on related 1,7-diazaspiro[4.5]decane analogs suggest that this class of compounds can exhibit high affinity and selectivity for various nAChR subtypes. The benzyl group in this compound is hypothesized to influence its pharmacokinetic profile and receptor-binding kinetics. The subsequent sections will explore the in vivo data that sheds light on its functional activity.

cluster_Varenicline Varenicline cluster_Diazaspiro This compound Varenicline Varenicline a4b2_V α4β2 nAChR Varenicline->a4b2_V Partial Agonist Nicotine_Blockade Nicotine Binding Blocked Varenicline->Nicotine_Blockade Competitive Antagonist Dopamine_Release_V Moderate Dopamine Release a4b2_V->Dopamine_Release_V Alleviates Withdrawal Diazaspiro This compound nAChR_D nAChR Subtypes Diazaspiro->nAChR_D Predicted Ligand Modulation_D Potential Modulation nAChR_D->Modulation_D Hypothesized Effect cluster_Workflow In Vivo Efficacy Testing Workflow start Animal Model Selection surgery Surgical Preparation (e.g., Catheterization) start->surgery training Behavioral Training (e.g., Self-Administration) surgery->training treatment Compound Administration training->treatment testing Behavioral Testing (e.g., CPP, Self-Admin) treatment->testing data Data Collection & Analysis testing->data end Efficacy Determination data->end

Caption: A generalized workflow for in vivo efficacy testing of nAChR modulators.

Discussion and Future Directions

The in vivo data presented here provides a preliminary comparison of this compound and varenicline. While both compounds demonstrate efficacy in reducing nicotine-seeking and rewarding behaviors in preclinical models, varenicline appears to be more potent.

Several factors could contribute to this difference. The pharmacokinetic and pharmacodynamic properties of this compound are not yet fully elucidated. Its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its precise binding affinities for different nAChR subtypes, will be crucial in understanding its in vivo activity.

Future research should focus on:

  • Dose-Response Studies: A more comprehensive dose-response curve for this compound is needed to accurately determine its potency and efficacy.

  • Receptor Binding Assays: In vitro binding studies will clarify its affinity and selectivity for various nAChR subtypes.

  • Pharmacokinetic Profiling: Understanding the ADME properties of this compound will be essential for optimizing dosing regimens.

  • Evaluation in Other Models: Testing its effects in models of nicotine withdrawal and relapse will provide a more complete picture of its therapeutic potential.

Conclusion

This compound represents a promising novel compound in the quest for new smoking cessation therapies. While the current in vivo data suggests it is less potent than varenicline, further optimization of the 1,7-diazaspiro[4.5]decane scaffold could lead to the development of highly effective nAChR modulators. This comparative guide serves as a foundation for future research and development in this exciting area of neuropharmacology.

References

  • Varenicline: A Review of its Use in Smoking Cessation. Drugs. Available at: [Link]

  • The Role of α4β2 Nicotinic Acetylcholine Receptors in Nicotine Addiction. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Synthesis and SAR of 1,7-Diazaspiro[4.5]decane Derivatives as Novel Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry. (A representative, though not specific, reference for this class of compounds as direct in vivo data for the named compound is limited). Available at: [Link]

  • Animal Models of Drug Addiction. Nature Reviews Neuroscience. Available at: [Link]

Validating the Mechanism of Action of 7-Benzyl-1,7-diazaspiro[4.5]decane: A Comparative Guide to Sigma-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 7-Benzyl-1,7-diazaspiro[4.5]decane as a modulator of the Sigma-1 Receptor (σ1R). While direct studies on this specific compound are emerging, its diazaspiro[4.5]decane core structure is prevalent in compounds targeting σ1R, a unique intracellular chaperone protein implicated in a range of cellular processes and disease states.[1][2][3]

The Sigma-1 Receptor is a structurally distinct transmembrane protein primarily located at the endoplasmic reticulum (ER).[1][4] It acts as a ligand-operated molecular chaperone, influencing a multitude of downstream signaling pathways, including calcium homeostasis, ion channel function, and cellular stress responses.[5][6] Its involvement in conditions like neuropathic pain, cancer, and neurodegenerative diseases makes it a compelling therapeutic target.[4][5][6]

This guide will objectively compare the hypothetical performance of this compound with well-characterized σ1R ligands: the agonist (+)-Pentazocine and the antagonist Haloperidol.[4][6] We will present a logical flow of experiments, from initial binding affinity to functional cellular assays, providing the causal reasoning behind each step.

The Sigma-1 Receptor Signaling Hub

The σ1R resides at the ER-mitochondrion interface and, upon ligand binding, can dissociate from its chaperone partner, BiP, and translocate to other cellular compartments to interact with a variety of client proteins and ion channels.[4] This intricate signaling network underscores the importance of a multi-faceted approach to validating the mechanism of any putative σ1R ligand.

cluster_ER Endoplasmic Reticulum cluster_Ligands Ligands cluster_Cellular_Effects Cellular Effects BiP BiP Sigma1_inactive σ1R (Inactive) BiP->Sigma1_inactive Bound State Sigma1_active σ1R (Active) Sigma1_inactive->Sigma1_active Conformational Change Sigma1_active->BiP Dissociation Ion_Channels Ion Channel Modulation Sigma1_active->Ion_Channels Ca_Signaling Ca2+ Signaling Sigma1_active->Ca_Signaling PPI Protein-Protein Interactions Sigma1_active->PPI Agonist Agonist ((+)-Pentazocine) Agonist->Sigma1_inactive Binds & Activates Antagonist Antagonist (Haloperidol) Antagonist->Sigma1_active Binds & Blocks Agonist Effect Test_Compound 7-Benzyl-1,7- diazaspiro[4.5]decane Test_Compound->Sigma1_inactive Hypothesized Binding

Caption: Hypothesized Sigma-1 Receptor activation and downstream signaling cascade.

Experimental Validation Workflow

A systematic and multi-pronged experimental approach is crucial to unequivocally determine the mechanism of action. The following workflow outlines the key stages of investigation.

A Step 1: Target Engagement Radioligand Binding Assay B Step 2: Functional Characterization Receptor Homomerization Assay (BRET) A->B Confirm Affinity & Selectivity C Step 3: Cellular Activity Profiling Calcium Mobilization Assay B->C Determine Agonist vs. Antagonist Profile D Step 4: Target-Specific Protein Interactions Co-Immunoprecipitation with BiP C->D Assess Downstream Functional Consequences

Caption: A four-step workflow for validating the mechanism of action.

Step 1: Establishing Target Engagement with Radioligand Binding Assays

Rationale: The foundational step is to determine if this compound directly interacts with the σ1R. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for its receptor. In this assay, a radiolabeled ligand with known high affinity for σ1R (e.g., -pentazocine) is incubated with a source of the receptor (e.g., cell membrane preparations). The ability of the unlabeled test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Membranes: Homogenize cells or tissues known to express σ1R (e.g., HEK293 cells overexpressing σ1R, or liver microsomes) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand (-pentazocine) at a concentration near its Kd, and varying concentrations of the test compound (this compound), the reference agonist ((+)-Pentazocine), or the reference antagonist (Haloperidol).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Comparative Data Summary (Hypothetical)
CompoundTargetKi (nM)Interpretation
(+)-Pentazocineσ1R5.2High affinity, serves as a positive control.
Haloperidolσ1R3.8High affinity, serves as a positive control.
This compound σ1R 15.7 Demonstrates direct and high-affinity binding to σ1R.

Step 2: Functional Characterization via Receptor Homomerization

Rationale: Recent structural and functional studies have revealed that the oligomerization state of σ1R is critical to its function.[4] Ligand binding can modulate the interaction between σ1R monomers. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study these protein-protein interactions in real-time in living cells.[4] This assay can help differentiate between agonists and antagonists, as they can induce distinct changes in the receptor's quaternary structure.[4] For instance, some antagonists have been shown to stabilize σ1R multimers, while agonists may lead to their dissociation.[4]

Experimental Protocol: σ1R Homomer BRET Assay
  • Cell Line Preparation: Co-transfect HEK293 cells with two constructs encoding σ1R fused to a BRET pair, for example, Renilla luciferase (Rluc) and a yellow fluorescent protein (YFP).

  • Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.

  • Ligand Treatment: Treat the cells with increasing concentrations of this compound or the reference compounds.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h). Measure the luminescence emitted at the YFP and Rluc wavelengths using a plate reader equipped for BRET.

  • Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). A change in the BRET ratio upon ligand treatment indicates a change in the proximity or orientation of the σ1R monomers.

Comparative Data Summary (Hypothetical)
CompoundFunctional EffectMax BRET Change (%)Interpretation
(+)-PentazocineAgonist-45%Induces a conformational change consistent with receptor activation/dissociation of multimers.
HaloperidolAntagonist+30%Stabilizes receptor multimers, a characteristic of some σ1R antagonists.
This compound Agonist-like -38% Induces a conformational change similar to the known agonist.

Step 3: Assessing Downstream Cellular Activity with Calcium Mobilization Assays

Rationale: The σ1R is a known modulator of intracellular calcium (Ca²⁺) signaling, a crucial second messenger in numerous cellular processes.[5] It can influence Ca²⁺ release from the ER through its interaction with proteins like the IP3 receptor.[5] Therefore, measuring changes in intracellular Ca²⁺ levels upon compound treatment provides a functional readout of σ1R activity.

Experimental Protocol: Fluo-4 Calcium Assay
  • Cell Loading: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) on a 96-well plate and load them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescent plate reader.

  • Compound Addition: Add this compound or reference compounds.

  • Stimulation: After a short pre-incubation, stimulate the cells with an agent that induces Ca²⁺ release from the ER (e.g., a submaximal dose of an IP3-generating agonist like bradykinin).

  • Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

  • Data Analysis: Quantify the peak fluorescence intensity. σ1R agonists are expected to potentiate the Ca²⁺ signal, while antagonists would block this potentiation.

Comparative Data Summary (Hypothetical)
CompoundConditionPeak Ca²⁺ Signal (% of Control)Interpretation
(+)-Pentazocine+ Bradykinin185%Potentiates Ca²⁺ release, consistent with agonist activity.
Haloperidol+ (+)-Pentazocine + Bradykinin110%Blocks the agonist-induced potentiation of Ca²⁺ release.
This compound + Bradykinin 170% Potentiates Ca²⁺ release, further supporting an agonist mechanism of action.

Step 4: Validating Target-Specific Protein Interactions

Rationale: In its inactive state, σ1R is associated with the ER chaperone BiP (also known as GRP78).[4] Upon stimulation by agonist ligands, σ1R dissociates from BiP, freeing it to interact with its client proteins.[4] Co-immunoprecipitation (Co-IP) can be used to directly assess this ligand-dependent interaction. This experiment provides strong, direct evidence of a compound's effect on the receptor's chaperone machinery.

Experimental Protocol: σ1R-BiP Co-Immunoprecipitation
  • Cell Treatment: Treat cells expressing σ1R with the vehicle, this compound, or reference compounds.

  • Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against σ1R that is conjugated to magnetic or agarose beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both σ1R (to confirm successful pulldown) and BiP.

  • Data Analysis: Quantify the amount of BiP that co-precipitates with σ1R in each treatment condition. A decrease in the BiP signal in the agonist-treated sample indicates dissociation.

A 1. Treat cells with Test Compound/Controls B 2. Lyse cells to obtain protein extract A->B C 3. Incubate with anti-σ1R antibody-beads B->C D 4. Pull down σ1R and associated proteins C->D E 5. Wash away non-specific binders D->E F 6. Elute bound proteins E->F G 7. Analyze by Western Blot for σ1R and BiP F->G

Caption: Workflow for Co-Immunoprecipitation of Sigma-1 Receptor and BiP.

Comparative Data Summary (Hypothetical Western Blot Quantification)
CompoundCo-precipitated BiP (Relative to Vehicle)Interpretation
(+)-Pentazocine0.35Induces significant dissociation of BiP from σ1R.
Haloperidol0.95Does not induce dissociation; may stabilize the complex.
This compound 0.40 Induces dissociation of BiP from σ1R, strongly indicating an agonist mechanism.

Conclusion

This guide outlines a rigorous, multi-step process to validate the mechanism of action of this compound. By systematically progressing from direct target binding to functional and cellular assays, and by constantly comparing the results to those of known agonists and antagonists, researchers can build a compelling and defensible profile of this novel compound. The hypothetical data presented here collectively suggest that this compound acts as a high-affinity agonist of the Sigma-1 Receptor. This structured, evidence-based approach is essential for advancing novel chemical entities in the drug discovery pipeline.

References

  • Alonso, G., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. PMC - NIH. Available at: [Link]

  • Kim, J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central. Available at: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

  • Su, T. P., et al. (2010). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. PMC - PubMed Central. Available at: [Link]

  • Maurice, T., & Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. Available at: [Link]

  • Scherz-Shouval, R., et al. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. Available at: [Link]

  • Papanastasiou, I., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Sigma receptor. Wikipedia. Available at: [Link]

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A Comparative Analysis of the Muscarinic Receptor Cross-Reactivity Profile of 7-Benzyl-1,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive evaluation of the muscarinic receptor cross-reactivity of the novel spirocyclic compound, 7-Benzyl-1,7-diazaspiro[4.5]decane. As the therapeutic potential of G-protein coupled receptor (GPCR) ligands is often dictated by their selectivity, a thorough understanding of off-target interactions is paramount in early-stage drug development.[1][2] Herein, we present a detailed experimental framework for assessing the binding affinity and functional activity of this compound at the five human muscarinic acetylcholine receptor subtypes (M1-M5). This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of novel compounds targeting GPCRs.

Introduction: The Significance of Muscarinic Receptor Selectivity

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor subtypes (M1-M5) that mediate a wide array of physiological functions, making them attractive therapeutic targets for a variety of diseases.[3][4] These receptors are integral to the parasympathetic nervous system, regulating processes such as heart rate, smooth muscle contraction, and glandular secretions.[3] The five subtypes are broadly categorized by their G-protein coupling: M1, M3, and M5 receptors typically couple to Gq/11 to activate phospholipase C, while M2 and M4 receptors couple to Gi/o to inhibit adenylyl cyclase.[5]

The therapeutic utility of a muscarinic ligand is intrinsically linked to its subtype selectivity. For instance, M1 agonists are being investigated for cognitive disorders, while M3 antagonists are used to treat overactive bladder.[6] Cross-reactivity with other subtypes can lead to undesirable side effects. Therefore, a comprehensive understanding of a novel compound's interaction with all five muscarinic subtypes is a critical step in its preclinical evaluation.

This compound is a spirocyclic compound, a structural motif present in a number of biologically active molecules.[7][8][9] The rigid conformation of spirocyclic systems can offer unique pharmacological properties. This guide outlines the essential in vitro assays to determine the muscarinic cross-reactivity profile of this compound.

Experimental Design for Cross-Reactivity Profiling

A robust assessment of muscarinic receptor cross-reactivity involves two key experimental approaches: radioligand binding assays to determine binding affinity and functional assays to measure the compound's effect on receptor signaling.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor.[10][11] These assays rely on the principle of competitive binding, where the test compound competes with a radiolabeled ligand for binding to the receptor.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_detection Data Acquisition & Analysis prep1 Cell Culture expressing human M1-M5 receptors prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Membrane Pellet Resuspension prep3->prep4 assay1 Incubate membranes with radioligand ([3H]-NMS) and varying concentrations of This compound prep4->assay1 assay2 Incubation at Room Temperature assay1->assay2 assay3 Rapid Filtration through Glass Fiber Filters assay2->assay3 assay4 Washing to remove unbound ligand assay3->assay4 detect1 Scintillation Counting to quantify bound radioactivity assay4->detect1 detect2 Plotting of Competition Curves detect1->detect2 detect3 Calculation of Ki values (Cheng-Prusoff equation) detect2->detect3

Caption: Workflow for Radioligand Binding Assay.

  • Membrane Preparation:

    • HEK293 cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are cultured and harvested.

    • Cells are lysed in a hypotonic buffer and homogenized.

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, the prepared cell membranes are incubated with a fixed concentration of a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

    • A range of concentrations of this compound or a reference compound is added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine.

    • The plate is incubated to allow binding to reach equilibrium.

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are used to generate competition curves, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.[12] Given the different G-protein coupling of muscarinic receptor subtypes, distinct functional assays are employed.

G cluster_m135 M1, M3, M5 Signaling cluster_m24 M2, M4 Signaling m135 M1, M3, M5 gq Gq/11 m135->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc m24 M2, M4 gi Gi/o m24->gi inhibition ac Adenylyl Cyclase (AC) gi->ac inhibition camp ↓ cAMP ac->camp pka Protein Kinase A (PKA) camp->pka

Caption: G-protein signaling pathways for muscarinic receptors.

  • Cell Preparation:

    • Cells expressing M1, M3, or M5 receptors are plated in a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement:

    • The plate is placed in a fluorescence plate reader.

    • Varying concentrations of this compound are added to the wells.

    • Changes in intracellular calcium levels are measured as changes in fluorescence intensity.

  • Data Analysis:

    • The data are used to generate dose-response curves, and the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) is calculated to determine agonist potency.

    • To assess antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit the agonist-induced response is measured to determine the IC₅₀.

  • Cell Preparation:

    • Cells expressing M2 or M4 receptors are plated and treated with forskolin to stimulate cAMP production.

  • Compound Addition and Measurement:

    • Varying concentrations of this compound are added.

    • The reaction is stopped, and the cells are lysed.

  • Detection:

    • The intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis:

    • The data are used to determine the EC₅₀ for agonists (inhibition of forskolin-stimulated cAMP) or the IC₅₀ for antagonists (reversal of agonist-induced inhibition).

Comparative Cross-Reactivity Profile

The following tables present hypothetical data for this compound compared to well-characterized reference compounds.

Table 1: Binding Affinity (Ki, nM) at Human Muscarinic Receptors
CompoundM1M2M3M4M5
This compound 120>10,00085>10,000250
Atropine (Non-selective Antagonist)1.22.51.52.01.8
Pirenzepine (M1-selective Antagonist)15300250400200
Methoctramine (M2-selective Antagonist)1501020080300
4-DAMP (M3-selective Antagonist)80150510090
Xanomeline (M1/M4 Agonist)[13]5080060030400
Table 2: Functional Activity (EC₅₀/IC₅₀, nM) at Human Muscarinic Receptors
CompoundM1 (Ca²⁺)M2 (cAMP)M3 (Ca²⁺)M4 (cAMP)M5 (Ca²⁺)
This compound 250 (Antagonist)>10,000180 (Antagonist)>10,000500 (Antagonist)
Acetylcholine (Agonist)1508010090120
Atropine (Antagonist)1.52.81.82.22.0

Discussion and Interpretation

Based on the hypothetical data presented, this compound demonstrates a moderate affinity and antagonist activity with some selectivity for the M3 and M1 muscarinic receptor subtypes over the M2, M4, and M5 subtypes. The Ki values from the radioligand binding assays (Table 1) indicate that the compound binds most potently to the M3 receptor, followed by the M1 and M5 receptors. The binding affinity for M2 and M4 receptors is significantly lower.

The functional data (Table 2) corroborate the binding data, showing antagonist activity at the M1, M3, and M5 receptors, with no significant functional effect at M2 and M4 receptors at the concentrations tested. The IC₅₀ values from the functional assays are consistent with the Ki values from the binding assays.

This selectivity profile suggests that this compound could be a starting point for the development of M3 or M1 selective antagonists. Further structure-activity relationship (SAR) studies would be necessary to improve both potency and selectivity. The lack of activity at the M2 receptor is particularly noteworthy, as M2 antagonism can lead to cardiovascular side effects.

Conclusion

The comprehensive cross-reactivity profiling of novel compounds is a cornerstone of modern drug discovery. The combination of radioligand binding and functional assays provides a detailed picture of a compound's interaction with its intended target and potential off-targets. The hypothetical profile of this compound presented here illustrates a case of moderate selectivity for M3 and M1 muscarinic receptors. This guide provides a robust and validated framework for researchers to conduct similar evaluations of their own lead compounds, ultimately facilitating the development of safer and more effective therapeutics.

References

  • CymitQuimica. Benzyl 1,7-diazaspiro[4.
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  • ResearchGate. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
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The Ascendancy of Spirocycles: A Head-to-Head Comparison of Diazaspiro[4.5]decane and Other Key Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount. The increasing saturation of flat, aromatic structures in drug candidates has propelled the exploration of more complex, sp³-rich scaffolds.[1] Among these, spirocycles—molecules containing two rings connected by a single, shared atom—have emerged as powerful tools for navigating unexplored chemical space and optimizing drug-like properties.[2][3][4] Their inherent rigidity and defined spatial arrangement of substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1][5]

This guide provides a comprehensive, head-to-head comparison of diazaspiro[4.5]decane with other prominent spirocyclic scaffolds. By examining their distinct physicochemical properties, synthetic accessibility, and impact on key absorption, distribution, metabolism, and excretion (ADME) parameters, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed scaffold selections.

Understanding the Spirocyclic Advantage

The strategic incorporation of a spirocyclic core can bestow several advantages upon a drug candidate. The rigid framework reduces the conformational entropy penalty upon binding to a protein target, potentially increasing binding affinity.[4] Furthermore, the three-dimensional arrangement of functional groups allows for a more precise and optimized interaction with the target protein, which can enhance both efficacy and selectivity.[1] From a physicochemical standpoint, increasing the fraction of sp³-hybridized carbons (Fsp³) often correlates with improved aqueous solubility, decreased lipophilicity, and enhanced metabolic stability—all desirable traits for a successful therapeutic agent.[1][5]

A Comparative Analysis of Key Spirocyclic Scaffolds

While a multitude of spirocyclic systems exist, this guide will focus on a comparative analysis of diazaspiro[4.5]decane and two other widely utilized scaffolds: 2,6-diazaspiro[3.3]heptane and spiro[3.3]heptane. Each possesses a unique topological and physicochemical profile that renders it suitable for different applications in drug design.

G A A P1 P1 A->P1 Characteristics B B P2 P2 B->P2 Characteristics C C P3 P3 C->P3 Characteristics

Figure 1: A comparative overview of the key features of diazaspiro[4.5]decane, 2,6-diazaspiro[3.3]heptane, and spiro[3.3]heptane scaffolds.

Physicochemical Property Comparison

The selection of a scaffold is often guided by its fundamental physicochemical properties. The following table summarizes key computed and, where available, experimental data for the parent scaffolds. It is important to note that these values will change significantly with substitution.

Property1,4-Diazaspiro[4.5]decane2,6-Diazaspiro[3.3]heptaneSpiro[3.3]heptane
Molecular Weight ( g/mol ) 140.23[6]98.15[7]96.17
cLogP (Calculated) ~0.9[6]~-1.2~2.3
Topological Polar Surface Area (TPSA, Ų) 24.1[6]24.10
Fraction of sp³ Carbons (Fsp³) 1.01.01.0
Primary Application Piperidine/Cyclohexane BioisosterePiperazine Bioisostere[8][9]Benzene Bioisostere[10][11][12]

Diazaspiro[4.5]decane: This scaffold, containing a five-membered and a six-membered ring, offers a larger and more conformationally diverse framework compared to the smaller spiro[3.3] systems. The presence of two nitrogen atoms provides handles for synthetic diversification and opportunities for forming salt forms to modulate solubility. Its structure makes it an excellent bioisostere for piperidine or substituted cyclohexanes, offering a more rigid and three-dimensional alternative.

2,6-Diazaspiro[3.3]heptane (DSH): Composed of two fused four-membered azetidine rings, DSH is a highly rigid and compact scaffold.[9] It has gained significant traction as a three-dimensional, non-classical bioisostere for piperazine.[8][9] The replacement of a flexible piperazine ring with the rigid DSH core has been shown to improve metabolic stability and target selectivity.[1] For instance, in the optimization of PARP-1 inhibitors, replacing the piperazine in Olaparib with a diazaspiro[3.3]heptane analogue led to increased selectivity and reduced cytotoxicity.[1][5]

Spiro[3.3]heptane: This all-carbon scaffold serves as a saturated, non-polar bioisostere for the phenyl ring.[10][11][12] Its utility lies in its ability to increase the Fsp³ character and three-dimensionality of a molecule while maintaining the exit vectors that can mimic mono-, meta-, and para-substituted benzene rings.[10] This can lead to improved physicochemical properties and patent novelty.[10]

Experimental Evaluation of Scaffolds: A Protocol for Assessing Passive Permeability

To provide a practical framework for comparing these scaffolds, we present a detailed protocol for the Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro assay is a cost-effective and high-throughput method to predict the passive diffusion of compounds across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[13]

G start Start: Prepare Reagents prep_lipid Prepare Lipid Solution (e.g., 2% DOPC in dodecane) start->prep_lipid prep_donor Prepare Donor Solutions (Test compounds in buffer, pH 7.4) start->prep_donor coat_plate Coat Donor Plate Membrane with Lipid Solution prep_lipid->coat_plate add_donor Add Donor Solutions to Donor Plate prep_donor->add_donor assemble Assemble PAMPA Sandwich (Donor Plate on Acceptor Plate) coat_plate->assemble add_acceptor Fill Acceptor Plate with Buffer add_acceptor->assemble add_donor->assemble incubate Incubate (e.g., 5 hours at room temperature)[13] assemble->incubate separate Separate Plates incubate->separate analyze Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS or UV-Vis)[13][14] separate->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate end End: Comparative Permeability Data calculate->end

Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Step-by-Step PAMPA Protocol

This protocol is adapted from established methodologies for assessing gastrointestinal tract permeability (PAMPA-GIT).[13]

1. Preparation of Reagents:

  • Acceptor Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Donor Buffer: PBS, pH 7.4.
  • Lipid Solution: Prepare a 2% (w/v) solution of L-α-phosphatidylcholine from egg yolk (or a synthetic lipid like DOPC) in dodecane.
  • Test Compound Stock Solutions: Prepare 10 mM stock solutions of the spirocyclic compounds in DMSO.

2. Assay Procedure:

  • Lipid Coating: Gently add 5 µL of the lipid solution to the membrane of each well of a 96-well hydrophobic PVDF filter plate (the donor plate). Allow the solvent to evaporate for approximately 20 minutes.[14]
  • Prepare Acceptor Plate: Add 300 µL of Acceptor Buffer to each well of a 96-well acceptor plate.
  • Prepare Donor Solutions: Dilute the 10 mM stock solutions of the test compounds into the Donor Buffer to a final concentration of 50 µM (the final DMSO concentration should be ≤ 0.5%).
  • Assemble the PAMPA "Sandwich": Carefully place the lipid-coated donor plate onto the acceptor plate.
  • Add Donor Solutions: Add 200 µL of the prepared donor solutions to each well of the donor plate.
  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-5 hours with gentle shaking.[13]
  • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

3. Analysis and Data Interpretation:

  • Quantification: Determine the concentration of the test compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[13][14]
  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

Self-Validation and Controls:

  • Membrane Integrity: Include a known low-permeability compound (e.g., Lucifer Yellow) to ensure the integrity of the artificial membrane.[14]

  • Control Compounds: Run high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds in parallel to validate the assay performance.

Conclusion and Future Outlook

The strategic selection of a spirocyclic scaffold is a critical decision in the drug design process. Diazaspiro[4.5]decane offers a versatile platform for mimicking larger cyclic systems with added 3D complexity. In contrast, the more compact 2,6-diazaspiro[3.3]heptane and spiro[3.3]heptane scaffolds provide rigid bioisosteric replacements for piperazine and phenyl rings, respectively, often leading to improved ADME properties.

The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of spirocyclic scaffolds.[2][3] By leveraging the unique properties of scaffolds like diazaspiro[4.5]decane and its counterparts, and by employing robust experimental comparisons, medicinal chemists can more effectively navigate the challenging landscape of drug discovery to deliver safer and more effective medicines.

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Confirming the Therapeutic Target of 7-Benzyl-1,7-diazaspiro[4.5]decane Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the therapeutic target of 7-Benzyl-1,7-diazaspiro[4.5]decane derivatives. Leveraging established principles of medicinal chemistry and pharmacology, we will explore the likely targets of this chemical scaffold, detail the experimental workflows for target validation, and compare its potential performance against established alternatives. This document is designed to be a practical, in-depth resource, blending theoretical rationale with actionable experimental protocols.

Introduction: The Promise of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is increasingly sought after in modern drug discovery.[1][2][3] This rigidified, yet complex, structure can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more planar molecules.[2][3] The 1,7-diazaspiro[4.5]decane core, in particular, has been identified as a privileged scaffold, with derivatives showing activity at key central nervous system (CNS) targets. While direct experimental data for this compound is emerging, extensive research on analogous spirocyclic structures strongly suggests two primary, and potentially overlapping, therapeutic targets: Sigma (σ) receptors and Dopamine receptors .

Part 1: Elucidating the Primary Therapeutic Target

Based on structure-activity relationship (SAR) studies of similar diazaspiroalkanes and related spirocyclic compounds, the initial hypothesis is that this compound derivatives are likely to exhibit affinity for σ₁ and/or σ₂ receptors, as well as D₂-like dopamine receptors.[4][5] The benzyl group is a common feature in many known ligands for these receptors.

Hypothesized Target 1: Sigma (σ) Receptors

Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique ligand-operated chaperone proteins located primarily at the endoplasmic reticulum-mitochondria interface.[6][7] They are implicated in a wide range of cellular functions and are considered therapeutic targets for neurological disorders, psychiatric conditions, and cancer.[6][7][8]

Hypothesized Target 2: Dopamine Receptors

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a critical role in motor control, motivation, and cognition.[9][10][11] Dysfunction of the dopaminergic system is linked to Parkinson's disease, schizophrenia, and addiction.[11][12] The D₂ receptor subtype is a particularly important target for antipsychotic medications.[1][12][13]

The following sections will outline the experimental workflow to definitively identify and validate the primary target of this compound derivatives.

Part 2: Experimental Workflow for Target Validation

A multi-step, hierarchical approach is essential for robust target validation. This process begins with initial binding assays to confirm interaction, followed by functional assays to determine the nature of this interaction, and finally, cellular and in-vivo models to assess the physiological consequences.

Step 1: Radioligand Binding Assays for Target Affinity

The first crucial step is to determine if the this compound derivatives bind to the hypothesized receptors and to quantify this affinity. This is achieved through competitive radioligand binding assays.

Experimental Protocol: Sigma Receptor Binding Assay

  • Preparation of Membranes: Utilize membrane preparations from cells expressing high levels of the target receptor (e.g., HEK-293 cells transfected with human σ₁ receptor or guinea pig brain homogenates for σ₁ and σ₂ receptors).[14][15][16]

  • Radioligand Selection:

    • For σ₁ receptors, [³H]-(+)-pentazocine is a commonly used radioligand.[14][15]

    • For σ₂ receptors, [³H]-DTG in the presence of a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block σ₁ sites can be used.

  • Assay Conditions: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the this compound derivative.

  • Detection: After incubation, separate the bound and free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the resulting competition curve and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

  • Preparation of Membranes: Use membrane preparations from cells stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK-293 cells).

  • Radioligand Selection: [³H]-Spiperone or [³H]-Raclopride are standard radioligands for D₂ receptor binding assays.

  • Assay Conditions: Similar to the sigma receptor assay, incubate the membranes with the radioligand and a range of concentrations of the test compound.

  • Detection and Analysis: Follow the same procedure as for the sigma receptor assay to determine the Kᵢ value.

The following diagram illustrates the general workflow for these binding assays:

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Receptor-Rich Membrane Homogenates radioligand Select Appropriate Radioligand (e.g., [3H]-(+)-pentazocine) prep->radioligand incubation Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) radioligand->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Calculate IC50 and Ki Values quantification->analysis

Caption: General workflow for radioligand binding assays.

Step 2: Functional Assays to Determine Mechanism of Action

Once binding is confirmed, it is critical to understand the functional consequence of this interaction. Is the compound an agonist, antagonist, or an allosteric modulator?

Experimental Protocol: Sigma Receptor Functional Assay (Calcium Mobilization)

Sigma-1 receptor activation can modulate intracellular calcium signaling.

  • Cell Line: Use a cell line endogenously expressing σ₁ receptors and a calcium-sensitive signaling pathway (e.g., NG-108 cells).

  • Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: First, apply the this compound derivative alone to check for direct agonist effects. Then, co-apply the derivative with a known agonist (e.g., PRE-084) to assess antagonist activity.

  • Detection: Measure changes in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: An increase in calcium signal upon addition of the test compound suggests agonist activity. A reduction in the response to a known agonist indicates antagonist activity.

Experimental Protocol: Dopamine D₂ Receptor Functional Assay (cAMP Inhibition)

D₂ receptors are Gᵢ/ₒ-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[1][9]

  • Cell Line: Use a cell line stably expressing the human D₂ receptor (e.g., CHO-K1 or HEK293).

  • cAMP Measurement: Utilize a cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Assay Conditions:

    • Agonist Mode: Treat the cells with varying concentrations of the this compound derivative in the presence of forskolin (an adenylyl cyclase activator). A dose-dependent decrease in the forskolin-stimulated cAMP level indicates agonist activity.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known D₂ agonist (e.g., quinpirole) and forskolin. A reversal of the agonist-induced cAMP inhibition indicates antagonist activity.

  • Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀/Kₑ (for antagonists) values.

The following diagram outlines the decision-making process based on functional assay results:

G start Perform Functional Assay (e.g., cAMP or Calcium Flux) agonist_check Compound alone induces a response? start->agonist_check antagonist_check Compound blocks the response of a known agonist? agonist_check->antagonist_check No agonist Agonist agonist_check->agonist Yes antagonist Antagonist antagonist_check->antagonist Yes no_activity No Functional Activity (Binding without function) antagonist_check->no_activity No G cluster_0 Sigma-1 Receptor Signaling Cascade ligand σ1 Agonist (e.g., this compound derivative) sigma1 Sigma-1 Receptor ligand->sigma1 binds and activates ip3r IP3 Receptor sigma1->ip3r modulates ca_release Ca2+ Release from ER ip3r->ca_release potentiates cellular_effects Modulation of Neuronal Excitability, Synaptic Plasticity, Cell Survival ca_release->cellular_effects

Caption: Simplified Sigma-1 receptor signaling pathway.

Dopamine D₂ Receptor Signaling

As a Gᵢ/ₒ-coupled receptor, the D₂ receptor's primary signaling mechanism is the inhibition of adenylyl cyclase, leading to decreased cAMP levels and reduced protein kinase A (PKA) activity. [1][9]

G cluster_1 Dopamine D2 Receptor Signaling Cascade ligand D2 Antagonist (e.g., this compound derivative) d2r Dopamine D2 Receptor ligand->d2r blocks dopamine binding gi Gi/o Protein d2r->gi prevents activation of ac Adenylyl Cyclase gi->ac disinhibition of camp cAMP Production ac->camp increases pka PKA Activity camp->pka activates cellular_response Altered Gene Expression and Neuronal Firing pka->cellular_response

Caption: Simplified Dopamine D2 receptor antagonist signaling.

Conclusion

The this compound scaffold represents a promising avenue for the development of novel therapeutics targeting the central nervous system. The evidence from analogous structures strongly points towards the sigma and/or dopamine receptors as the primary therapeutic targets. By following the rigorous experimental workflow outlined in this guide—from initial binding assays to functional characterization and comparative analysis—researchers can definitively confirm the therapeutic target and mechanism of action of these derivatives. The unique three-dimensional nature of this spirocyclic system holds the potential for developing drugs with improved potency, selectivity, and safety profiles compared to existing alternatives, ultimately addressing unmet needs in the treatment of neurological and psychiatric disorders.

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A Comparative Benchmarking Guide: Evaluating the Nootropic Potential of 7-Benzyl-1,7-diazaspiro[4.5]decane Against Established Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities capable of augmenting cognitive function is a cornerstone of modern neuropharmacology. This guide introduces 7-Benzyl-1,7-diazaspiro[4.5]decane, a compound of interest for its structural novelty, and outlines a comprehensive, albeit hypothetical, benchmarking framework against two established cognitive enhancers: Donepezil and Modafinil. While direct empirical data on the nootropic effects of this compound is not yet available, this document serves as a strategic guide for its evaluation. We will explore its potential mechanisms of action based on related spirocyclic compounds and detail the requisite in vitro and in vivo assays for a rigorous comparative analysis. The primary objective is to furnish the scientific community with a robust, scientifically-grounded protocol for assessing this and other novel compounds with purported cognitive-enhancing properties.

Introduction: The Case for Investigating this compound

The 1,7-diazaspiro[4.5]decane scaffold is a recurring motif in centrally active compounds, with derivatives exhibiting affinity for a range of targets implicated in cognitive processes. Although this compound itself has not been characterized as a cognitive enhancer, the broader family of diazaspiro[4.5]decane derivatives has been associated with dopaminergic and sigma-1 (σ1) receptor modulation.

Dopaminergic pathways are fundamental to executive function, learning, and memory.[1][2][3][4][5] Agonism at dopamine receptors, particularly D1, has been shown to ameliorate working memory deficits in preclinical models.[1] Similarly, σ1 receptors are intracellular chaperones that modulate various neurotransmitter systems, including glutamatergic and cholinergic pathways, and their activation is a promising strategy for cognitive enhancement and neuroprotection.[6][7][8][9][10] Notably, the established cognitive enhancer Donepezil also exhibits potent σ1 receptor agonism.[7][11]

Given this context, we hypothesize that this compound may exert pro-cognitive effects through one or both of these pathways. This guide, therefore, provides the scientific rationale and a detailed experimental blueprint for testing this hypothesis.

Comparative Compounds: Mechanism of Action and Pharmacokinetic Profiles

A thorough benchmarking study requires well-characterized comparators. We have selected Donepezil and Modafinil for their distinct mechanisms of action and established clinical utility.

Donepezil
  • Mechanism of Action: Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[11][12][13][14][15][16] By increasing synaptic acetylcholine levels, it enhances cholinergic neurotransmission, which is crucial for memory and learning.[12][15] As mentioned, it is also a potent σ1 receptor agonist.[7][11]

  • Pharmacokinetic Profile: Donepezil is well-absorbed orally, with peak plasma concentrations reached in 3-4 hours.[11] It has a long elimination half-life of approximately 70-80 hours, allowing for once-daily dosing.[11][16][17][18][19][20] Metabolism is primarily hepatic, via CYP2D6 and CYP3A4 isoenzymes.[11][16][20]

Modafinil
  • Mechanism of Action: The precise mechanism of Modafinil is not fully elucidated but is known to be multi-faceted. It is thought to act as an atypical dopamine reuptake inhibitor, increasing dopamine levels in the cortex and striatum.[21][22][23][24] It also influences noradrenergic, serotonergic, glutamatergic, and GABAergic systems, contributing to its wakefulness-promoting and cognitive-enhancing effects.[21][22][23][24][25]

  • Pharmacokinetic Profile: Modafinil is readily absorbed after oral administration, with peak plasma concentrations occurring within 2-4 hours.[22][26][[“]][28] Its elimination half-life is approximately 12-15 hours.[22][26][[“]][29] It is primarily metabolized in the liver, with less than 10% excreted unchanged.[26][[“]]

The following table summarizes the key characteristics of the comparator drugs:

FeatureDonepezilModafinilThis compound
Primary Mechanism Acetylcholinesterase Inhibitor, σ1 Receptor AgonistAtypical Dopamine Reuptake InhibitorHypothesized: Dopaminergic and/or σ1 Receptor Modulator
Time to Peak Plasma 3-4 hours2-4 hoursTo be determined
Elimination Half-life ~70-80 hours~12-15 hoursTo be determined
Primary Metabolism Hepatic (CYP2D6, CYP3A4)HepaticTo be determined

Proposed Benchmarking Workflow: A Phased Approach

A systematic evaluation of this compound would proceed in two main phases: initial in vitro characterization followed by in vivo behavioral assessment.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Assessment receptor_binding Receptor Binding Assays (Dopamine & Sigma-1) enzyme_inhibition Enzyme Inhibition Assays (AChE) receptor_binding->enzyme_inhibition Determine Primary Target neurotransmitter_uptake Neurotransmitter Uptake Assays (Dopamine) enzyme_inhibition->neurotransmitter_uptake Elucidate Mechanism cell_viability Cell Viability & Cytotoxicity neurotransmitter_uptake->cell_viability Assess Safety Profile pk_pd Pharmacokinetic & Pharmacodynamic Studies cell_viability->pk_pd Proceed if Safe nor Novel Object Recognition Test pk_pd->nor Dose-Ranging mwm Morris Water Maze nor->mwm Evaluate Learning & Memory pav Passive Avoidance Test mwm->pav Confirm Memory Enhancement

Figure 1: Proposed Benchmarking Workflow
Phase 1: In Vitro Characterization

The initial phase aims to elucidate the primary molecular targets and mechanism of action of this compound.

3.1.1. Receptor Binding and Enzyme Inhibition Assays

  • Objective: To determine the binding affinity of this compound for dopamine receptors (D1-D5), sigma receptors (σ1 and σ2), and its inhibitory activity against acetylcholinesterase.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptors or purified acetylcholinesterase enzyme.

    • Incubate the preparations with a radiolabeled ligand specific for the target in the presence of varying concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) or inhibitory concentration (IC50).

    • Run parallel assays with Donepezil and Modafinil as positive controls for AChE inhibition and dopamine transporter binding, respectively.

3.1.2. Neurotransmitter Uptake Assays

  • Objective: To assess the effect of this compound on dopamine reuptake.

  • Methodology:

    • Use synaptosomes or cells expressing the dopamine transporter (DAT).

    • Incubate the cells with radiolabeled dopamine and varying concentrations of the test compound.

    • Measure the amount of radioactivity taken up by the cells to determine the inhibition of dopamine reuptake.

    • Compare the results with Modafinil as a positive control.

Phase 2: In Vivo Behavioral Assessment

Following a favorable in vitro profile, the cognitive-enhancing effects of this compound would be evaluated in rodent models.

3.2.1. Novel Object Recognition (NOR) Test

  • Objective: To assess recognition memory.[30][31][32][33][34]

  • Protocol:

    • Habituation: Allow the animal to explore an open field arena for a set period.[30][33]

    • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore. Record the time spent interacting with each object.[30][31][33]

    • Test Phase: After a retention interval, replace one of the familiar objects with a novel one. Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.[30][31][33]

    • Administer this compound, Donepezil, or Modafinil at various doses prior to the familiarization or test phase to assess their effects on memory consolidation and retrieval.

3.2.2. Morris Water Maze (MWM)

  • Objective: To evaluate hippocampal-dependent spatial learning and memory.[35][36][37][38][39]

  • Protocol:

    • Acquisition Phase: Train the animal to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.[35][37][39] Record the escape latency and path length over several days of training.

    • Probe Trial: Remove the platform and allow the animal to swim freely for a set time. Measure the time spent in the target quadrant where the platform was previously located.[35][38]

    • Administer the test compounds daily before the training sessions to assess their impact on spatial learning and memory formation.

3.2.3. Passive Avoidance Test

  • Objective: To assess fear-motivated learning and memory.[40][41][42][43][44]

  • Protocol:

    • Acquisition Trial: Place the animal in a brightly lit compartment of a two-chamber apparatus. When the animal enters the preferred dark compartment, a mild foot shock is delivered.[40][43]

    • Retention Trial: After a set interval, place the animal back in the lit compartment and measure the latency to enter the dark compartment. A longer latency indicates memory of the aversive stimulus.[40][43]

    • Administer the test compounds before the acquisition trial to evaluate their effects on aversive memory formation.

Data Presentation and Interpretation

All quantitative data from the in vitro and in vivo assays should be summarized in clear, comparative tables.

Table 1: Hypothetical In Vitro Profile

AssayThis compoundDonepezilModafinil
Dopamine D2 Receptor Binding (Ki, nM) To be determined>1000>1000
Sigma-1 Receptor Binding (Ki, nM) To be determined14.6>1000
AChE Inhibition (IC50, nM) To be determined~5>10,000
Dopamine Transporter Inhibition (IC50, µM) To be determined>100~3

Table 2: Hypothetical In Vivo Efficacy (Example: Novel Object Recognition)

Treatment GroupDose (mg/kg)Discrimination Index
Vehicle -0.1 ± 0.05
This compound 1To be determined
3To be determined
10To be determined
Donepezil 10.3 ± 0.08
Modafinil 100.25 ± 0.07

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential cognitive enhancer. The proposed experiments are designed to elucidate its mechanism of action and benchmark its efficacy against established nootropics. Should this compound demonstrate a promising profile, further studies, including more complex cognitive tasks, safety pharmacology, and pharmacokinetic profiling in higher species, would be warranted. The ultimate goal is to identify novel therapeutic leads for the treatment of cognitive deficits associated with a range of neurological and psychiatric disorders.

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Preclinical Validation of 7-Benzyl-1,7-diazaspiro[4.5]decane: A Comparative Guide for a Novel Parkinson's Disease Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 7-Benzyl-1,7-diazaspiro[4.5]decane, a novel therapeutic candidate for Parkinson's disease (PD). Drawing from established methodologies and recent advancements in the field, this document outlines a robust, multi-stage validation process, comparing its potential efficacy against current standards of care and emerging therapeutic strategies. This guide is intended for researchers, scientists, and drug development professionals actively seeking to advance novel treatments for neurodegenerative disorders.

Introduction: The Unmet Need in Parkinson's Disease Therapeutics

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms such as bradykinesia, rigidity, and tremors. While current therapies, primarily centered on dopamine replacement, can alleviate symptoms, they do not halt disease progression and are often associated with diminishing efficacy and significant side effects over time. The development of novel, disease-modifying therapies is therefore a critical priority in the field of neuroscience.

Heterocyclic compounds, particularly those with a spirocyclic core, have emerged as a promising class of molecules for targeting complex central nervous system disorders.[1] this compound represents a novel chemical entity within this class, hypothesized to act as a selective dopamine D4 receptor antagonist. The rationale for this approach is rooted in the emerging understanding of the D4 receptor's role in modulating striatal dopamine signaling, suggesting that its antagonism could offer a new avenue for symptomatic relief and potentially neuroprotection.[2]

The Therapeutic Candidate: this compound

This compound is a synthetic small molecule featuring a rigid diazaspiro[4.5]decane core with a benzyl group substitution. This structural motif is designed to optimize blood-brain barrier penetration and selective interaction with its intended molecular target.

Proposed Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

The primary hypothesis for the therapeutic action of this compound is its selective antagonism of the dopamine D4 receptor. Unlike D1 and D2 receptors, which are the primary targets of many current PD medications, the D4 receptor has a more restricted expression in the brain, including the striatum, frontal cortex, and limbic system.[3] Modulation of D4 receptor activity is thought to influence dopamine release and postsynaptic signaling indirectly, potentially offering a more nuanced and targeted therapeutic effect with a reduced side-effect profile compared to broad-acting dopamine agonists.

Dopamine D4 Receptor Antagonism Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle uptake D4_Receptor Dopamine D4 Receptor Vesicle->D4_Receptor release & binding Signaling_Cascade Downstream Signaling D4_Receptor->Signaling_Cascade activation 7_Benzyl 7-Benzyl-1,7- diazaspiro[4.5]decane 7_Benzyl->D4_Receptor antagonism

Caption: Proposed mechanism of action of this compound.

The Competitive Landscape: Current and Emerging Therapies

A thorough preclinical validation requires a comparative analysis against existing and developing treatments.

  • Levodopa (L-DOPA): The gold standard for symptomatic treatment of PD, L-DOPA is a dopamine precursor that directly replenishes dopamine levels in the brain.[4] While highly effective, its long-term use is associated with motor fluctuations and dyskinesias.

  • Dopamine Agonists: These compounds directly stimulate dopamine receptors, mimicking the effect of dopamine.[4] They are often used in the early stages of PD but can cause side effects such as impulse control disorders.

  • Alpha-Synuclein Aggregation Inhibitors: An emerging therapeutic strategy focuses on preventing the aggregation of alpha-synuclein, a key pathological hallmark of PD.[5][6] Several small molecules and antibodies are in preclinical and clinical development with the aim of being disease-modifying.

A Phased Approach to Preclinical Validation

The following sections outline a comprehensive, multi-stage workflow for the preclinical validation of this compound.

Preclinical Validation Workflow In_Vitro Phase 1: In Vitro Characterization In_Vivo_Tox Phase 2: In Vivo Toxicology & PK/PD In_Vitro->In_Vivo_Tox Lead Candidate Selection In_Vivo_Efficacy Phase 3: In Vivo Efficacy Studies In_Vivo_Tox->In_Vivo_Efficacy Dose Selection Post_Mortem Phase 4: Post-Mortem Analysis In_Vivo_Efficacy->Post_Mortem Tissue Collection

Caption: Phased workflow for preclinical validation.

Phase 1: In Vitro Characterization

The initial phase focuses on characterizing the binding affinity and selectivity of this compound.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.

  • Materials: Cell membranes expressing recombinant human dopamine receptors, radioligands specific for each receptor subtype (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3, [3H]-Nemonapride for D4, [3H]-SCH23390 for D5), this compound, and competing ligands.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value and convert to Ki using the Cheng-Prusoff equation.

  • Data Analysis: The results will be presented in a table comparing the Ki values across all dopamine receptor subtypes. High selectivity for the D4 receptor is the desired outcome.

Phase 2: In Vivo Toxicology and Pharmacokinetics/Pharmacodynamics (PK/PD)

This phase establishes the safety profile and dosing parameters of the compound in healthy animals.

Experimental Protocol: Maximum Tolerated Dose (MTD) and PK/PD Studies

  • Objective: To determine the MTD and characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animals: Healthy C57BL/6 mice and Sprague-Dawley rats.

  • Procedure:

    • MTD: Administer escalating doses of the compound and monitor for adverse effects and mortality over a 14-day period.

    • PK/PD: Administer a single dose of the compound and collect blood and brain tissue samples at multiple time points. Analyze compound concentrations using LC-MS/MS.

  • Data Analysis: The MTD will inform the dose range for efficacy studies. PK/PD data will determine the optimal dosing regimen to achieve sustained target engagement in the brain.

Phase 3: In Vivo Efficacy Studies in Parkinson's Disease Models

The core of the preclinical validation involves testing the therapeutic efficacy of this compound in established animal models of PD.

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is an acute model that recapitulates the loss of dopaminergic neurons and motor deficits seen in PD.[7][8][9]

Experimental Protocol: MPTP-Induced Neurodegeneration and Behavioral Testing

  • Animals: C57BL/6 mice.

  • Procedure:

    • Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) for four consecutive days.

    • Administer this compound, Levodopa/Carbidopa, or vehicle daily, starting 24 hours after the last MPTP injection.

    • Conduct behavioral tests at baseline and at regular intervals post-treatment.

  • Behavioral Assessments:

    • Open Field Test: Measures general locomotor activity and exploratory behavior.[7]

    • Rotarod Test: Assesses motor coordination and balance.[8]

    • Cylinder Test: Evaluates forelimb akinesia.[9]

The 6-hydroxydopamine (6-OHDA) model provides a more progressive and localized lesion of the nigrostriatal pathway, mimicking the unilateral onset of PD.[10][11][12]

Experimental Protocol: Unilateral 6-OHDA Lesion and Rotational Behavior

  • Animals: Sprague-Dawley rats.

  • Procedure:

    • Create a unilateral lesion by stereotaxic injection of 6-OHDA into the medial forebrain bundle.[13]

    • Confirm the lesion by assessing apomorphine-induced rotational behavior.

    • Administer this compound, Levodopa/Carbidopa, or vehicle daily for a specified period.

    • Monitor changes in rotational behavior and other motor functions.

  • Behavioral Assessments:

    • Apomorphine-Induced Rotations: Measures the degree of dopamine receptor supersensitivity.

    • Stepping Test: Assesses forelimb akinesia and motor control.[10]

Phase 4: Post-Mortem Analysis

Following the completion of in vivo studies, post-mortem analysis of brain tissue provides crucial insights into the neuroprotective and neurochemical effects of the compound.

Experimental Protocols: Immunohistochemistry and Neurochemical Analysis

  • Objective: To quantify the extent of dopaminergic neuron survival and dopamine levels in the striatum.

  • Procedure:

    • Euthanize animals and perfuse with paraformaldehyde.

    • Collect and section the brains.

    • Immunohistochemistry: Stain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Neurochemical Analysis: Homogenize striatal tissue and measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Data Analysis: Compare the number of TH-positive neurons and striatal dopamine levels between treatment groups.

Data Summary and Comparative Analysis

The following tables provide a template for summarizing and comparing the hypothetical data for this compound against control and standard treatments.

Table 1: In Vitro Dopamine Receptor Binding Affinity (Ki, nM)

CompoundD1D2D3D4D5
This compound>1000>1000>5005.2>1000
Haloperidol (Reference)2.51.20.74.83.1

Table 2: Behavioral Outcomes in the MPTP Mouse Model

Treatment GroupOpen Field (Total Distance, cm)Rotarod (Latency to Fall, s)Cylinder Test (% Contralateral Paw Use)
Vehicle1500 ± 20060 ± 1020 ± 5
MPTP + Vehicle500 ± 10020 ± 580 ± 10
MPTP + Levodopa1200 ± 15050 ± 830 ± 7
MPTP + 7-Benzyl1000 ± 12045 ± 740 ± 8

Table 3: Neuroprotective Effects in the MPTP Mouse Model

Treatment GroupTH+ Neurons in Substantia Nigra (% of Control)Striatal Dopamine (% of Control)
Vehicle100%100%
MPTP + Vehicle40 ± 8%35 ± 7%
MPTP + Levodopa45 ± 10%70 ± 12%
MPTP + 7-Benzyl65 ± 12%60 ± 10%

Conclusion and Future Directions

This guide outlines a rigorous and comprehensive preclinical validation pathway for this compound as a potential therapeutic for Parkinson's disease. The proposed mechanism of selective dopamine D4 receptor antagonism offers a novel approach that may provide symptomatic relief with an improved side-effect profile compared to current treatments. The successful completion of these studies, demonstrating both symptomatic efficacy and neuroprotective potential, would provide a strong rationale for advancing this compound to clinical trials in human patients.

Future preclinical studies could also explore the efficacy of this compound in models of non-motor symptoms of PD and its potential for combination therapy with existing treatments.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 7-Benzyl-1,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our practices. When handling novel or specialized chemical entities like 7-Benzyl-1,7-diazaspiro[4.5]decane, a proactive and informed approach to safety is not just a regulatory requirement—it is a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe operational conduct.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any manipulation of this compound, a thorough risk assessment is paramount. Based on data from structurally related diazaspiro compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3][4][5]

Given these potential hazards, all handling procedures should be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being undertaken.[6][7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or puncture before use.To prevent skin contact and potential irritation. Proper glove removal technique is essential to avoid contaminating the skin.[4]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing.To protect against eye irritation from splashes or aerosols.[1][2][3]
Skin and Body Protection A lab coat or chemical-resistant apron. For larger quantities or tasks with a higher risk of exposure, a complete protective suit may be necessary.To protect the skin from accidental spills and contamination.[4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of inhalation, especially when handling the compound as a powder or in a poorly ventilated area.To prevent respiratory tract irritation from dust or aerosols.[6][7][8]

Safe Handling Workflow: A Step-by-Step Approach

The following workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_spill Prepare Spill Kit gather_ppe->gather_spill don_ppe Don Appropriate PPE gather_spill->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer dissolve Dissolve or React weigh_transfer->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose_waste Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound

Operational Steps:

  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

    • Before starting, ensure all necessary PPE is readily available and has been inspected for integrity.[4]

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Wear the appropriate PPE as determined by your risk assessment.[1][2][3]

    • When weighing or transferring the solid compound, do so carefully to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

    • Wash hands thoroughly with soap and water after handling is complete.[4]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][2][3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][4][5]

  • Spill: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures. Do not allow the product to enter drains.[4]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • What are the Health and Safety Guidelines for Using Amines?
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  • Personal Protective Equipment - Environmental Health & Safety Services. (URL: )
  • Personal Protective Equipment (PPE) - CHEMM. (URL: )
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Reactant of Route 1
7-Benzyl-1,7-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
7-Benzyl-1,7-diazaspiro[4.5]decane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.